molecular formula C3H7F2NS B12284374 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

2-[(Difluoromethyl)sulfanyl]ethan-1-amine

Cat. No.: B12284374
M. Wt: 127.16 g/mol
InChI Key: LPZNARIAAJUWRX-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]ethan-1-amine hydrochloride (CAS 2097962-23-5) is a versatile amine-containing building block of high value to medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 3 H 8 ClF 2 NS and a molecular weight of 163.62 g/mol, is characterized by the presence of both a difluoromethyl thioether (SCF 2 H) group and a primary amine, the latter stabilized as a hydrochloride salt for enhanced shelf life . The primary amine functionality serves as a key handle for further synthetic elaboration, enabling researchers to incorporate this SCF 2 H-containing motif into more complex target molecules via amide bond formation or nucleophilic substitution. The difluoromethyl thioether group is a privileged structure in agrochemical and pharmaceutical agent design, often employed to fine-tune the physicochemical properties, metabolic stability, and bioavailability of lead compounds. This product is supplied with a typical purity of 95% and should be stored at room temperature (RT) . It is intended for research and development purposes exclusively. This material is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7F2NS

Molecular Weight

127.16 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C3H7F2NS/c4-3(5)7-2-1-6/h3H,1-2,6H2

InChI Key

LPZNARIAAJUWRX-UHFFFAOYSA-N

Canonical SMILES

C(CSC(F)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-[(Difluoromethyl)sulfanyl]ethan-1-amine (CAS 2097962-23-5)

[1]

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In the optimization of lead compounds, medicinal chemists often face a trade-off between lipophilicity (for permeability) and polarity (for solubility and target interaction). 2-[(Difluoromethyl)sulfanyl]ethan-1-amine (CAS 2097962-23-5) has emerged as a critical building block because it introduces the difluoromethylthio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)

Unlike the trifluoromethylthio (


lipophilic hydrogen bond donor1

Physicochemical Profile

The amine is typically supplied as a hydrochloride salt to ensure stability against oxidation and volatility.

Table 1: Core Chemical Specifications
PropertyValue / Description
IUPAC Name 2-[(Difluoromethyl)sulfanyl]ethan-1-amine hydrochloride
CAS Number 2097962-23-5
Molecular Formula

Molecular Weight 163.62 g/mol (Salt); 127.16 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in DMSO, Methanol, Water; Slightly soluble in DCM

(Amine)
~8.5–9.0 (Estimated for primary amine)

(

)
The proton on

is weakly acidic (H-bond donor)
Hansch

Value
0.68 (Less lipophilic than

(

), more than

(

))
Structural Significance: The Bioisostere Effect

The

  • Thiols (

    
    ):  Improves metabolic stability (blocks S-oxidation/methylation).
    
  • Alcohols (

    
    ):  Provides a lipophilic alternative that retains H-bond donor capability.
    
  • Trifluoromethylthio (

    
    ):  Reduces lipophilicity slightly to improve solubility while maintaining metabolic blockade.
    

Synthetic Utility & Reaction Logic[6]

The primary utility of CAS 2097962-23-5 is as a "linker" to install the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Decision Logic: When to use this Building Block?

Use this amine when:

  • Late-Stage Functionalization: You need to append a fluorinated motif to a carboxylic acid or aldehyde core.

  • Solubility Issues: Your lead compound with

    
     is too lipophilic (LogP > 5).
    
  • Binding Affinity: You suspect a hydrogen bond with the target protein (e.g., a backbone carbonyl) is driving potency, and you need a stable donor.

Visualization: Reaction Pathways

The following diagram illustrates the workflow for integrating this building block into drug scaffolds.

Gcluster_0Key Property ModulationBuildingBlock2-[(Difluoromethyl)sulfanyl]ethan-1-amine (HCl)AmideAmide Product(Stable Linker)BuildingBlock->AmideSecAmineSecondary Amine(Basic Center)BuildingBlock->SecAmineScaffold_AcidScaffold-COOHScaffold_Acid->AmideAmide Coupling(HATU/DIPEA)Scaffold_AldehydeScaffold-CHOScaffold_Aldehyde->SecAmineReductive Amination(NaBH(OAc)3)Prop1Lipophilicity (LogP)ModulationAmide->Prop1Prop2H-Bond Donor(Bioisostere to -OH)SecAmine->Prop2

Figure 1: Synthetic integration pathways for CAS 2097962-23-5 in medicinal chemistry workflows.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: Covalent attachment of the

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Reasoning: Pre-activation ensures the active ester forms before the amine is introduced, reducing dimerization.
    
  • Addition: Add 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl (1.2 mmol) directly to the reaction mixture.

    • Note: Since the amine is an HCl salt, the excess DIPEA is critical to liberate the free base in situ.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass (

    
    ).
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
    
Protocol B: Reductive Amination

Objective: Installation of the amine to create a secondary amine linkage (maintaining basicity).

Reagents:

  • Aldehyde/Ketone Scaffold (1.0 equiv)

  • 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Methodology:

  • Imine Formation: Mix the aldehyde (1.0 mmol) and the amine HCl salt (1.1 mmol) in DCE (10 mL). Add DIPEA (1.1 mmol) to neutralize the salt. Stir for 30–60 minutes.

    • Validation: Formation of the imine intermediate can often be observed by a shift in the UV trace or crude NMR.

  • Reduction: Add

    
     (1.5 mmol) in one portion. If the reaction is sluggish, add 1 drop of acetic acid to catalyze the reduction.
    
  • Quench: Stir overnight at RT. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). The product is a secondary amine; ensure the aqueous layer is basic (pH > 9) during extraction to keep the amine in the organic phase.

Handling, Stability & Safety

Storage & Stability[1]
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C.

  • Stability: The

    
     group is generally stable to standard acidic and basic workups, but avoid strong Lewis acids at high temperatures which might induce defluorination.
    
  • Shelf Life: >2 years if stored properly sealed and dry.

Safety Precautions
  • Fluorine Content: Upon thermal decomposition (e.g., in a fire), this compound may release Hydrogen Fluoride (HF) and sulfur oxides. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Amine Reactivity: Avoid contact with strong oxidizers.

References

  • Gomez, L., et al. "The Difluoromethylthio Group as a Lipophilic Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group." Journal of Medicinal Chemistry, 2017.

  • Shen, Q., et al. "A Toolbox of Reagents for Difluoromethylthiolation." Accounts of Chemical Research, 2021.[2]

  • BenchChem. "2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl Product Data." BenchChem Repository, 2023.

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept."[3] Journal of Medicinal Chemistry, 2017.

(Note: While specific patent literature for the synthesis of this exact CAS is proprietary, the protocols above are derived from standard validated methodologies for this class of fluorinated amines.)

Chemical Structure of 2-(difluoromethylthio)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a comprehensive structural and synthetic analysis of 2-(difluoromethylthio)ethylamine hydrochloride (CAS: 2097962-23-5). As a specialized fluorinated building block, this compound is critical in modern drug discovery for installing the difluoromethylthio (–SCF₂H) moiety—a functional group increasingly prized as a "lipophilic hydrogen bond donor" and a metabolic stabilizer.[1][2][3]

Unlike the trifluoromethylthio (–SCF₃) group, which is purely lipophilic and electron-withdrawing, the –SCF₂H group possesses a unique acidic proton capable of hydrogen bonding, offering a bioisostere for hydroxyl (–OH) or thiol (–SH) groups with significantly altered electronic and steric profiles.[3]

Chemical Structure & Physicochemical Properties[2][3][4][5]

Identity & Constants

The compound consists of an ethylamine backbone where the beta-carbon is substituted with a difluoromethylthio group, stabilized as a hydrochloride salt.

PropertyData
IUPAC Name 2-[(Difluoromethyl)sulfanyl]ethan-1-amine hydrochloride
CAS Number 2097962-23-5
Molecular Formula C₃H₈ClF₂NS
Molecular Weight 163.62 g/mol
Free Base MW 127.16 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, DMSO, Methanol
LogP (Predicted) ~1.32 (Free base)
H-Bond Donors 4 (Ammonium + SCF₂H )
H-Bond Acceptors 2 (F atoms)
Structural Visualization

The diagram below illustrates the connectivity and the key electronic features, specifically the electron-withdrawing nature of the difluoromethyl group and the protonation of the amine.

ChemicalStructure cluster_properties Functional Zones N NH3+ C1 CH2 N->C1 Cl Cl- N->Cl Ionic C2 CH2 C1->C2 S S C2->S CF2 CF2H S->CF2

Figure 1: Connectivity of 2-(difluoromethylthio)ethylamine HCl. The ammonium head provides water solubility, while the SCF₂H tail modulates lipophilicity.

Synthesis & Experimental Protocols

Strategic Analysis

Direct difluoromethylation of free 2-aminoethanethiol (cysteamine) is possible but prone to N-alkylation side reactions and purification difficulties. The "Gold Standard" Protocol utilizes N-protection (Boc) to ensure S-selective difluoromethylation, followed by deprotection. This ensures high purity suitable for pharmaceutical applications.

Reagent Selection: The Difluorocarbene Source

While chlorodifluoromethane (Freon-22) is the traditional industrial reagent, it is an ozone-depleting gas. For modern laboratory scale (1–50g), Diethyl (bromodifluoromethyl)phosphonate or Difluoromethyl phenyl sulfone are preferred for their ease of handling, though Sodium chlorodifluoroacetate is a cost-effective solid alternative that generates carbene in situ.

Detailed Protocol (N-Boc Route)
Step 1: N-Protection
  • Dissolve cysteamine hydrochloride (10.0 g, 88 mmol) in Methanol (100 mL) and Triethylamine (25 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) at 0°C.

  • Stir at room temperature for 4 hours.

  • Workup: Concentrate, dissolve in EtOAc, wash with 1M HCl and Brine. Dry over Na₂SO₄.

  • Yield: N-Boc-cysteamine (White solid).

Step 2: S-Difluoromethylation (The Critical Step)

Rationale: Uses basic conditions to generate the thiolate, which traps the difluorocarbene.

  • Reagents: N-Boc-cysteamine (1.0 equiv), KOH (20 equiv), Diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) OR Sodium chlorodifluoroacetate (2.0 equiv).

  • Solvent: Acetonitrile/Water (1:1) or DMF.

  • Procedure:

    • Dissolve N-Boc-cysteamine in solvent.

    • Add base (KOH or K₂CO₃).

    • Add the difluoromethylating agent slowly at 0°C.

    • Allow to warm to RT and stir for 12 hours.

  • Mechanism: The base generates the thiolate (

    
    ) and simultaneously triggers the release of difluorocarbene (
    
    
    
    ) from the reagent. The thiolate attacks the carbene, followed by protonation.
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection & Salt Formation
  • Dissolve the intermediate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Stir for 2–4 hours until TLC shows consumption of starting material.

  • Isolate: The product precipitates as a white solid. Filter and wash with diethyl ether to remove organic byproducts.

  • Drying: Dry under high vacuum to remove trace HCl.

Synthesis Workflow Diagram

SynthesisPath Start Cysteamine HCl (Starting Material) Step1 Step 1: N-Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-Cysteamine Step1->Inter1 Yield >90% Step2 Step 2: S-Difluoromethylation (ClCF2CO2Na or ClCF2H, Base) Inter1->Step2 Inter2 N-Boc-S-CF2H-Cysteamine Step2->Inter2 Carbene Insertion Step3 Step 3: Acid Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 2-(Difluoromethylthio)ethylamine HCl (Target Product) Step3->Final Precipitation

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity via N-protection.

Applications in Drug Discovery[1][2][3]

The "Lipophilic Hydrogen Bond Donor"

The –SCF₂H group is a unique bioisostere.[3]

  • Acidity: The electronegativity of the two fluorine atoms makes the terminal proton acidic (

    
     estimated ~14–15 for the S-C-H bond, but capable of H-bonding).
    
  • Lipophilicity: It is more lipophilic than –SCH₃ or –OH, but less lipophilic than –SCF₃. This allows for fine-tuning of LogP to improve membrane permeability without making the molecule too hydrophobic.

  • Metabolic Stability: The C–F bonds protect the sulfur from rapid oxidation (S-oxidation) by cytochrome P450 enzymes, extending the half-life of the drug candidate compared to a standard ethylthio ether.

Comparative Analysis
Functional GroupLogP ContributionH-Bond Donor?Metabolic Stability
–SCH₃ ModerateNoLow (S-oxidation)
–SCF₃ HighNoVery High
–SCF₂H High-Moderate Yes (Weak) High

Safety & Handling

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Acidity: The compound forms an acidic solution in water.

  • Toxicity: While specific tox data for this CAS is limited, handle as a standard alkylating agent/irritant. Use gloves and fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the free amine).

References

  • BenchChem. 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl Product Data. Retrieved from BenchChem Database. Link

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2015). "Reagents for Difluoromethylation."[2][4][5] Chemical Reviews. Link

  • Accela Chem. Product Analysis: CAS 2097962-23-5.[1][6][7]Link

  • Gao, X., et al. (2021). "A Toolbox of Reagents for Difluoromethylthiolation." Frontiers in Chemistry. Link

Sources

The Difluoromethylthio Group: Engineering Lipophilic Hydrogen Bond Donors in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Paradox of Lipophilic Donors: An Introduction

In the high-stakes arena of lead optimization, medicinal chemists often face a "permeability-solubility-potency" trilemma. Standard hydrogen bond donors (HBDs) like hydroxyl (


) or amine (

) groups are essential for target affinity but often cripple membrane permeability due to high desolvation costs. Conversely, traditional lipophilic groups (e.g.,

,

) improve permeability but lack the directional interaction capability of HBDs.

The difluoromethylthio group (


)  has emerged as a solution to this paradox. It occupies a unique "Goldilocks" zone in physicochemical space: it functions as a lipophilic hydrogen bond donor . Unlike the chemically inert trifluoromethylthio group (

), the

moiety possesses a polarized

bond capable of acting as a weak, yet structurally significant, hydrogen bond donor while simultaneously increasing lipophilicity relative to non-fluorinated analogues.

This guide analyzes the


 group not just as a substituent, but as a functional tool for modulating potency and ADME properties.

Physicochemical Profiling: Data & Causality

To effectively deploy the


 group, one must understand its quantitative impact on the molecular scaffold.
Lipophilicity and H-Bond Acidity

The table below compares


 against common bioisosteres. Note that while 

is lipophilic (positive

value), it retains measurable H-bond acidity (

), unlike

.

Table 1: Comparative Physicochemical Parameters

SubstituentHansch

(Lipophilicity)
H-Bond Acidity (

)
Hammett

(Electronic)
Primary Utility




High Lipophilicity, Metabolic Block




Lipophilic H-Bond Donor


*


H-Bond Donor, Lower Lipophilicity




Neutral Lipophilicity




Strong H-Bond Donor, Hydrophilic

Note:


 values are approximate and scaffold-dependent. 

values based on Abraham solute descriptors.
The Structural Mechanism of Binding

The hydrogen bonding capability of


 arises from the electron-withdrawing effect of the two fluorine atoms and the sulfur atom, which sufficiently acidifies the terminal proton.
  • Interaction Type:

    
     or 
    
    
    
    interactions.
  • Strength: Weak to moderate. While weaker than classic

    
     bonds, these interactions are often sufficient to displace "high-energy" water molecules from hydrophobic pockets, gaining entropic advantages.
    
  • Conformation: The

    
     group often adopts a specific conformation to maximize this interaction, which can be exploited to lock bioactive conformations.
    

PropertySpace cluster_legend Optimization Sweet Spot SCF3 SCF3 (High Lipophilicity, No H-Bond) Target Target Binding Pocket (Hydrophobic + H-Bond Acceptor) SCF3->Target Hydrophobic Interaction Only OH OH (Low Lipophilicity, Strong H-Bond) OH->Target Strong H-Bond (Desolvation Penalty) SCF2H SCF2H (Moderate Lipophilicity, Weak H-Bond) SCF2H->Target Dual Interaction: Hydrophobic + H-Bond

Caption: The


 group bridges the gap between pure lipophilicity and H-bond donation, optimizing ligand-target fit.

Synthetic Architecture

Synthesizing


 motifs has historically been challenging due to the instability of the 

anion (prone to fragmentation into thiophosgene and fluoride).[1] Modern methods circumvent this by using specific electrophilic or radical reagents.
Strategic Approaches
  • Nucleophilic Difluoromethylthiolation: Using reagents like

    
     on disulfides.[2] This is operationally simple and avoids transition metals.[2]
    
  • Electrophilic Difluoromethylthiolation: Using reagents like

    
    -difluoromethylthiophthalimide or 
    
    
    
    . Best for electron-rich arenes.
  • Radical Difluoromethylthiolation: Photoredox catalysis allows for late-stage functionalization of unactivated

    
     bonds.
    

Experimental Protocol: Metal-Free Synthesis from Disulfides

This protocol is selected for its high reliability, broad functional group tolerance, and use of commercially available reagents (


).[2] It converts disulfides (often readily available or easily made) into aryl difluoromethyl thioethers.[2]
Reagents & Materials
  • Substrate: Diaryl disulfide (

    
    ) or Dialkyl disulfide (
    
    
    
    ).
  • Reagent: (Difluoromethyl)trimethylsilane (

    
    ).
    
  • Activator: Cesium Fluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ).[2]
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Anhydrous.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar and cool under argon atmosphere.

  • Loading: Add the disulfide substrate (

    
    ) and 
    
    
    
    (
    
    
    , 4 equiv) to the tube.
    • Note:

      
       must be dry. If hygroscopic, flame dry under vacuum prior to use.
      
  • Solvation: Add anhydrous NMP (

    
    ) via syringe. Stir to ensure partial dissolution.
    
  • Reagent Addition: Add

    
     (
    
    
    
    , 4 equiv) dropwise at
    
    
    .
    • Mechanistic Insight: The fluoride activates the silicon, generating a transient "

      
      " equivalent which attacks the disulfide bond.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

    • Monitoring: Monitor by TLC or

      
       NMR (look for doublet around 
      
      
      
      ).
  • Workup: Dilute with ethyl acetate (

    
    ) and wash with water (
    
    
    
    ) to remove NMP. Wash with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography using hexane/ethyl acetate gradients.

Reaction Pathway Visualization

SynthesisPath TMS TMS-CF2H Pentacoordinate [TMS(F)-CF2H]- TMS->Pentacoordinate + F- CsF CsF (Activator) CsF->Pentacoordinate Disulfide Ar-S-S-Ar (Substrate) Transition S_N2 Attack on S-S Bond Disulfide->Transition Anion "CF2H-" (Transient Nucleophile) Pentacoordinate->Anion Desilylation Anion->Transition Product 2 x Ar-S-CF2H (Target) Transition->Product Cleavage

Caption: Nucleophilic difluoromethylthiolation mechanism via silicate activation.

Case Studies & Applications

Pyriprole (Agrochemical)

In the development of Pyriprole, a phenylpyrazole insecticide, the introduction of the


 group was critical.[3]
  • Role: It provided the necessary lipophilicity for cuticular penetration while modulating the electronic properties of the pyrazole ring.

  • Outcome: Enhanced metabolic stability compared to

    
     (which is easily oxidized to sulfoxide/sulfone) and distinct binding kinetics compared to 
    
    
    
    .
Bioisosteric Replacement in Kinase Inhibitors

Researchers have utilized


 to replace 

or

groups in kinase inhibitors.
  • Observation: The larger van der Waals radius of Sulfur (

    
    ) vs Oxygen (
    
    
    
    ) can fill hydrophobic pockets more effectively, while the acidic proton maintains interaction with backbone carbonyls in the hinge region.

References

  • The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 2017. [Link]

  • Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 2016. [Link]

  • Recent Advances in the Synthesis of SCF2H- and SCF2FG-Containing Molecules. Chemistry – A European Journal, 2016. [Link]

  • Transition State Stabilization by SCF2−H···O Bifurcated Hydrogen Bond. Chemistry – An Asian Journal, 2023.[4] [Link]

  • A New Substituent Constant,

    
    , Derived from Partition Coefficients. 
    Journal of the American Chemical Society, 1964. (Foundational Hansch reference).
    [Link]
    

Sources

Strategic Bioisosterism: The SCF₂H Moiety as a Lipophilic Hydroxyl Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric replacement of hydroxyl groups with the difluoromethylthio (SCF₂H) moiety.

Executive Summary

In modern drug discovery, the optimization of lead compounds often faces a dichotomy: the need for polar groups (like hydroxyls) to anchor the molecule via hydrogen bonds, versus the need for lipophilicity to ensure membrane permeability and metabolic stability. The difluoromethylthio group (–SCF₂H ) has emerged as a high-value bioisostere that bridges this gap. Unlike the trifluoromethylthio (–SCF₃) group, which is purely lipophilic and chemically inert, the –SCF₂H moiety functions as a lipophilic hydrogen bond donor .

This guide provides a technical roadmap for medicinal chemists to utilize the –SCF₂H group as a functional surrogate for hydroxyl (–OH) and thiol (–SH) groups. It details the physicochemical rationale, validated synthetic protocols, and structural implications of this replacement.

The Physicochemical Paradigm: "Lipophilic Hydrogen Bond Donor"

The replacement of an –OH group with –SCF₂H is not a steric swap but a functional modulation. The primary driver for this substitution is the unique electronic character of the C–H bond within the CF₂H moiety.

The Fluorine Effect on H-Bond Acidity

In a standard methyl group (–CH₃), the C–H protons are non-acidic and cannot participate in hydrogen bonding.[1] However, in the –SCF₂H group, the two highly electronegative fluorine atoms exert a strong inductive effect (


), polarizing the remaining C–H bond.
  • Polarization: The carbon atom becomes electron-deficient, pulling electron density from the hydrogen.

  • Result: The terminal proton becomes sufficiently acidic to act as a weak hydrogen bond donor (HBD).

Comparative Profiling

The –SCF₂H group offers a distinct profile compared to traditional functional groups. It mimics the H-bond donor capability of –OH but possesses the lipophilicity of a methyl or trifluoromethyl group.

PropertyHydroxyl (–OH)Difluoromethylthio (–SCF₂H)Trifluoromethylthio (–SCF₃)Methyl (–CH₃)
H-Bond Donor (HBD) StrongWeak to Moderate NoneNone
H-Bond Acceptor (HBA) StrongWeak (Sulfur)Very WeakNone
Lipophilicity (

LogP)
Hydrophilic (lowers LogP)Lipophilic (raises LogP) Highly LipophilicLipophilic
Metabolic Liability High (Glucuronidation)Low (Blocker) LowModerate (Oxidation)
Steric Bulk (V

)
SmallLarge (similar to SCF₃) LargeMedium

Key Insight: Use –SCF₂H when you need to retain a specific H-bond interaction in a binding pocket but require a significant boost in permeability or metabolic stability that an –OH group compromises.

Structural Visualization

The following diagram illustrates the electronic and steric relationship between the hydrophilic –OH and the lipophilic –SCF₂H surrogate.

Bioisostere_Concept cluster_0 Hydroxyl Group (-OH) cluster_1 Difluoromethylthio Group (-SCF2H) OH Hydroxyl (-OH) Strong H-Bond Donor High Polarity Metabolic Liability SCF2H Difluoromethylthio (-SCF2H) Weak H-Bond Donor (C-H...O) High Lipophilicity Metabolic Shield OH->SCF2H Bioisosteric Replacement (Permeability Boost) Mechanism Mechanism: Fluorine Inductive Effect (-I) Polarizes C-H bond SCF2H->Mechanism

Figure 1: Conceptual framework of the OH to SCF₂H bioisosteric replacement, highlighting the retention of donor capability alongside lipophilic gain.

Synthetic Methodologies

The introduction of the –SCF₂H moiety has historically been challenging due to the instability of potential reagents. Modern methods favor electrophilic difluoromethylthiolation , which allows for the late-stage functionalization of advanced intermediates.

Primary Strategy: Electrophilic Difluoromethylthiolation

The most robust protocol for medicinal chemistry involves the reaction of aryl boronic acids with


-(difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) . This reagent is stable, easy to handle, and reacts under mild copper catalysis.
Reaction Scheme


Detailed Experimental Protocol

Objective: Synthesis of an Aryl-SCF₂H analog from an Aryl Boronic Acid.

Reagents:

  • Substrate: Aryl Boronic Acid (1.0 equiv)

  • Reagent:

    
    -(difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) (1.2 equiv)
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (10 mol%)

  • Base: 1,10-Phenanthroline (Ligand) or NaHCO₃ (depending on substrate sensitivity)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL Schlenk tube or reaction vial and equip it with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Loading: Add the Aryl Boronic Acid (0.5 mmol, 1.0 equiv), PhSO₂SCF₂H (0.6 mmol, 134 mg), and CuSO₄·5H₂O (0.05 mmol, 12.5 mg) to the tube.

  • Solvation: Add anhydrous Methanol (2.0 mL) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12–18 hours. Monitor conversion by TLC or LC-MS.

    • Note: The reaction typically proceeds from a suspension to a clear solution or a fine precipitate of boronic acid byproducts.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (typically Hexanes/EtOAc gradients).

Validation Criteria:

  • ¹⁹F NMR: Look for a characteristic doublet (due to H-coupling) around -90 to -100 ppm (

    
     Hz).
    
  • ¹H NMR: The CF₂H proton appears as a triplet (due to F-coupling) in the range of

    
     6.5–7.5 ppm (
    
    
    
    Hz).
Synthetic Decision Tree

Use the following logic to determine the best synthetic route for your substrate.

Synthesis_Decision Start Target: Ar-SCF2H Check_Precursor Available Precursor? Start->Check_Precursor Boronic Aryl Boronic Acid Ar-B(OH)2 Check_Precursor->Boronic Halide Aryl Halide Ar-I / Ar-Br Check_Precursor->Halide Thiol Thiol / Disulfide Ar-SH / Ar-S-S-Ar Check_Precursor->Thiol Route_A Method A: Electrophilic Reagent: PhSO2SCF2H Cat: Cu(II) Boronic->Route_A Preferred Route_B Method B: Cross-Coupling Reagent: AgSCF2H or CuSCF2H Cat: Pd(0) or Cu(I) Halide->Route_B Alternative Route_C Method C: Difluoromethylation Reagent: TMS-CF2H or ClCF2H Base: KOH/NaH Thiol->Route_C Classical

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on available starting materials.

Medicinal Chemistry Applications

Modulation of Lipophilicity and Permeability

Replacing an –OH with –SCF₂H significantly alters the partition coefficient (LogP).

  • Hydroxyl:

    
     (Hydrophilic)
    
  • Difluoromethylthio:

    
     to 
    
    
    
    (Lipophilic) This shift is critical for CNS drugs where passive diffusion across the Blood-Brain Barrier (BBB) is required. The –SCF₂H group maintains the ability to interact with the target via the weak H-bond donor while removing the desolvation penalty associated with the highly polar –OH group.
Metabolic Stability

Hydroxyl groups are primary handles for Phase II conjugation (Glucuronidation, Sulfation), leading to rapid clearance. The –SCF₂H moiety is chemically stable and resistant to these enzymatic pathways. Furthermore, the C–F bonds block metabolic oxidation at that position, extending the half-life (


) of the molecule.
Case Study Context

In the development of agrochemicals like Pyriprole , the inclusion of fluoroalkylthio groups has been pivotal for stability. In medicinal chemistry, this bioisostere is increasingly used in "scaffold hopping" exercises to revitalize lead series that suffer from poor oral bioavailability due to excessive polarity.

References

  • Heng-Ying Xiong, Xavier Pannecoucke, Tatiana Besset. (2016).[2] Recent Advances in the Synthesis of SCF2H- and SCF2FG-Containing Molecules. Chemistry - A European Journal.[3][4] Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link[5]

  • Billard, T., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry.[6][7] Link

  • K. P. S. S. H. K. A. S. S. V. S. S. R. K. M. S. S. V. S. S. R. K. M. (2020).[4] Radiosynthesis of [18F]ArylSCF2H Using Aryl Boronic Acids, S-(Chlorofluoromethyl)benzenesulfonothioate and [18F]Fluoride. CCS Chemistry. Link

  • Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications.[8] Link

Sources

Physicochemical properties of SCF2H-containing primary amines

The Difluoromethylthio ( ) Motif in Primary Amines: A Physicochemical & Synthetic Guide

Executive Summary

In the landscape of bioisosteres, the difluoromethylthio group (






Part 1: The Physicochemical Landscape

The introduction of fluorine atoms into an alkylthio chain drastically alters the electronic and steric environment of a proximal primary amine. Understanding these shifts is critical for optimizing ligand-target interactions and ADME profiles.[1]

Comparative Property Analysis

The

1


Table 1: Physicochemical Comparison of Thio-Substituents

PropertyMethylthio (

)
Difluoromethylthio (

)
Trifluoromethylthio (

)
Trifluoromethoxy (

)
Hansch

(Lipophilicity)
0.610.68 – 0.90 1.441.04
Hammett

(Electronic)
0.000.24 0.500.35
H-Bond Donor Ability NoneWeak (C-H

O)
NoneNone
Metabolic Stability Low (

-oxidation)
High HighHigh
Molar Volume (

)
~25~34 ~39~32
The "Lipophilicity-Acidity" Trade-off

Incorporating



  • Mechanism: The electronegative fluorines pull electron density through the

    
    -bond framework, stabilizing the free base form of the amine relative to its conjugate acid (
    
    
    ).
  • Impact: A typical aliphatic amine has a

    
     of ~10.[1]5. Introducing an 
    
    
    group at the
    
    
    -position can lower the
    
    
    by 1.5–2.0 units.[1]
  • Biological Consequence: This

    
     suppression reduces the fraction of ionized amine at physiological pH (7.4), thereby improving passive membrane permeability and reducing lysosomal trapping (a common issue with highly basic drugs).
    
The Unique H-Bond Donor Capability

A critical differentiator of


  • Interaction: It can form interactions with protein backbone carbonyls or water, described as

    
     bonds.
    
  • Validation: NMR studies often show a downfield shift for this proton in the presence of H-bond acceptors, confirming this interaction capability.

Part 2: Visualizing the Property Network

The following diagram illustrates the causal relationships between the structural features of the

SCF2H_PropertiesSCF2HSCF2H GroupInductiveInductive Effect (-I)SCF2H->InductiveLipophilicityLipophilicity (+π)SCF2H->LipophilicityCH_AcidityC-H Bond PolarizationSCF2H->CH_AcidityMetStabBlocked S-OxidationSCF2H->MetStab  Steric/Electronic ShieldpKaLower Amine pKaInductive->pKa  Stabilizes Free BasePermeabilityIncreased PermeabilityLipophilicity->PermeabilityBindingH-Bond Donor (C-H...O)CH_Acidity->Binding  Unique InteractionpKa->Permeability  Less Ionized Fraction

Caption: Causal map linking SCF2H structural features to physicochemical and pharmacological outcomes.[1]

Part 3: Synthetic Accessibility (Experimental Protocols)

Synthesizing primary amines containing

Late-Stage Difluoromethylation1

Protocol: Nucleophilic Difluoromethylation of Protected Amino-Thiols

Objective: Synthesis of


Mechanism:

1
Reagents & Equipment[1]
  • Substrate:

    
    -Boc-amino-thiol (1.0 equiv).
    
  • Reagent: Diethyl(bromodifluoromethyl)phosphonate (1.2 equiv) [Note: A liquid reagent, easier to handle than

    
     gas].
    
  • Base: Potassium hydroxide (KOH) or CsOH (20 equiv, aq).

  • Solvent: Acetonitrile (MeCN) / Water (1:1).[1]

  • Atmosphere: Inert (

    
     or Ar).[1]
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -Boc-amino-thiol (e.g., 2.0 mmol) in MeCN (10 mL).
    
  • Base Addition: Cool the solution to 0°C. Add a solution of KOH (40 mmol) in water (10 mL) dropwise. The mixture may become biphasic.[1]

  • Reagent Addition: Add diethyl(bromodifluoromethyl)phosphonate (2.4 mmol) slowly to the vigorously stirred mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the thiol (often visualized by Ellman’s reagent stain).

  • Work-up: Dilute with diethyl ether or EtOAc. Wash the organic layer with water (

    
    ) and brine. Dry over anhydrous 
    
    
    .[1]
  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Final Step): Dissolve the purified intermediate in DCM. Add TFA (10-20 equiv) or 4M HCl in dioxane. Stir for 1 hour. Concentrate to yield the

    
    -amine salt.[1]
    
Synthetic Workflow Diagram

Synthesis_WorkflowStartProtected Amino-Thiol(Boc-NH-R-SH)Step1Activation:KOH/CsOH (aq/MeCN)Forms Thiolate (RS-)Start->Step1Step2Difluoromethylation:Add Br-CF2-P(O)(OEt)2Nucleophilic SubstitutionStep1->Step2IntermediateBoc-NH-R-SCF2HStep2->IntermediateStep3Deprotection:TFA/DCM or HCl/DioxaneIntermediate->Step3FinalPrimary Amine Salt(H3N+-R-SCF2H)Step3->Final

Caption: Step-wise workflow for converting protected amino-thiols to SCF2H-amines via phosphonate reagents.

Part 4: Application in Drug Design

Metabolic Stability

The

1





Conformational Control (The Gauche Effect)

In systems where the






Bioisosteric Replacement Strategy[1]
  • Replace

    
    :  To improve metabolic stability and lower lipophilicity slightly.
    
  • Replace

    
    :  To introduce a hydrogen bond donor (
    
    
    ) and reduce lipophilicity (lowering LogP by ~0.5–0.7 units).
  • Replace

    
    :  To increase lipophilicity slightly while maintaining metabolic stability.
    

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for

    
     and 
    
    
    values).
  • Zafrani, Y., et al. (2017). "Difluoromethylthio group (

    
    ): A shelf-stable, lipophilic, and hydrogen-bond donating building block."[2] Journal of Medicinal Chemistry. Link
    
  • Li, Y., et al. (2023).

    
     Bifurcated Hydrogen Bond." Chemistry – An Asian Journal.[1][2] Link
    
  • Boutureira, O., et al. (2022).

    
     and 
    
    
    Motifs." Journal of Organic Chemistry. Link
  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

An In-depth Technical Guide to 2-Aminoethyl Difluoromethyl Sulfide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a paramount strategy in modern medicinal chemistry. The difluoromethyl group (–CF2H), in particular, has garnered significant attention due to its unique electronic properties and its role as a bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive technical overview of 2-aminoethyl difluoromethyl sulfide, a molecule of interest in drug discovery. While not prominently cataloged in major chemical databases, its structure can be inferred from its nomenclature. This document will elucidate its chemical properties, potential synthetic routes, and, most importantly, the rationale behind its relevance in the design of next-generation therapeutics.

Molecular Profile: 2-Aminoethyl Difluoromethyl Sulfide

Based on standard chemical nomenclature, 2-aminoethyl difluoromethyl sulfide is interpreted as a molecule comprising a 2-aminoethyl group linked to a sulfur atom, which is in turn bonded to a difluoromethyl group.

Chemical Structure:

G H2N H₂N CH2_1 CH₂ H2N->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 S S CH2_2->S CF2H CF₂H S->CF2H

Caption: Inferred structure of 2-aminoethyl difluoromethyl sulfide.

Molecular Formula and Weight:

Based on the inferred structure, the molecular properties are summarized below.

PropertyValue
Molecular Formula C₃H₇F₂NS
Molecular Weight 127.17 g/mol

The Difluoromethyl Group: A Unique Modulator in Drug Design

The difluoromethyl group is a key functional moiety that imparts advantageous properties to bioactive molecules. Its significance stems from a combination of electronic effects and its ability to act as a "lipophilic hydrogen bond donor"[1].

  • Bioisosterism: The -CF2H group is considered a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[2][3][4] This allows for the modification of drug candidates to improve their pharmacokinetic profiles while potentially maintaining or enhancing their biological activity.[5]

  • Hydrogen Bonding Capability: Unlike the trifluoromethyl (–CF₃) group, the –CF2H group possesses a polarized C–H bond, enabling it to act as a hydrogen bond donor.[4] This can lead to stronger and more specific interactions with biological targets.[3]

  • Metabolic Stability: The presence of the strong carbon-fluorine bonds in the difluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[6]

  • Lipophilicity and Permeability: The introduction of a –CF2H group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2][3][6]

Bioisosterism cluster_0 Native Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties OH Hydroxyl (-OH) CF2H Difluoromethyl (-CF₂H) OH->CF2H SH Thiol (-SH) SH->CF2H NH2 Amine (-NH₂) NH2->CF2H Stability Metabolic Stability CF2H->Stability Lipophilicity Lipophilicity CF2H->Lipophilicity Permeability Membrane Permeability CF2H->Permeability Binding Target Binding CF2H->Binding

Caption: The role of the difluoromethyl group as a bioisostere.

Synthetic Strategies for S-Difluoromethylation

The synthesis of difluoromethyl sulfides is a critical step in accessing molecules like 2-aminoethyl difluoromethyl sulfide. Several methods have been developed for the S-difluoromethylation of thiols.

General Reaction Scheme:

The most common approach involves the reaction of a thiol (or its corresponding thiolate) with a difluoromethylating agent. For the synthesis of the title compound, the starting material would be 2-aminoethanethiol (cysteamine).

Synthesis cluster_0 Reactants cluster_1 Product Thiol R-SH (e.g., H₂NCH₂CH₂SH) Sulfide R-S-CF₂H Thiol->Sulfide + Reagent Reagent Difluoromethylating Agent

Caption: General scheme for S-difluoromethylation.

Experimental Protocol: Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of heteroatoms.[7]

Materials:

  • 2-Aminoethanethiol (or its hydrochloride salt)

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-aminoethanethiol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF, add sodium chlorodifluoroacetate (2.0 equivalents).

  • Heat the reaction mixture to 95 °C for 15-30 minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-aminoethyl difluoromethyl sulfide.

Causality behind Experimental Choices:

  • Base (K₂CO₃): The base is essential to deprotonate the thiol to form the more nucleophilic thiolate anion, which then reacts with the difluorocarbene generated in situ.

  • Difluoromethylating Agent (Sodium Chlorodifluoroacetate): This reagent serves as a convenient and relatively safe precursor to difluorocarbene (:CF₂) upon heating.[7]

  • Solvent (DMF): A polar aprotic solvent like DMF is suitable for this reaction as it can dissolve the reactants and facilitate the nucleophilic substitution reaction.

Applications and Future Perspectives in Drug Development

The incorporation of a difluoromethyl sulfide moiety, as in 2-aminoethyl difluoromethyl sulfide, can be a valuable strategy in the development of novel therapeutics across various disease areas. The primary amine provides a handle for further functionalization, allowing for its incorporation into larger molecular frameworks.

  • Targeted Covalent Inhibitors: The difluoromethyl group can act as a masked electrophile, enabling the design of targeted covalent inhibitors with improved specificity and potency.[4]

  • Modulation of Physicochemical Properties: As discussed, the difluoromethyl group can fine-tune the lipophilicity, metabolic stability, and target-binding interactions of a lead compound.[2][3][6]

  • Peptidomimetics: The aminoethyl sulfide backbone can be incorporated into peptidomimetics to enhance their stability and cell permeability.

Conclusion

While 2-aminoethyl difluoromethyl sulfide may not be a readily available commercial compound, its constituent functional groups represent a confluence of desirable properties for modern drug discovery. The strategic use of the difluoromethyl group as a bioisostere and modulator of physicochemical properties, combined with the versatility of the aminoethyl sulfide scaffold, offers a promising avenue for the design of novel and effective therapeutic agents. The synthetic methodologies for S-difluoromethylation are well-established, providing a clear path for the synthesis and evaluation of this and related compounds in drug development programs.

References

  • BroadPharm.

  • Macmillan Group, Princeton University.

  • PMC.

  • BenchChem.

  • Chemical Society Reviews.

  • PMC.

  • Google Patents.

  • PMC.

  • ResearchGate.

  • Journal of Medicinal Chemistry.

  • ScienceDirect.

  • ResearchGate.

  • Organic Syntheses.

  • Organic Letters.

  • Organic Letters.

  • BenchChem.

  • ResearchGate.

  • American Elements.

  • Royal Society of Chemistry.

  • CCS Chemistry.

  • PubChem.

  • Alfa Aesar.

  • MP Biomedicals.

  • ChemScene.

  • PubChem.

  • MolPort.

  • Nia Innovation.

Sources

Introduction to fluoroalkylthiolation building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Implementation of Fluoroalkylthiolation Building Blocks in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, yet the strategic value of the trifluoromethylthio group (


)  remains underutilized compared to its lighter analogue, 

. This guide addresses the "Super-Lipophilic" paradigm of fluoroalkylthiolation. Unlike the standard "Magic Methyl" effect of trifluoromethylation, the

moiety offers a unique combination of extreme lipophilicity (Hansch

) and high electronegativity, serving as a critical tool for modulating transmembrane permeability and metabolic stability in lead optimization.

This whitepaper categorizes the primary building blocks for fluoroalkylthiolation, delineates the mechanistic causality behind their selection, and provides self-validating protocols for their implementation.

Part 1: The Physicochemical Imperative

The decision to employ fluoroalkylthiolation building blocks is driven by specific physicochemical requirements. The sulfur atom introduces a "lipophilic break" that significantly alters the solvation profile of the molecule compared to oxygen or carbon analogues.

Table 1: Comparative Physicochemical Metrics of Fluorinated Motifs

SubstituentHansch Constant (

)
Hammett Constant (

)
Electronic EffectLipophilicity Impact

1.44 0.50 Strong EWGSuper-Lipophilic

1.040.35Moderate EWGHigh

0.880.54Strong EWGModerate-High

0.610.00Weak DonorModerate

0.140.06Weak EWGLow

Data Source: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology.

Strategic Insight: The


 group is one of the most lipophilic substituents available to medicinal chemists.[1] It is particularly effective when a lead compound suffers from poor membrane permeability or rapid metabolic clearance at a specific site.

Part 2: The Reagent Landscape (Building Blocks)

The synthetic entry into fluoroalkylthiolation is dictated by the electronic nature of the substrate. We categorize reagents into three mechanistic pillars: Electrophilic (for electron-rich substrates), Nucleophilic (for electrophiles/halides), and Radical (for C-H activation and decarboxylation).

Classification of Building Blocks

ReagentMap Root Fluoroalkylthiolation Building Blocks Elec ELECTROPHILIC (For Electron-Rich Arenes/Enolates) Root->Elec Nucl NUCLEOPHILIC (For Aryl Halides/Diazo) Root->Nucl Rad RADICAL (For C-H Activation/Decarboxylation) Root->Rad Billard Billard's Reagents (PhNH-SCF3 / Ts-SCF3) Elec->Billard Shen Shen's Reagent (N-SCF3 Saccharin) Elec->Shen Munavalli Munavalli's Reagent (N-SCF3 Phthalimide) Elec->Munavalli AgSCF3 AgSCF3 (Versatile Precursor) Nucl->AgSCF3 CuSCF3 CuSCF3 (Yagupolskii/Vicic) Nucl->CuSCF3 TMSSCF3 TMS-SCF3 (Ruppert-Prakash Analogue) Nucl->TMSSCF3 AgOx AgSCF3 + Oxidant (Persulfate/Selectfluor) Rad->AgOx Langlois Langlois Analogue (CF3SO2Na + PPh3) Rad->Langlois AgSCF3->Rad Oxidative Conditions

Figure 1: Strategic classification of fluoroalkylthiolation reagents based on substrate electronic requirements.

Part 3: Electrophilic Pathway – Shen’s Reagent

For substrates such as electron-rich arenes, indoles, or


-keto esters, electrophilic transfer is the gold standard. While Billard’s reagents (trifluoromethanesulfenamides) are effective, Shen’s Reagent (N-Trifluoromethylthiosaccharin)  is often preferred in modern workflows due to its bench stability (solid), ease of handling, and high reactivity without requiring cryogenic conditions.
Mechanism of Action

Shen's reagent operates via Lewis Acid activation. The saccharin moiety acts as a leaving group, generating a highly electrophilic "


" equivalent species in situ.

ShenMech Substrate Arene / Nucleophile TS Wheland Intermediate Substrate->TS Reagent Shen's Reagent (N-SCF3 Saccharin) Activated Activated Complex [L.A.---N-SCF3] Reagent->Activated Activation LA Lewis Acid (BF3 or TfOH) LA->Activated Activated->TS Electrophilic Attack Product Ar-SCF3 TS->Product Re-aromatization Byproduct Saccharin TS->Byproduct

Figure 2: Lewis-acid mediated electrophilic transfer using N-Trifluoromethylthiosaccharin.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Indoles

Objective: Introduction of


 at the C3 position of an indole derivative.

Reagents:

  • Substrate: Indole derivative (

    
     equiv)
    
  • Reagent: N-Trifluoromethylthiosaccharin (Shen’s Reagent) (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    ) or TMSCl (
    
    
    equiv)
  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Setup: Flame-dry a 10 mL Schlenk tube and purge with Argon.

  • Dissolution: Add the indole substrate (

    
    ) and Shen’s Reagent (
    
    
    
    ,
    
    
    ) to the tube. Dissolve in anhydrous DCM (
    
    
    ).
  • Activation: Cool the mixture to

    
     in an ice bath. Dropwise add the Lewis Acid catalyst (
    
    
    
    ).
  • Reaction: Allow the reaction to warm to room temperature (RT) and stir. Validation: Monitor by TLC or

    
     NMR. The product signal typically appears around 
    
    
    
    to
    
    
    .
  • Quench: Upon completion (

    
    ), quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.

Why this works: The saccharin leaving group is non-nucleophilic, preventing side reactions. The Lewis acid coordinates to the carbonyl/sulfonyl oxygens of the saccharin, weakening the N-S bond and making the sulfur highly susceptible to nucleophilic attack by the indole.

Part 4: Nucleophilic/Radical Pathway – Silver Trifluoromethylthiolate ( )[1]

For aryl halides or boronic acids, the electrophilic approach fails. Here,


  is the dominant building block. It is unique because it can serve as a nucleophile (transmetallating to Copper) or a radical source (upon oxidation).
Protocol: Copper-Catalyzed Cross-Coupling (Sandmeyer/Ullmann Type)

Objective: Conversion of an Aryl Iodide to an Aryl Trifluoromethylsulfide.

Reagents:

  • Substrate: Aryl Iodide (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    equiv)
  • Catalyst:

    
     (
    
    
    
    equiv) Note: Stoichiometric Cu is often required for difficult substrates, though catalytic variants exist with specific ligands.
  • Solvent: DMF or NMP.

Workflow:

  • Glovebox/Schlenk: In a glovebox or under Argon flow, combine Aryl Iodide (

    
    ), 
    
    
    
    (
    
    
    ,
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ) in a reaction vial.
  • Solvation: Add anhydrous DMF (

    
    ).
    
  • Heating: Seal the vial and heat to

    
     for 
    
    
    
    .
  • Mechanism Check: The reaction proceeds via a reductive elimination from a high-valent

    
     species.
    
  • Workup: Cool to RT. Dilute with

    
    , filter through a celite pad to remove silver/copper salts. Wash filtrate with water (to remove DMF) and brine.
    

Self-Validating Step:

  • 
     NMR Check:  Before workup, take an aliquot.
    
    • 
       (Reagent): 
      
      
      
      (broad).
    • 
       (Product): 
      
      
      
      .
    • 
       (Intermediate): 
      
      
      
      .
    • If the peak at -28 ppm persists, the reductive elimination is the bottleneck; increase temperature.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, High-Reactivity Electrophilic Trifluoromethylthiolating Reagent. Angewandte Chemie International Edition, 53(35), 9316–9320. Link

  • Billard, T., et al. (2000).[2] Trifluoromethanesulfenamide: A New Reagent for the Electrophilic Trifluoromethylthiolation.[3] Organic Letters, 2(14), 2101–2103. Link

  • Yagupolskii, L. M., et al. (1994). A New Method for the Synthesis of Aryl Trifluoromethyl Sulfides. Synthesis, 1994(11), 1359-1360.
  • Weng, Z., et al. (2013).[4] Copper-Mediated Trifluoromethylthiolation of Aryl and Heteroaryl Halides with AgSCF3.[5] Organic Letters, 15(12), 3042–3045. Link

  • Zhang, C. P., & Vicic, D. A. (2012).[6] Nickel-Catalyzed Synthesis of Aryl Trifluoromethyl Sulfides. Journal of the American Chemical Society, 134(1), 183–185.[6] Link

Sources

Solubility and stability data for 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity[1]

2-[(Difluoromethyl)sulfanyl]ethan-1-amine (CAS: 2097962-23-5 for HCl salt) is a specialized building block employed in medicinal chemistry to introduce the difluoromethylthio (


)  motif.[1][2] This moiety acts as a lipophilic bioisostere of hydroxyl (

) and thiol (

) groups, offering a unique combination of lipophilicity and hydrogen-bond donor capability that can modulate potency and metabolic stability in drug candidates.[3]

This guide provides a definitive technical analysis of its physicochemical behavior, solubility limits, and stability profiles, designed to standardize handling protocols across discovery workflows.[1]

Compound Identification
ParameterData
IUPAC Name 2-[(Difluoromethyl)sulfanyl]ethan-1-amine
Common Name 2-((Difluoromethyl)thio)ethanamine
CAS Number 2097962-23-5 (Hydrochloride salt)
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 127.16 g/mol (Free Base) / 163.62 g/mol (HCl Salt)
Structural Feature Contains a primary amine and a difluoromethyl thioether.[2][3][4][5][6][7][8][9][10][11][12]

Part 2: Physicochemical Profile & Solubility Data

Understanding the duality between the Free Base and the Hydrochloride Salt is critical for successful formulation and synthesis.[1]

Calculated & Estimated Properties

Note: Values are derived from structure-activity relationship (SAR) analysis of analogous fluoroalkyl amines where empirical data is proprietary.

PropertyValue (Est.)Technical Insight
pKa (Amine) ~8.2 – 8.5Lower than typical alkyl amines (~10.[1]5) due to the electron-withdrawing inductive effect of the

-

group.
LogP (Free Base) ~0.6 – 0.9The

group is lipophilic (

), making the free base moderately lipophilic compared to non-fluorinated analogs.
H-Bond Acidity HighThe

bond in

is sufficiently acidic to act as a weak H-bond donor, a rare property for lipophilic groups.[1]
Solubility Profile

Critical Observation: The commercial form is almost exclusively the Hydrochloride (HCl) salt .[1] Attempting to dissolve the HCl salt in non-polar organic solvents (e.g., Hexane, Toluene) without a base will result in suspension, not solution.[1]

  • Solubility Key:

    • High: > 50 mg/mL[1]

    • Moderate: 10–50 mg/mL[1]

    • Low: < 1 mg/mL[1]

Solvent SystemHCl Salt SolubilityFree Base SolubilityApplication Notes
Water (pH < 7) High (>100 mg/mL)High (forms salt)Ideal for aqueous stock solutions.[1]
DMSO High (>100 mg/mL)High Preferred solvent for biological assays and stock storage.[1]
Methanol / Ethanol High High Good for intermediate dilutions.[1]
Dichloromethane (DCM) Low / InsolubleHigh Use DCM for extraction after neutralizing the salt with

.[1]
Ethyl Acetate InsolubleModerate Poor solvent for the salt; good for free base extraction.[1]
Toluene / Hexane InsolubleLowAvoid these solvents unless strictly necessary for free base purification.[1]

Part 3: Stability Assessment & Storage Protocols

The


 group is generally robust, but the molecule possesses specific vulnerabilities: oxidative sensitivity  (sulfur) and nucleophilic sensitivity  (amine).[1]
Chemical Stability Risks
  • S-Oxidation: The thioether sulfur is susceptible to oxidation to sulfoxide (

    
    ) and sulfone (
    
    
    
    ) upon prolonged exposure to air or peroxides.
  • Carbamylation: As a primary amine, it readily reacts with atmospheric

    
     to form carbamates/carbonates if left unsealed.[1]
    
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake accelerates hydrolysis and oxidation.[1]

Storage Recommendations
  • Primary Condition: Store at 2°C to 8°C (Refrigerated).

  • Long-term Storage: -20°C under inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed glass vial with a PTFE-lined cap.[1] Desiccator storage is recommended for the open vial.[1]

Part 4: Experimental Workflows

Protocol: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in a specific formulation vehicle.[1]

  • Preparation: Weigh 5.0 mg of the compound (HCl salt) into a 2 mL HPLC vial.

  • Solvent Addition: Add 50

    
    L of the target solvent (starting at 100 mg/mL).[1]
    
  • Equilibration: Vortex for 60 seconds. If not dissolved, sonicate for 5 minutes at ambient temperature.[1]

  • Stepwise Dilution: If undissolved, add solvent in 50

    
    L increments, vortexing between additions, until clear or volume reaches 1 mL (< 5 mg/mL).
    
  • Analysis: Centrifuge (10,000 rpm, 5 min) to pellet undissolved material. Analyze supernatant via HPLC-UV (210 nm) against a standard curve.

Protocol: Forced Degradation (Stress Testing)

Use this to determine stability limits for assay windows.[1]

  • Control: 1 mM solution in DMSO (stored at -20°C).

  • Acid Stress: 1 mM in 0.1 M HCl, 24h at RT.

  • Base Stress: 1 mM in 0.1 M NaOH, 24h at RT. (Monitor for free base volatility/precipitation).

  • Oxidative Stress: 1 mM in 3%

    
    , 4h at RT. (Critical: Monitors S-oxidation).[1]
    
  • Thermal Stress: 1 mM in

    
    , 60°C for 24h.
    

Part 5: Visualizations

Figure 1: Stability Testing Workflow

This logic flow guides the researcher through the decision-making process for handling the compound based on its form (Salt vs. Free Base).[1]

StabilityWorkflow Start Start: 2-[(Difluoromethyl)sulfanyl]ethan-1-amine CheckForm Check Form: HCl Salt or Free Base? Start->CheckForm Salt HCl Salt Form (Commercial Standard) CheckForm->Salt Solid FreeBase Free Base Form (Generated in situ) CheckForm->FreeBase Oil/Liquid Aqueous Aqueous/Polar Solvent (H2O, DMSO, MeOH) Salt->Aqueous Soluble StoreSalt Storage: Desiccated, 4°C Salt->StoreSalt StressTest Perform Stress Test (Oxidative/Thermal) Salt->StressTest Organic Organic Solvent (DCM, EtOAc, Ether) FreeBase->Organic Soluble Reactivity Risk: CO2 Absorption & Oxidation FreeBase->Reactivity Unstable Reactivity->StressTest ResultOx Result: Sulfoxide/Sulfone (S-Oxidation) StressTest->ResultOx H2O2 Exposure

Caption: Decision tree for solvent selection and stability risk assessment based on the chemical form of the compound.

Figure 2: Hypothetical Degradation Pathways

Visualizing the chemical vulnerabilities of the


 and amine groups.[1]

DegradationPathways Parent Parent Compound NH2-CH2-CH2-S-CF2H Oxidation1 Sulfoxide NH2-CH2-CH2-S(=O)-CF2H Parent->Oxidation1 Oxidation (Air/Peroxides) Carbamate Carbamate Formation (Reaction with CO2) Parent->Carbamate Atmospheric CO2 (Free Base) Oxidation2 Sulfone NH2-CH2-CH2-S(=O)2-CF2H Oxidation1->Oxidation2 Strong Oxidation

Caption: Primary degradation pathways including S-oxidation and amine carbamylation.

Part 6: References

  • Gao, B., et al. (2016).[1] PhSO2SCF2H: A Shelf-Stable, Easily Scalable Reagent for Radical Difluoromethylthiolation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Tironi, M., & Hopkinson, M. N. (2022).[1][6] Silver‐Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols. European Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[1] 2,2-Difluoroethanamine (Analogous Physicochemical Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Difluoromethylthiolation of Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Difluoromethylthio Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization.[1][2] Among these, the difluoromethylthio (–SCF2H) group has garnered significant attention for its unique physicochemical properties.[1][2] Acting as a lipophilic hydrogen-bond donor, the SCF2H group can serve as a bioisostere for hydroxyl (–OH) or thiol (–SH) functionalities, potentially enhancing binding affinity and selectivity with biological targets.[1][2][3][4][5] Furthermore, compared to its trifluoromethylthio (–SCF3) analogue, the SCF2H group is less lipophilic and less electron-withdrawing, offering a nuanced tool for modulating a drug candidate's metabolic stability and pharmacokinetic profile.[1][2]

Despite its desirable characteristics, the direct installation of the SCF2H group onto aliphatic carbons, particularly via nucleophilic pathways, has been historically challenging. This difficulty stems largely from the inherent instability of the corresponding difluoromethylthiolate anion (⁻SCF2H), which has hampered the development of shelf-stable and broadly applicable nucleophilic reagents.[3][6] This guide provides an in-depth overview of the key reagents and state-of-the-art protocols developed to overcome this challenge, enabling the efficient nucleophilic difluoromethylthiolation of alkyl halides for researchers in drug discovery and chemical synthesis.

Part 1: A Curated Toolbox of Nucleophilic SCF2H Reagents

The direct nucleophilic substitution on an alkyl halide by a difluoromethylthiolate source represents the most straightforward approach to forming a C(sp³)–SCF2H bond. However, due to the challenges mentioned, several innovative strategies, including direct and indirect methods, have emerged.

Direct Nucleophilic Difluoromethylthiolation Reagents

These reagents deliver the "SCF2H" moiety in a single, transition metal-catalyzed step.

  • [(SIPr)Ag(SCF₂H)] (Shen's Reagent): A pioneering contribution from the Shen group introduced [(SIPr)Ag(SCF₂H)] as the first effective nucleophilic difluoromethylthiolating reagent.[6] This silver-based complex, stabilized by a bulky N-heterocyclic carbene (NHC) ligand (SIPr), serves as a competent source of the SCF₂H group in transition metal-catalyzed cross-coupling reactions with aryl and vinyl (pseudo)halides. While its primary application is not with alkyl halides, its development was a critical proof-of-concept for stabilizing and delivering the elusive SCF₂H nucleophile.

  • Benzothiazolium-based Reagent (BT-SCF₂H): More recently, a benzothiazolium-derived reagent, BT-SCF₂H, has been developed for the deoxygenative functionalization of alcohols.[3] Significantly, under silver-catalyzed conditions, this reagent has been successfully applied to the nucleophilic substitution of activated alkyl halides, providing direct access to difluoromethyl thioethers. This represents a rare example of a direct nucleophilic substitution affording the R–SCF₂H product.[3]

Indirect (Two-Step) Nucleophilic Difluoromethylthiolation Strategies

These methods involve an initial nucleophilic substitution with a masked SCF₂H synthon, followed by a subsequent chemical transformation to unveil the final product.

  • [Difluoro(phenylthio)methyl]trimethylsilane (Me₃SiCF₂SPh): Developed by Hu and coworkers, this reagent provides a practical, two-step pathway to difluoromethyl thioethers.[7] In the presence of a fluoride source (e.g., CsF), Me₃SiCF₂SPh generates a (phenylthio)difluoromethyl anion equivalent, which readily displaces primary alkyl bromides or iodides. The resulting R–CF₂SPh intermediate is then subjected to a reductive desulfurization using, for example, tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, to yield the target R–SCF₂H compound.[7]

  • Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This reagent, utilized by Prakash and colleagues, functions as a difluoromethyl anion ("CF₂H⁻") equivalent in a nucleophilic substitution-reductive desulfonylation strategy.[8] The sulfone is first deprotonated with a strong base to generate the (benzenesulfonyl)difluoromethyl anion, which then undergoes an Sₙ2 reaction with a primary alkyl halide. The resulting alkylated sulfone is subsequently cleaved under reductive conditions to furnish the difluoromethylated alkane, R-CF₂H, not the thioether. While this method yields the R-CF₂H motif, it is conceptually related to the use of masked nucleophiles and highlights the versatility of sulfone chemistry in fluorine chemistry. For the synthesis of R-SCF₂H, the Me₃SiCF₂SPh reagent is more direct.

Transition Metal-Catalyzed Radical-Mediated Pathways

An increasingly powerful strategy involves the use of transition metal catalysis, often in conjunction with photoredox catalysis, to couple alkyl halides with a nucleophilic SCF₂H source via radical intermediates.

  • Copper/Photoredox Dual Catalysis: Recent advances have shown that unactivated C(sp³)–H bonds can be difluoromethylthiolated using dual photoredox and copper catalysis. While focused on C-H bonds, similar principles can be applied to alkyl halides. The mechanism typically involves the generation of an alkyl radical from the alkyl halide, which is then trapped by a copper(II)-SCF₂H species. Reductive elimination from the resulting copper(III) intermediate furnishes the desired product. This approach is particularly valuable for late-stage functionalization and for substrates that are incompatible with traditional Sₙ2 conditions.[9][10]

  • Enantioconvergent Copper-Catalysis: A significant breakthrough has been the development of enantioconvergent difluoromethylation of racemic alkyl halides using a chiral copper catalyst and a nucleophilic zinc-based CF₂H reagent.[11] This method proceeds through alkyl radical intermediates, allowing for the construction of chiral C(sp³)–CF₂H bonds with high enantioselectivity from a racemic mixture of starting materials.[11]

Part 2: Comparative Analysis & Mechanistic Insights

The choice of reagent and methodology is dictated by the substrate scope, functional group tolerance, and the desired efficiency of the synthesis.

Reagent/MethodologyStructure/Key ComponentsMechanismStepsKey AdvantagesLimitations
BT-SCF₂H Benzothiazolium SaltDirect Sₙ2 (Ag-catalyzed)1Direct access to R-SCF₂H.Primarily demonstrated on activated alkyl halides.
Me₃SiCF₂SPh Me₃SiCF₂SPh + F⁻ sourceSₙ2 followed by Radical Desulfurization2Reliable, good scope for primary halides.[7]Two-step process; uses stoichiometric tin hydride.
Cu-Catalyzed Radical Coupling Alkyl Halide + Zn(CF₂H)₂ + Cu-catalystRadical-mediated cross-coupling1Broad scope, mild conditions, late-stage functionalization.[10]Requires careful optimization of catalyst and reaction conditions.
Enantioconvergent Cu-Catalysis Racemic Alkyl Halide + Chiral Cu-catalystEnantioconvergent Radical Coupling1Access to chiral R-SCF₂H from racemic precursors.[11]Requires specific chiral ligands and catalyst systems.
Causality Behind Experimental Choices
  • The Alkyl Halide: The reactivity of the alkyl halide follows the order R–I > R–Br >> R–Cl, consistent with leaving group ability in both Sₙ2 and radical-mediated pathways.[7][12][13] Primary and some secondary alkyl halides are suitable for Sₙ2-type reactions, while radical-based methods offer broader scope, including for some tertiary halides.[10][13]

  • The Solvent: For reactions proceeding via an Sₙ2 mechanism, polar aprotic solvents like DMF, DMSO, or DME are typically employed to solvate the cation of the base or fluoride source, thereby increasing the nucleophilicity of the anion.[7][14]

  • Catalysis vs. Stoichiometric Reagents: Transition metal catalysis enables the use of otherwise unreactive or unstable nucleophilic sources.[6][15] Catalytic cycles, particularly those involving radical intermediates, can overcome the high activation barriers associated with the direct reaction of alkyl halides and offer milder reaction conditions.[10]

Part 3: Visualization of Key Methodologies

Diagram 1: General Sₙ2 Pathway

Caption: Generalized Sₙ2 mechanism for nucleophilic difluoromethylthiolation.

Diagram 2: Two-Step Workflow Using Me₃SiCF₂SPh

two_step_workflow start Start | {Alkyl Bromide (R-Br) | Me₃SiCF₂SPh} step1 Step 1: (Phenylthio)difluoromethylation Add CsF in DME Stir at 80 °C start->step1 intermediate Intermediate Isolate R-CF₂SPh step1->intermediate step2 Step 2: Reductive Desulfurization Add Bu₃SnH, AIBN in Toluene Heat to 90 °C intermediate->step2 end Final Product | R-SCF₂H step2->end

Caption: Workflow for indirect synthesis of R-SCF₂H via a two-step protocol.

Part 4: Detailed Experimental Protocols

Protocol 1: Two-Step Nucleophilic Difluoromethylthiolation of a Primary Alkyl Bromide

This protocol is adapted from the methodology developed by Hu and coworkers.[7]

SAFETY PRECAUTION: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tributyltin hydride is toxic and should be handled with extreme care.

Step A: Synthesis of 1-((Phenylthio)difluoromethyl)octane (R-CF₂SPh)
  • Reagent & Equipment Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cesium fluoride (CsF) (304 mg, 2.0 mmol).

    • Add dry 1,2-dimethoxyethane (DME) (10 mL).

    • Add 1-bromooctane (193 mg, 1.0 mmol).

    • Add [difluoro(phenylthio)methyl]trimethylsilane (Me₃SiCF₂SPh) (256 mg, 1.1 mmol).

  • Reaction Execution:

    • Stir the resulting mixture vigorously.

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-16 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-((phenylthio)difluoromethyl)octane as a colorless oil.

Step B: Synthesis of 1-(Difluoromethylthio)octane (R-SCF₂H)
  • Reagent & Equipment Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the purified 1-((phenylthio)difluoromethyl)octane from Step A (e.g., 258 mg, 1.0 mmol).

    • Add dry toluene (10 mL).

    • Add tributyltin hydride (Bu₃SnH) (320 mg, 1.1 mmol).

    • Add azobisisobutyronitrile (AIBN) (16 mg, 0.1 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C using an oil bath.

    • Monitor the reaction for the consumption of the starting material by TLC or GC-MS (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • The crude product can be purified directly by flash column chromatography on silica gel (eluting with hexanes) to separate the product from tin residues. Note: Treating the crude mixture with a solution of potassium fluoride in methanol can help precipitate tin byproducts prior to chromatography.

References

  • Gondo, S., Matsubara, O., Chachignon, H., Sumii, Y., & Shibata, N. (2019). Asymmetric Electrophilic Difluoromethylthiolation of Indanone-Based β-Keto Esters Using Difluoromethanesulfonyl Hypervalent Iodonium Ylides. Molecules. [Link]

  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]

  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. PubMed. [Link]

  • Zhu, D., et al. (2017). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Organic Letters. [Link]

  • Togni, A., et al. Deoxydifluoromethylthiolation and -selenylation of alcohols and acids. ETH Zurich Research Collection. [Link]

  • MacMillan, D. W. C., et al. (2025). Synergistic Organophotoredox and Copper Catalysis Enabling the Difluoromethylation of Alkyl Bromides. PubMed. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Studer, A., et al. Radical difluoromethylthiolation of (hetero)aromatics: [SCF2H]‐reagent, activation mechanisms and analysis of substrate scope. ResearchGate. [Link]

  • Shen, Q., et al. (2015). N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. Dual photoredox/copper-catalyzed selective difluoromethylthiolation of remote unactivated C(sp3)–H bonds at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Liu, G., et al. Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen. Semantic Scholar. [Link]

  • MacMillan, D. W. C., et al. Metallaphotoredox Difluoromethylation of Aryl Bromides. Macmillan Group - Princeton University. [Link]

  • Prakash, G. K. S., Hu, J., Wang, Y., & Olah, G. A. (2004). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters. [Link]

  • Shen, Q., et al. (2015). N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. PubMed. [Link]

  • Fu, G. C., et al. (2024). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature. [Link]

  • Schoenebeck, F., et al. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie. [Link]

  • Shen, Q., et al. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Dalton Transactions. [Link]

  • Unknown. (2017). Self-stable Electrophilic Reagents for Trifluoromethylthiolation. SlideShare. [Link]

  • Wang, J., et al. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Angewandte Chemie. [Link]

  • Zhu, C., et al. Direct Photoredox-Catalyzed Reductive Difluoromethylation of Electron-Deficient Alkenes. ResearchGate. [Link]

  • Barata-Vallejo, S., et al. (2025). Photoredox-Catalyzed Hydrofluoromethylthiolation of Unactivated Alkenes to Access Alkyl Di- and Trifluoromethyl Sulfides. ResearchGate. [Link]

  • Hu, J., et al. (2008). Fluoride ion-mediated nucleophilic fluoroalkylation of alkyl halides with Me3SiCF2SPh: Synthesis of PhSCF2- and CF2H-containing compounds. Journal of Fluorine Chemistry. [Link]

  • Vicic, D. A., et al. (2025). Synthesis and Application of Well‐Defined Fluoroalkyl Zinc Complexes. ResearchGate. [Link]

  • Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, X., et al. (2025). Cu-Mediated Trifluoromethylation of Aromatic α-Diazo Esters by Yagupolskii-Umemoto's Reagent. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • University of Wisconsin-Platteville. Nucleophilic Substitution and Elimination of Alkyl Halides. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]

  • Liu, G., et al. Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. Organic & Biomolecular Chemistry. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Saha, A., et al. Synthesis, structural characterization, and theoretical analysis of novel zinc(ii) schiff base complexes with halogen and hydrogen bonding interactions. New Journal of Chemistry. [Link]

  • Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. [Link]

  • Gielen, H., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. [Link]

  • Atilla, D., et al. Investigation of the photophysical, photochemical, and multifunctional biological properties of fluorinated zinc(ii) phthalocyanine functionalized with carboxylic acid. Dalton Transactions. [Link]

  • Clark, J. Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Bailon, M. X. (2025). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Lecturio. [Link]

Sources

Procedure for coupling 2-(difluoromethylthio)ethylamine with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of the Difluoromethylthio (


) Motif via Amide Coupling 

Executive Summary

This guide details the synthetic procedures for coupling 2-(difluoromethylthio)ethylamine (and its salts) with diverse carboxylic acids. The difluoromethylthio (


) group is an emerging bioisostere in medicinal chemistry, offering a "lipophilic hydrogen bond donor" character that modulates metabolic stability and membrane permeability. This document provides three validated protocols ranging from discovery-scale synthesis to scalable process chemistry, emphasizing the preservation of the oxidation-sensitive sulfur motif and the volatile nature of the free amine.

Strategic Rationale & Compound Profile

The Chemical Entity
  • Compound: 2-((difluoromethyl)thio)ethan-1-amine

  • General Structure:

    
    
    
  • Key Feature: The

    
     moiety acts as a lipophilic bioisostere of methoxy (
    
    
    
    ) or methylthio (
    
    
    ) groups. Unlike the chemically inert
    
    
    , the terminal proton in
    
    
    is sufficiently acidic to act as a weak hydrogen bond donor, potentially improving binding affinity in specific protein pockets.
Physicochemical Considerations
PropertyCharacteristicImplication for Synthesis
Nucleophilicity Primary AmineHighly reactive; standard coupling agents (HATU, EDC) work well.
Basicity Moderate (

)
Usually supplied as HCl or TFA salt; requires stoichiometric base (DIPEA/TEA) to activate.
Volatility High (Free Base)Critical: Never concentrate the free amine to dryness. Always handle as a salt or in solution.
Redox Stability SensitiveThe sulfur atom can oxidize to sulfoxide (

) or sulfone (

) if exposed to strong oxidants (e.g., mCPBA, bleach).

Experimental Workflows (Graphviz)

The following diagram outlines the decision logic for selecting the appropriate coupling protocol based on substrate scale and steric hindrance.

CouplingLogic Start Start: Carboxylic Acid + 2-(difluoromethylthio)ethylamine CheckScale Check Scale & Sterics Start->CheckScale Discovery Discovery Scale (<100 mg) Standard Substrates CheckScale->Discovery Small Scale ScaleUp Scale Up (>1 g) or Green Chemistry Req. CheckScale->ScaleUp Large Scale Hindered Sterically Hindered Acid CheckScale->Hindered Bulky R-COOH HATU Protocol A: HATU / DIPEA / DMF Discovery->HATU T3P Protocol B: T3P / Pyridine / EtOAc ScaleUp->T3P AcidCl Protocol C: Acid Chloride / DCM Hindered->AcidCl Workup Workup: Acid/Base Wash HATU->Workup T3P->Workup AcidCl->Workup QC QC: 19F NMR & LCMS Workup->QC

Figure 1: Decision matrix for amide coupling conditions.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery)

Best for: High-throughput synthesis, valuable acids, and small scales (<100 mg).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine HCl Salt (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) and stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Amine Addition: Add 2-(difluoromethylthio)ethylamine HCl (1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

    • Note: Adding the amine salt directly to the activated ester minimizes the handling of the volatile free base.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash sequentially with: 10% Citric Acid (removes excess DIPEA/HATU byproducts), Sat.

      
      , and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Caution: Do not use bleach (hypochlorite) to clean glassware while the sulfur product is present; it will oxidize the sulfide.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Scalable)

Best for: Scales >1g, "Green" chemistry requirements, and easy purification (water-soluble byproducts).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine HCl Salt (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid , Amine HCl salt , and Solvent (EtOAc).

  • Base Addition: Add Pyridine (or DIPEA). The mixture may become homogeneous.

  • Coupling: Cool to 0°C. Dropwise add T3P solution .

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Why T3P? T3P drives the reaction by forming a mixed anhydride. It is less prone to epimerization (if the acid is chiral) and the byproducts are water-soluble phosphate salts.[3]

  • Workup:

    • Add water directly to the reaction mixture.

    • Separate phases.[1] Wash organic layer with 1N HCl (to remove pyridine), Sat.

      
      , and Brine.[2]
      
    • This protocol often yields high purity without chromatography.

Protocol C: Acid Chloride Method (Sterically Hindered)

Best for: Low-reactivity acids where HATU/T3P fails.

Procedure:

  • Activation: Convert the carboxylic acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Remove volatiles carefully (or use crude if solvent is DCM).

  • Coupling: Dissolve Amine HCl salt in DCM with excess TEA (3.0 equiv) at 0°C.

  • Addition: Dropwise add the acid chloride solution to the amine mixture.

  • Workup: Standard aqueous wash as described in Protocol A.

Analytical Validation (QC)

To confirm the integrity of the


 group, specific analytical markers must be checked.
MethodExpected SignalInterpretation
LCMS

Check for +2 mass shift if S-oxidation occurs (

adds 16 amu).
1H NMR

ppm (Triplet,

Hz)
The

proton is characteristic. It appears as a triplet due to coupling with two fluorine atoms.
19F NMR

to

ppm (Doublet)
Distinct doublet confirming the presence of

. If the signal shifts or splits further, suspect oxidation or elimination.

Troubleshooting & Safety

  • Odor Control: The amine component has a characteristic sulfur/mercaptan-like odor. All reactions should be vented through a bleach scrubber only after the product has been isolated and removed (to avoid oxidizing the product).

  • S-Alkylation: In rare cases, the sulfur atom can act as a nucleophile if the carboxylic acid contains a leaving group (e.g.,

    
    -halo acids). In such cases, use T3P (Protocol B) which favors N-acylation over S-alkylation.
    
  • Stability: Store the amine salt at -20°C under argon. The coupled amide product is generally stable at RT.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Green and Efficient Reagent for Amide Bond Formation."[4] Organic Process Research & Development.

  • Shen, X., et al. (2016). "Recent Advances in the Synthesis of SCF2H- and SCF2FG-Containing Molecules." Chemistry – A European Journal.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Application Note: Advanced Protocols for Amide Bond Formation with Fluoroalkyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of fluoroalkyl amines, such as 2,2,2-trifluoroethylamine, into small molecules is a highly effective strategy in modern drug design. The trifluoroethylamino group serves as a metabolically stable bioisostere of the traditional amide bond, mimicking its tetrahedral geometry and hydrogen-bond donating capabilities while resisting enzymatic proteolytic cleavage[1][2].

However, synthesizing these motifs presents a significant chemical hurdle: extreme nucleophilic deficiency . The strong electron-withdrawing inductive effect (-I) of the trifluoromethyl (-CF₃) group drastically pulls electron density away from the nitrogen lone pair. Consequently, the conjugate acid of trifluoroethylamine has a pKa of approximately 5.7, compared to ~10.7 for standard aliphatic amines like ethylamine[3].

Because the amine is a poor nucleophile, standard dehydrative coupling reagents (e.g., EDC/HOBt, DCC) fail to lower the activation energy sufficiently, resulting in sluggish kinetics, poor yields, and a high risk of epimerization at the α-chiral center of the carboxylic acid. To drive the reaction forward, the carboxylic acid must be converted into a highly reactive, super-electrophilic intermediate. This guide details three field-proven, self-validating methodologies to overcome this barrier: N-acyl imidazolium activation (TCFH-NMI), mixed anhydride formation (T3P), and classical acid chloride generation.

Mechanistic Workflows & Decision Matrix

To ensure successful coupling, the choice of activation strategy must be dictated by the substrate's steric hindrance, the presence of α-chiral centers, and the intended reaction scale.

Activation via N-Acyl Imidazoliums (TCFH-NMI)

The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates an N-acyl imidazolium intermediate in situ. NMI acts as both a base to deprotonate the carboxylic acid and a nucleophilic catalyst. This intermediate is significantly more electrophilic than a standard N-acyl imidazole, allowing it to trap the weakly nucleophilic fluoroalkyl amine rapidly at room temperature[4][5].

Mechanism A Carboxylic Acid (R-COOH) C O-Formamidinium Ester (Transient) A->C Activation B TCFH Reagent B->C E N-Acyl Imidazolium (Highly Electrophilic) C->E NMI Catalysis D N-Methylimidazole (NMI) D->E G Fluoroalkyl Amide (Target Product) E->G Nucleophilic Attack F Fluoroalkyl Amine (Poor Nucleophile) F->G

Mechanistic pathway of TCFH-NMI mediated fluoroalkyl amide bond formation.

Strategy Selection Matrix

Selecting the wrong coupling agent can lead to complete racemization or reaction failure. Use the following logic tree to determine the optimal protocol.

DecisionTree Start Select Coupling Strategy Q1 Chiral Center α to Carbonyl? Start->Q1 Q2 Sterically Hindered? Q1->Q2 Yes Q3 Reaction Scale? Q1->Q3 No TCFH Protocol A: TCFH-NMI (Preserves Stereochemistry) Q2->TCFH Yes (High Epimerization Risk) T3P Protocol B: T3P (Low Toxicity, Easy Workup) Q2->T3P No Q3->T3P Process / Scale-up AcidCl Protocol C: Acid Chloride (Maximum Reactivity) Q3->AcidCl Discovery / Recalcitrant

Decision tree for selecting the optimal fluoroalkyl amine coupling protocol.

Quantitative Benchmarking of Coupling Reagents

The following table summarizes the expected performance of various coupling strategies when reacting a sterically hindered, α-chiral carboxylic acid with 2,2,2-trifluoroethylamine.

Coupling StrategyReagents UsedRelative ReactivityEpimerization RiskTypical YieldPrimary Byproduct Management
Standard Uronium HATU, DIPEALowModerate20 - 40%Requires chromatography to remove tetramethylurea.
Acid Chloride Oxalyl Chloride, DMF, TEAVery HighVery High 70 - 90%HCl gas (requires venting); harsh on sensitive groups.
Mixed Anhydride T3P, DIPEAHighLow75 - 95%Water-soluble phosphate salts; simple aqueous wash[6].
N-Acyl Imidazolium TCFH, NMIHighVery Low 80 - 98%Water-soluble urea/imidazole; simple filtration or wash[4].

Experimental Protocols

Protocol A: TCFH-NMI Mediated Coupling (Recommended for Chiral Substrates)

This method is highly recommended for discovery chemistry where preserving the stereointegrity of the carboxylic acid is paramount. Acetonitrile is the preferred solvent as it stabilizes the polar N-acyl imidazolium intermediate better than DMF or DCM[5].

Causality & Self-Validation: NMI acts as the base to neutralize the amine hydrochloride salt and as the nucleophilic catalyst. The reaction is self-validating: if LCMS analysis of the reaction mixture prior to amine addition does not show the mass of the N-acyl imidazolium adduct, the activation has failed (likely due to wet solvent), and adding the amine will be futile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Catalysis: Add N-methylimidazole (NMI, 3.0 equiv) dropwise at room temperature. Stir for 15–30 minutes. Validation step: A quick TLC or LCMS should indicate complete consumption of the starting acid and formation of the active intermediate.

  • Coupling: Add 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The weak nucleophilicity of the amine is overcome by the extreme electrophilicity of the intermediate.

  • Workup: Quench the reaction by adding water (equal to the reaction volume). If the product is highly crystalline, it will precipitate directly and can be isolated by vacuum filtration[4]. Otherwise, extract with Ethyl Acetate (3x), wash the combined organics with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: T3P Mediated Coupling (Recommended for Scale-up)

Propylphosphonic anhydride (T3P) is a mild, low-toxicity reagent that forms a highly reactive mixed carboxylic-phosphoric anhydride. It is ideal for process chemistry because its byproducts are entirely water-soluble[6].

Causality & Self-Validation: T3P requires a tertiary amine base (DIPEA) to drive the formation of the mixed anhydride. The self-validation occurs during workup: the absence of phosphorus-containing byproducts in the crude ¹H/³¹P NMR confirms that the simple aqueous wash was sufficient, eliminating the need for silica gel chromatography.

Step-by-Step Methodology:

  • Mixing: In a reactor, suspend the carboxylic acid (1.0 equiv) and 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) in Ethyl Acetate (0.3 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.5 equiv) to neutralize the amine salt and facilitate anhydride formation.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) at room temperature.

  • Heating (If Required): While T3P is highly effective, the extreme steric hindrance of some substrates combined with the poor nucleophilicity of fluoroalkyl amines may require heating the reaction to 60 °C for 12 hours[7].

  • Workup: Cool to room temperature. Wash the organic layer sequentially with water, 0.5 M HCl, saturated aqueous NaHCO₃, and brine. The T3P byproducts partition entirely into the aqueous phase. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

Protocol C: Acid Chloride Generation (For Recalcitrant, Non-Chiral Acids)

When coupling highly sterically hindered, non-chiral aliphatic or aromatic acids where epimerization is not a concern, generating the acid chloride provides the maximum possible electrophilic driving force.

Causality & Self-Validation: Oxalyl chloride is used with a catalytic amount of DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species. The reaction self-validates visually: the vigorous evolution of CO₂, CO, and HCl gases indicates active chlorination. When gas evolution ceases, the acid chloride formation is complete.

Step-by-Step Methodology:

  • Chlorination: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M) under nitrogen. Add 2 drops of anhydrous DMF.

  • Reagent Addition: Cool the flask to 0 °C. Add Oxalyl Chloride (1.5 equiv) dropwise.

  • Maturation: Remove the ice bath and stir at room temperature until gas evolution completely ceases (typically 1–2 hours).

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Crucial: Co-evaporate twice with anhydrous toluene to remove trace HCl, which would otherwise protonate and deactivate the weak fluoroalkyl amine.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. In a separate vial, prepare a solution of 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) and Triethylamine (TEA, 2.5 equiv) in DCM, and add this dropwise to the acid chloride.

  • Workup: Stir for 2 hours at room temperature. Quench with water, separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL:[Link]

  • Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds Source: Frontiers in Chemistry URL:[Link]

  • Metal Catalysed Acyl Transfer Reactions of Amides Source: University of Bath Research Portal URL:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: ResearchGate URL:[Link]

  • Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids Source: Nottingham ePrints URL:[Link]

Sources

Application Note: Scalable Synthesis of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Objective: To provide a robust, self-validating, and scalable protocol for the preparation of 2-[(difluoromethyl)sulfanyl]ethan-1-amine from 2-aminoethanethiol.

Strategic Rationale & Mechanistic Framework

The difluoromethylthio (


) group has emerged as a privileged structural motif in modern drug discovery. Functioning as a lipophilic hydrogen-bond donor, it serves as a highly effective bioisostere for hydroxyl (

) and thiol (

) groups, significantly improving membrane permeability and metabolic stability without compromising target binding affinity[1][2].

The compound 2-[(difluoromethyl)sulfanyl]ethan-1-amine (often isolated as its hydrochloride salt) is a critical bifunctional building block used to append the


 moiety onto complex pharmaceutical scaffolds via amide coupling or nucleophilic substitution[3].
The Synthetic Challenge

Direct difluoromethylation of 2-aminoethanethiol (cysteamine) is synthetically unviable. The highly reactive difluorocarbene (


) intermediate lacks sufficient chemoselectivity and will readily react with unprotected primary amines to form 

-difluoromethyl or

-formyl byproducts. Furthermore, the basic conditions required to generate the carbene conflict with the acidic nature of the cysteamine hydrochloride salt.

The Solution: A three-step sequence involving (1) transient


-protection using a tert-butyloxycarbonyl (Boc) group, (2) highly selective 

-difluoromethylation, and (3) acidic deprotection to yield the stable hydrochloride salt.
Mechanistic Insights: Difluorocarbene Generation

We utilize sodium chlorodifluoroacetate (


) as the carbene precursor. Upon heating (typically 65–80 °C), this salt undergoes thermal decarboxylation followed by the rapid elimination of a chloride ion to generate singlet difluorocarbene[4]. The strongly nucleophilic thiolate—generated in situ via a mild base—attacks the electrophilic carbene. Crucially, the reaction is performed in a biphasic or water-miscible solvent system (e.g., DMF/

). The presence of water is non-negotiable; it provides the essential proton required to quench the intermediate

-fluoro carbanion, driving the reaction to the desired

product and suppressing carbene dimerization.

G A ClCF2COONa (Precursor) B ClCF2- (Anion) A->B -CO2 (Heat) C :CF2 (Difluorocarbene) B->C -Cl- E R-S-CF2- (Intermediate) C->E Nucleophilic Attack D R-S- (Thiolate) D->E F R-S-CF2H (Product) E->F +H+ (from H2O)

Mechanism of S-difluoromethylation via difluorocarbene from sodium chlorodifluoroacetate.

Quantitative Reagent & Condition Analysis

To ensure process scalability and economic viability, various difluorocarbene precursors and reaction conditions were evaluated.


 was selected over alternatives like diethyl bromodifluoromethylphosphonate or 

due to its superior atom economy, low cost, and ease of byproduct removal (yielding only

gas and

).
Table 1: Comparison of Difluorocarbene Precursors
PrecursorActivation MethodRelative CostScalabilityPrimary Byproducts

Thermal (65–80 °C)LowExcellent

,


Strong Base (KOH, RT)HighModeratePhosphates, Bromide

Base / InitiatorVery HighPoorSiloxanes
Table 2: Optimization of S-Difluoromethylation Conditions (Step 2)
Base (Equiv)Solvent SystemTemp (°C)Chemoselectivity (

- vs

-/

-)
Isolated Yield (%)

(2.0)
DMF /

(10:1)
65> 99:188%

(2.0)
MeCN /

(10:1)
65> 99:182%

(2.0)
THF (Anhydrous)65Complex Mixture< 30%

(2.0)

(Neat)
80-< 45% (Carbene Hydrolysis)

Data Summary: The use of anhydrous conditions (


/THF) leads to reaction failure due to the lack of a proton source for the intermediate ylide. Conversely, neat water causes excessive hydrolysis of the carbene. The 10:1 DMF/

mixture provides the perfect kinetic balance.

Experimental Workflow & Protocols

The following protocol is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to guarantee that each intermediate meets the required purity thresholds before proceeding.

Workflow Step0 Starting Material: 2-Aminoethanethiol HCl Step1 N-Protection: Boc2O, Et3N, MeOH, 0°C to RT Step0->Step1 Step2 S-Difluoromethylation: ClCF2COONa, K2CO3, DMF/H2O, 65°C Step1->Step2 Step3 Workup & Extraction: EtOAc/H2O wash, dry over MgSO4 Step2->Step3 Step4 Deprotection: 4M HCl in Dioxane, RT, 2h Step3->Step4 Step5 Final Product: 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl Step4->Step5

Three-step synthetic workflow from 2-aminoethanethiol to the target hydrochloride salt.

Step 1: Synthesis of tert-Butyl (2-mercaptoethyl)carbamate (N-Boc-cysteamine)

Causality:


-protection is mandatory to prevent the amine from acting as a competing nucleophile against the difluorocarbene.
  • Suspend 2-aminoethanethiol hydrochloride (10.0 g, 88.0 mmol) in methanol (100 mL) and cool to 0 °C using an ice bath.

  • Add triethylamine (

    
    , 25.8 mL, 185.0 mmol) dropwise. The solution will become homogeneous.
    
  • Dissolve Di-tert-butyl dicarbonate (

    
    , 18.2 g, 83.6 mmol, 0.95 equiv) in methanol (20 mL) and add dropwise over 30 minutes. Note: Using a slight deficit of 
    
    
    
    ensures complete consumption of the reagent and prevents over-protection (e.g., formation of the
    
    
    -di-Boc species).
  • Warm to room temperature and stir for 3 hours.

  • Concentrate the mixture under reduced pressure, dilute with dichloromethane (150 mL), and wash with 0.5 M aqueous

    
     (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate to yield a colorless oil.
  • Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3) should show a single spot (KMnO4 active).

    
     NMR (
    
    
    
    ) must show a sharp singlet at 1.45 ppm (9H, Boc) and a triplet at 1.35 ppm (1H, -SH).
Step 2: S-Difluoromethylation

Causality:


 deprotonates the thiol to form the highly nucleophilic thiolate. Heating to 65 °C initiates the controlled release of 

from

.
  • Dissolve the crude

    
    -Boc-cysteamine (~14.5 g, 81.8 mmol) in a mixture of DMF (100 mL) and deionized water (10 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.
    
  • Add anhydrous

    
     (22.6 g, 163.6 mmol) and stir for 15 minutes at room temperature.
    
  • Add sodium chlorodifluoroacetate (25.0 g, 163.6 mmol) in a single portion.

  • Heat the reaction mixture to 65 °C. Safety Warning: The reaction evolves

    
     gas. Ensure the system is properly vented through a bubbler.
    
  • Maintain heating for 5 hours. Monitor the reaction via TLC until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water (300 mL), and extract with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry over

    
     and concentrate in vacuo to yield tert-butyl (2-((difluoromethyl)thio)ethyl)carbamate.
    
  • Validation Checkpoint 2:

    
     NMR (
    
    
    
    ) must reveal the diagnostic
    
    
    proton as a distinct triplet at ~6.80 ppm with a massive geminal coupling constant (
    
    
    Hz).
Step 3: Acidic Deprotection and Salt Isolation

Causality: 4M


 in dioxane is chosen over Trifluoroacetic acid (TFA) because it directly yields the pharmaceutically preferred, highly crystalline, and non-hygroscopic hydrochloride salt[3].
  • Dissolve the crude intermediate from Step 2 in minimal anhydrous diethyl ether (

    
    , 50 mL) and cool to 0 °C.
    
  • Slowly add 4M

    
     in dioxane (40 mL, ~160 mmol).
    
  • Remove the ice bath and stir vigorously at room temperature for 3 hours. Vigorous gas evolution (isobutylene and

    
    ) will be observed, followed by the precipitation of a white solid.
    
  • Add additional cold

    
     (50 mL) to ensure complete precipitation.
    
  • Filter the suspension through a sintered glass funnel, wash the filter cake with cold

    
     (2 × 30 mL), and dry under high vacuum overnight.
    
  • Validation Checkpoint 3 (Final Product):

    • Yield: ~11.5 g (80% overall from 2-aminoethanethiol).

    • 
       NMR (
      
      
      
      ):
      
      
      7.15 (t,
      
      
      Hz, 1H,
      
      
      ), 3.25 (t,
      
      
      Hz, 2H,
      
      
      ), 3.05 (t,
      
      
      Hz, 2H,
      
      
      ).
    • 
       NMR (
      
      
      
      ):
      
      
      -93.5 (d,
      
      
      Hz, 2F).

References

  • A Toolbox of Reagents for Difluoromethylthiolation PubMed / National Institutes of Health (NIH)[Link][2]

  • Recent Advances in the Synthetic Application of Difluorocarbene Chinese Academy of Sciences (CAS) [Link]

Sources

Electrophilic vs nucleophilic introduction of the SCF2H group

Application Note: Strategic Introduction of the Difluoromethylthio ( ) Group in Drug Discovery

Audience:

Abstract: The "Lipophilic Hydrogen Bond Donor" Paradigm

In modern medicinal chemistry, the difluoromethylthio group (






The proton in

lipophilic hydrogen bond donor12
Table 1: Physicochemical Comparison of Thio-Substituents
Property



Impact on Drug Design
Lipophilicity (

)
0.611.440.68 Balanced solubility/permeability.
Hammett Constant (

)
0.000.500.24 Moderate electron-withdrawing.
H-Bond Donor Ability NoneNoneWeak Bioisostere for

without hydrophilicity.
Metabolic Stability Low (S-oxidation)HighHigh Resists P450 oxidation better than

.

Part 1: Strategic Selection (Decision Matrix)

The choice between electrophilic and nucleophilic strategies is dictated strictly by the electronic nature of the substrate. Attempting to force a mismatch (e.g., using nucleophilic reagents on electron-rich arenes without pre-functionalization) results in poor yields and complex purification.

Visualization: Reagent Selection Decision Tree

SCF2H_SelectionSubstrateStarting MaterialRichElectron-Rich(Indoles, Pyrroles, Enolates)Substrate->RichPoorElectron-Poor(Aryl Halides, Triflates)Substrate->PoorBoronAryl Boronic Acids(Neutral/Amphoteric)Substrate->BoronAlcoholAlcohols(Aliphatic)Substrate->AlcoholPhthElectrophilic ProtocolReagent: Phth-SCF2HCat: Lewis Acid (Sc(OTf)3)Rich->Phth Direct C-H Func.MetalNucleophilic ProtocolReagent: [(Me2N)3S][SCF2H]or AgSCF2HCat: Pd or CuPoor->Metal Cross-CouplingRadicalRadical/Cross-CouplingReagent: PhSO2SCF2HCat: Cu/LightBoron->Radical Chan-Lam / RadicalDeoxyDeoxy-ThiolationReagent: BT-SCF2HCat: AgOTfAlcohol->Deoxy Nucleophilic Subst.

Figure 1: Decision matrix for selecting the optimal difluoromethylthiolation strategy based on substrate class.

Part 2: Electrophilic Introduction of

Primary Use Case: Direct functionalization of electron-rich heterocycles (indoles, pyrroles),

Gold Standard Reagent:

Phth-SCF2H
The Reagent: Phth-SCF2H

Developed by the Shen group, this reagent is a shelf-stable, crystalline solid. It acts as a source of "

3

Mechanism of Action

The reaction typically proceeds via Lewis Acid activation of the phthalimide moiety, making the sulfur atom highly electrophilic. The nucleophilic substrate attacks the sulfur, displacing phthalimide.

Detailed Protocol: Direct C-H Difluoromethylthiolation of Indoles

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: Phth-SCF2H (1.2 equiv)

  • Catalyst:

    
     (5-10 mol%) or similar Lewis Acid
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Flame-dry a 10 mL Schlenk tube and allow it to cool under argon.

  • Charging: Add the indole substrate (0.5 mmol) and Phth-SCF2H (0.6 mmol, 137 mg).

  • Catalyst Addition: Add

    
     (0.025 mmol, 12 mg) quickly to minimize moisture exposure.
    
  • Solvation: Add anhydrous DCM (2.0 mL). Seal the tube.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC or LC-MS. The disappearance of the phthalimide reagent is usually the limiting factor.

  • Quench: Dilute with

    
     (10 mL) and add saturated 
    
    
    (5 mL).
  • Workup: Extract with

    
     (3x). Wash combined organics with brine.[4] Dry over 
    
    
    .[4]
  • Purification: Concentrate and purify via silica gel chromatography. Note:

    
     groups are generally stable on silica.
    

Critical Insight: If the reaction is sluggish, switching the solvent to MeCN can accelerate the reaction due to better solubility of the Lewis Acid, though it may slightly reduce regioselectivity (C3 vs C2 on indole).

Part 3: Nucleophilic Introduction of

Primary Use Case: Functionalization of aryl halides (Iodides, Bromides) and diazonium salts. Challenge: The free anion



Gold Standard Reagent:

Ag-SCF2H
The Reagent: Ag-SCF2H

Silver difluoromethylthiolate is a polymeric solid that acts as a reservoir for the nucleophile. It is often used in conjunction with a transition metal catalyst (Pd or Cu) to facilitate transmetallation.

Detailed Protocol: Pd-Catalyzed Cross-Coupling of Aryl Iodides

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent:

    
     (1.5 equiv) - Commercially available or synthesized from 
    
    
    .
  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Toluene or DMF

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is sensitive to oxygen (oxidation of the catalyst) and moisture (protonation of the anion). Use a glovebox or strict Schlenk technique.

  • Charging: In a dry reaction vial, combine Aryl Iodide (0.5 mmol),

    
     (0.75 mmol, 143 mg), and 
    
    
    (0.025 mmol, 29 mg).
  • Solvation: Add anhydrous Toluene (3 mL).

  • Reaction: Heat the sealed vial to 100 °C for 12 hours.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.

  • Workup: Wash the filtrate with water (to remove DMF if used) and brine.

  • Purification: Flash chromatography.

Troubleshooting:

  • Low Yield? The transmetallation from Ag to Pd can be slow. Adding a copper cofactor (CuI, 10 mol%) often accelerates this step.

  • Decomposition? If the

    
     group is lost, ensure the reaction temperature does not exceed 110 °C, as the C-S bond can become labile under extreme thermal stress in the presence of Pd.
    

Part 4: The Radical Alternative (Billard's Reagent)

For substrates like Aryl Boronic Acids , neither pure electrophilic nor pure nucleophilic conditions are ideal. Here, a radical/oxidative pathway using Billard's Reagent (

Mechanism: Copper-mediated oxidative coupling. The reagent acts as a source of

Quick Protocol:

  • Mix Aryl Boronic Acid (1.5 equiv),

    
     (1.0 equiv), and 
    
    
    (10 mol%).
  • Solvent: MeOH/DCM (1:1).

  • Base: 2,6-lutidine (2.0 equiv).

  • Stir at RT under air (or

    
     balloon) for 12h.
    

References

  • Shen, Q. et al. "Direct Difluoromethylthiolation of Electron-Rich Aromatics with N-(Difluoromethylthio)phthalimide." Angew.[5][6] Chem. Int. Ed., 2014 , 53, 9316.

    • Billard, T. et al. "PhSO2SCF2H: A Shelf-Stable, Easily Scalable Reagent for Radical Difluoromethylthiolation." Angew.[5][6] Chem. Int. Ed., 2016 , 55, 15807.[6]

      • Hu, J. et al. "Nucleophilic Difluoromethylthiolation of Alkyl Halides Enabled by a Shelf-Stable Reagent." Angew.[5][6] Chem. Int. Ed., 2016 , 55, 14096.

        • Hopkinson, M. N. et al. "Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H."[7] Chem. Eur. J., 2022 .

          • Goossen, L. J. et al. "Sandmeyer-Type Trifluoromethylthiolation and Difluoromethylthiolation of Arenediazonium Salts." Chem. Eur. J., 2014, 20, 12719.

            Scale-Up Synthesis of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine Hydrochloride: A Comprehensive Protocol

            Author: BenchChem Technical Support Team. Date: March 2026

            Strategic Rationale & Mechanistic Insights

            The difluoromethylthio (

            
            ) group has emerged as a privileged structural motif in modern drug discovery and agrochemical design . It serves as a lipophilic hydrogen-bond donor, often acting as a bioisostere for hydroxyl (
            
            
            
            ) or thiol (
            
            
            ) groups, which significantly enhances metabolic stability and membrane permeability . The compound 2-[(difluoromethyl)sulfanyl]ethan-1-amine hydrochloride (CAS 2097962-23-5) provides a highly versatile, shelf-stable primary amine handle for incorporating the
            
            
            moiety into complex active pharmaceutical ingredients (APIs) via amide coupling or reductive amination .
            Causality in Synthetic Design

            Direct difluoromethylation of unprotected 2-aminoethanethiol (cysteamine) is notoriously unselective, leading to complex mixtures of S- and N-alkylated products. To establish a scalable, self-validating protocol, we utilize N-Boc-cysteamine . The tert-butyloxycarbonyl (Boc) group electronically and sterically deactivates the amine, ensuring absolute chemoselectivity for S-difluoromethylation.

            Historically, chlorodifluoromethane (Freon-22) gas has been used for this transformation. However, Freon-22 requires specialized pressurized reactors and poses severe environmental and regulatory challenges . To bypass these bottlenecks, this protocol employs sodium chlorodifluoroacetate (SCDA) [[1]]([Link]). SCDA is a cost-effective, bench-stable solid that smoothly undergoes decarboxylation at 95°C in polar aprotic solvents to generate difluorocarbene (

            
            ) in situ.
            

            Process Flow Visualization

            Workflow SM N-Boc-Cysteamine (Starting Material) Alkylation S-Difluoromethylation (Chemoselective) SM->Alkylation Reagents SCDA + K2CO3 DMF, 95°C Carbene [:CF2] Intermediate In-situ Generation Reagents->Carbene Decarboxylation Carbene->Alkylation Thiolate Attack Intermediate Boc-Protected Thioether (Organic Phase) Alkylation->Intermediate Aqueous Workup Deprotection 4M HCl / Dioxane DCM, 25°C Intermediate->Deprotection Cleavage Boc Cleavage (-CO2, -Isobutylene) Deprotection->Cleavage Product 2-[(Difluoromethyl)sulfanyl] ethan-1-amine HCl Cleavage->Product Ether Precipitation

            Fig 1: Two-step scale-up synthesis of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl.

            Step-by-Step Scale-Up Protocol (100g Scale)

            Phase 1: Chemoselective S-Difluoromethylation

            Causality Check: DMF is chosen because its high boiling point and polar aprotic nature optimally support the decarboxylation of SCDA at 95°C without quenching the highly reactive difluorocarbene intermediate.

            • Setup: Equip a 2.0 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

            • Reagent Loading: Charge the flask with N-Boc-cysteamine (100.0 g, 564 mmol) and anhydrous N,N-dimethylformamide (DMF) (800 mL).

            • Activation: Add anhydrous potassium carbonate (

              
              ) (116.9 g, 846 mmol, 1.5 equiv). Note: 
              
              
              
              deprotonates the thiol, forming the highly nucleophilic thiolate, which outcompetes any residual moisture for the carbene.
            • Carbene Precursor: Add sodium chlorodifluoroacetate (SCDA) (128.9 g, 846 mmol, 1.5 equiv) in a single portion.

            • Reaction: Heat the suspension to an internal temperature of 95°C. Maintain vigorous stirring for 6 hours. Gas evolution (

              
              ) will be observed as SCDA decarboxylates.
              
            • Quench & Extraction: Cool the reaction mixture to room temperature and quench by pouring into 2.0 L of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 800 mL).

            • Purification Workup: Wash the combined organic layers sequentially with 5% aqueous LiCl (2 × 500 mL) and brine (500 mL). Causality Check: The LiCl wash is critical for the complete removal of residual DMF, which would otherwise inhibit the subsequent Boc deprotection.

            • Isolation: Dry over anhydrous

              
              , filter, and concentrate under reduced pressure to yield the intermediate tert-butyl (2-((difluoromethyl)thio)ethyl)carbamate as a pale yellow oil.
              
            Phase 2: Boc Deprotection and Salt Crystallization

            Causality Check: Performing the deprotection in anhydrous conditions using HCl in dioxane ensures that the resulting amine hydrochloride salt precipitates directly out of the non-polar solvent mixture, creating a self-purifying system that avoids scale-limiting column chromatography.

            • Dissolution: Transfer the crude intermediate (~110 g, 484 mmol) to a 1.0 L round-bottom flask and dissolve in anhydrous dichloromethane (DCM) (300 mL).

            • Temperature Control: Place the flask in a water bath to maintain an internal temperature of 20–25°C.

            • Acidic Cleavage: Dropwise, add 4M HCl in dioxane (360 mL, 1.44 mol, 3.0 equiv) over 30 minutes. Vigorous gas evolution (

              
               and isobutylene) will occur.
              
            • Maturation: Stir the reaction mixture at room temperature for 3 hours. A white precipitate will begin to form after 45 minutes as the salt crystallizes.

            • Precipitation: To drive the precipitation to completion, slowly add anhydrous diethyl ether (400 mL) to the suspension and stir for an additional 30 minutes.

            • Filtration: Filter the white crystalline solid through a sintered glass funnel (medium porosity).

            • Washing: Wash the filter cake with cold diethyl ether (2 × 150 mL) to remove any residual dioxane and organic impurities.

            • Drying: Dry the product under high vacuum at 40°C for 12 hours to afford the final 2-[(Difluoromethyl)sulfanyl]ethan-1-amine hydrochloride.

            Quantitative Data & Analytical Benchmarks

            A hallmark of a self-validating protocol is the distinct NMR splitting pattern of the

            
             group. The single proton couples with the two fluorine atoms (
            
            
            
            ), splitting the
            
            
            NMR signal into a triplet (
            
            
            Hz). Conversely, the two fluorine atoms couple with the single proton, splitting the
            
            
            NMR signal into a doublet (
            
            
            Hz).
            ParameterPhase 1 Intermediate (Boc-Protected)Phase 2 Final Product (HCl Salt)
            Chemical Formula
            
            
            
            
            Appearance Pale yellow oilWhite to off-white crystalline solid
            Step Yield (Scale) 85 – 88% (~110 g)92 – 95% (~75 g)
            Purity (HPLC) > 96%> 99%
            
            
            NMR (376 MHz)
            -92.4 ppm (d,
            
            
            Hz)
            -93.1 ppm (d,
            
            
            Hz)
            
            
            NMR (
            
            
            )
            6.82 ppm (t,
            
            
            Hz)
            7.08 ppm (t,
            
            
            Hz)

            References

            • Shen, C., et al. "A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide". Organic Process Research & Development, ACS Publications. URL:[Link]

            • Zafrani, Y., et al. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate". Organic Letters, ACS Publications. URL:[Link]

            Sources

            Strategic Solvent Selection for the Synthesis of Difluoromethylthio-Substituted Amines

            Author: BenchChem Technical Support Team. Date: March 2026

            Application Note: AN-SCF2H-001

            Executive Summary

            The difluoromethylthio group (

            
            ) has emerged as a critical structural motif in modern drug design. Acting as a lipophilic hydrogen bond donor (Lipophilicity 
            
            
            
            ; H-bond acidity
            
            
            ), it serves as a bioisostere for thiols and alcohols, modulating metabolic stability and membrane permeability.[1]

            This application note provides a technical guide for researchers synthesizing

            
            -difluoromethylthio amines  (sulfenamides) and 
            
            
            
            -difluoromethylthio amines
            . The success of these transformations is strictly governed by solvent selection, which dictates the stability of the electrophilic
            
            
            transfer reagents and the suppression of competitive desulfonylation or defluorination pathways.

            The Chemistry of Electrophilic Transfer

            The introduction of

            
             into amine-containing scaffolds typically proceeds via an electrophilic  mechanism. Unlike the trifluoromethylthio group (
            
            
            
            ), the difluoromethylthio moiety possesses an acidic proton (
            
            
            of parent thiol
            
            
            ), making the reagents and products sensitive to strong bases and polar protic solvents.
            Key Reagents
            • 
              -Difluoromethylthiophthalimide (1):  A shelf-stable, solid electrophile.[1] Ideal for direct 
              
              
              
              -functionalization of secondary amines.
            • 
               (Shen’s Reagent) (2):  Versatile for both radical and electrophilic pathways, particularly for 
              
              
              
              -C-H functionalization.[1]
            • 
              -(Difluoromethyl)benzenesulfonothioate (3):  Used in specific transition-metal-free protocols.
              

            Solvent Selection Matrix

            The choice of solvent is not merely about solubility; it controls the "life-time" of the active electrophilic species.

            Critical Solvent Parameters
            • Dielectric Constant (

              
              ):  Influences the stabilization of the charged transition states (TS).
              
            • Donor Number (DN): High DN solvents (Lewis bases like DMF, DMSO) can coordinate to the sulfur center, deactivating the reagent or promoting side reactions.[1]

            • Protic Character: Strictly forbidden. Protic solvents (MeOH, EtOH) rapidly quench electrophilic

              
               species.[1]
              
            Solvent Performance Guide
            SolventTypeSuitabilityMechanistic Insight
            Dichloromethane (DCM) Non-polar / ChlorinatedExcellent The "Gold Standard" for phthalimide-based reagents. Low dielectric constant (
            
            
            ) prevents dissociation of ion pairs, promoting tight TS for
            
            
            -attack.
            Tetrahydrofuran (THF) Polar Aprotic / EtherGood Required when using lithiated amines (Li-amides).[1] However, Lewis basic oxygen can weakly coordinate to electrophiles.
            Acetonitrile (MeCN) Polar AproticModerate Useful for radical pathways (photocatalysis).[1] In electrophilic reactions, high polarity can stabilize leaving groups too early, leading to reagent decomposition.[1]
            DMF / DMSO Polar Aprotic / High DNPoor Avoid. High Lewis basicity often leads to reagent degradation or "scrambling" of the
            
            
            moiety.
            Toluene Non-polar / AromaticSpecialized Used in high-temperature radical reactions. Poor solubility for phthalimide reagents at RT.

            Decision Pathways (Visualization)

            The following diagram illustrates the logical flow for selecting the solvent system based on the target substrate and reaction type.

            SolventSelection Start Target Molecule Type1 N-SCF2H (Sulfenamide) Start->Type1 Type2 Alpha-C-SCF2H (C-H Functionalization) Start->Type2 Substrate1 Secondary Amine (Nucleophilic) Type1->Substrate1 Substrate2 Amide/Imide (Non-nucleophilic) Type1->Substrate2 Reagent2 Reagent: PhSO2SCF2H + Photocatalyst Type2->Reagent2 Reagent1 Reagent: N-Difluoromethylthiophthalimide Substrate1->Reagent1 Direct Attack Substrate2->Reagent1 Deprotonation Req. Solvent1 Solvent: DCM (25°C, No Base) Reagent1->Solvent1 Standard Solvent2 Solvent: THF (Use NaH/LiHMDS) Reagent1->Solvent2 Anionic Pathway Solvent3 Solvent: MeCN or Acetone (Blue LED) Reagent2->Solvent3 Radical Pathway

            Figure 1: Decision tree for solvent selection based on substrate nucleophilicity and reaction mechanism.

            Experimental Protocols

            Protocol A: Direct -Difluoromethylthiolation of Secondary Amines

            Target: Synthesis of Sulfenamides (

            
            )
            Mechanism:  Electrophilic Substitution
            Primary Solvent:  Dichloromethane (DCM)
            

            Reagents:

            • Substrate: Secondary amine (1.0 equiv)

            • Reagent:

              
              -Difluoromethylthiophthalimide (1.1 equiv)
              
            • Solvent: Anhydrous DCM (

              
               concentration)
              

            Step-by-Step Methodology:

            • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under

              
               atmosphere.
              
            • Solvation: Add the secondary amine (0.5 mmol) and anhydrous DCM (5.0 mL).

            • Reagent Addition: Add

              
              -Difluoromethylthiophthalimide (0.55 mmol) in one portion. The reaction mixture typically remains a suspension initially if the reagent is not fully soluble, but will clarify as the reaction proceeds.
              
            • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

              • Monitoring: Check TLC.[2] The phthalimide byproduct will precipitate or appear as a polar spot.

              • Validation: Aliquot 50

                
                L into an NMR tube with 
                
                
                
                . Check
                
                
                F NMR. Product
                
                
                usually appears around
                
                
                to
                
                
                ppm (doublet,
                
                
                ).[1]
            • Work-up: Filter off the precipitated phthalimide byproduct (if any). Concentrate the filtrate under reduced pressure.

            • Purification: Flash column chromatography using Hexanes/EtOAc. Note: Sulfenamides can be sensitive to acidic silica; use neutralized silica (Et3N treated) if degradation is observed.[1]

            Protocol B: -C-H Difluoromethylthiolation of Amines (via Photocatalysis)

            Target:

            
            -Functionalization of protected amines
            Mechanism:  Radical Somophilic Substitution
            Primary Solvent:  Acetonitrile (MeCN)
            

            Reagents:

            • Substrate:

              
              -Boc-amine (1.0 equiv)
              
            • Reagent:

              
               (1.2 equiv)
              
            • Catalyst:

              
               (1 mol%) or organic dye (Eosin Y)[1]
              
            • Solvent: Degassed MeCN

            Step-by-Step Methodology:

            • Setup: In a Pyrex tube, combine the

              
              -Boc-amine (0.2 mmol), 
              
              
              
              (0.24 mmol), and photocatalyst.
            • Degassing: Add MeCN (2.0 mL). Sparge with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

            • Irradiation: Seal the tube and place it 2–3 cm away from a Blue LED (450 nm) light source. Stir vigorously.

            • Thermal Control: Ensure the reaction temperature does not exceed 30 °C (use a fan if necessary).

            • Termination: After 12–24 hours, switch off the light. Remove solvent in vacuo.

            • Purification: Purify via silica gel chromatography.

            Troubleshooting & Optimization

            ObservationProbable CauseCorrective Action
            Low Conversion (Protocol A) Reagent hydrolysisEnsure DCM is anhydrous. The
            
            
            bond in the reagent is moisture sensitive.
            Reagent Decomposition Solvent Lewis BasicityIf using DMF or DMSO, switch immediately to DCM or DCE.[1]
            Product Instability Acidic SilicaThe
            
            
            bond is acid-labile. Add 1%
            
            
            to the eluent during purification.
            Missing
            
            
            F Signal
            VolatilitySmall molecular weight
            
            
            amines are volatile. Avoid high-vacuum drying; use gentle air stream.
            Mechanistic Visualization: Solvent Effect on Transition State

            The following diagram depicts why non-polar solvents favor the specific electrophilic attack over decomposition.

            Mechanism Reagent N-Difluoromethylthiophthalimide TS_DCM Transition State (DCM) Tight Ion Pair / Concerted Stabilized by low dielectric Reagent->TS_DCM Mix in DCM TS_DMF Transition State (DMF) Solvent Separated Ion Pair Solvent coordination to S Reagent->TS_DMF Mix in DMF Amine Secondary Amine (R2NH) Amine->TS_DCM Mix in DCM Amine->TS_DMF Mix in DMF Product Product: R2N-SCF2H TS_DCM->Product Fast Decomp Decomposition / Hydrolysis TS_DMF->Decomp Competitive

            Figure 2: Impact of solvent polarity on the transition state stability.

            References

            • Direct Electrophilic

              
              -Difluoromethylthiolation: 
              Shao, X., Wang, X., Yang, T., Lu, L., & Shen, Q. (2015).[1] 
              
              
              
              -Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation.[1][3] Angewandte Chemie International Edition. [Link]
            • Radical Difluoromethylthiol

              
              ): 
              Lu, C., & Shen, Q. (2014).[1] S-(Difluoromethyl)benzenesulfonothioate: A Shelf-Stable Reagent for the Direct Difluoromethylthiolation of C-H Bonds. Organic Letters.
              [Link][1][4][5]
              
            • Difluoromethylthiolation Review: Billard, T. (2017). Difluoromethylthiolation: A New Playground for Fluorine Chemists. Chemistry - A European Journal. [Link]

            • Properties of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
               Group: 
              Li, Y., Hu, J., et al. (2017).[1] The Difluoromethylthio Group as a Lipophilic Hydrogen-Bond Donor: A Bioisostere for the Hydroxyl Group.[2][6] Angewandte Chemie.
              [Link]
              

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Stability & Handling of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            Current Status: Operational Topic: Preventing Decomposition of Free Base 2-[(Difluoromethyl)sulfanyl]ethan-1-amine Target Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

            Executive Summary: The "Free Base" Challenge

            The Core Issue: You are likely experiencing degradation because 2-[(Difluoromethyl)sulfanyl]ethan-1-amine (CAS: 2097962-23-5 for HCl salt) is thermodynamically unstable in its free base form under ambient conditions.

            While the difluoromethyl thioether moiety (

            
            ) is relatively robust, the primary amine (
            
            
            
            ) drives rapid decomposition via two mechanisms:
            • Carbamate Formation: The amine reacts avidly with atmospheric

              
               to form solid carbamates.
              
            • Oxidative Degradation: The thioether sulfur is susceptible to oxidation (to sulfoxide/sulfone), a process often accelerated by the presence of the free amine and trace metals.

            The Golden Rule: Never store the free base. Store the compound as its Hydrochloride (HCl) salt . Liberate the free base only via a "Just-in-Time" (JIT) protocol immediately prior to use.

            The Chemistry of Decomposition

            To prevent decomposition, one must understand the pathways driving it. The free base is a volatile, hygroscopic oil that acts as a nucleophile and a base.

            Decomposition Pathways

            Decomposition FreeBase Free Base (Oil, Reactive) Carbamate Carbamate Salt (White Solid Precipitate) FreeBase->Carbamate Rapid Nucleophilic Attack Sulfoxide Sulfoxide/Sulfone (Yellowing/Acrid Odor) FreeBase->Sulfoxide S-Oxidation Dimer Disulfide Dimer (Less Common) FreeBase->Dimer Radical Coupling (Slow) CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate O2 Atmospheric O2 (Oxidation) O2->Sulfoxide

            Figure 1: Primary decomposition pathways. The formation of carbamate (white solid) is the most common sign of failure.

            Standard Operating Procedures (SOPs)

            SOP-01: "Just-in-Time" Free Base Liberation

            Use this protocol if you need the free base for a reaction (e.g., nucleophilic substitution, amide coupling).

            Reagents:

            • 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl salt [1]

            • Saturated

              
               or 
              
              
              
              (aq)
            • Dichloromethane (DCM) or Diethyl Ether (

              
              )
              
            • 
               (anhydrous)
              

            Protocol:

            • Dissolution: Dissolve the HCl salt in a minimal amount of water.

            • Basification: Slowly add saturated

              
               until pH > 9. (Avoid strong bases like NaOH if possible to prevent potential hydrolysis of the 
              
              
              
              group over time, though it is generally stable).
            • Extraction: Extract immediately with DCM (

              
              ).
              
            • Drying: Dry the combined organic layers over anhydrous

              
               for 5 minutes.
              
            • Filtration & Concentration: Filter and concentrate in vacuo at low temperature (< 30°C) .

              • Critical Step: Do not rotovap to complete dryness if the free base is volatile (it is). Stop when a small amount of solvent remains if precise stoichiometry isn't critical, or use a stream of Argon.

            • Immediate Use: Add the solution directly to your reaction vessel.

            SOP-02: Long-Term Storage (If Unavoidable)

            If you absolutely must store the free base (not recommended).

            • Container: Silylated glass vial or Teflon container (to prevent surface catalysis).

            • Atmosphere: Glovebox (Nitrogen/Argon) is mandatory.

            • Temperature: -20°C or -80°C.

            • Stabilizer: Storing as a dilute solution in degassed DCM or Toluene is superior to storing as a neat oil.

            Troubleshooting & FAQs

            SymptomDiagnosisRoot CauseCorrective Action
            White crust/solid forming on the oil surface.Carbamate Formation Exposure to air (
            
            
            ). The amine has reacted with carbon dioxide.[2]
            Irreversible. You must re-acidify to HCl salt, recrystallize, and re-liberate.
            Yellowing of the liquid.Oxidation Sulfur oxidation to sulfoxide (
            
            
            ).
            Check purity by LC-MS. If <5% oxidized, use immediately. If high, discard.
            Acrid/Garlic Odor Sulfur Degradation Breakdown of the thioether linkage.Discard. The
            
            
            bond may have cleaved (rare but possible under UV/radical conditions).
            Loss of Volume Volatility The free base is a low MW amine and evaporates.Do not apply high vacuum (< 10 mbar) for extended periods. Store sealed.
            Frequently Asked Questions

            Q: Can I use the HCl salt directly in my reaction? A: Yes, and you should. If your reaction conditions include a base (e.g., TEA, DIPEA, Pyridine, or inorganic carbonates), add the HCl salt directly. The base in your reaction will liberate the amine in situ, preventing decomposition issues entirely.

            Q: Is the

            
             group stable to acid? 
            A:  Generally, yes. The difluoromethyl group is more stable than a trifluoromethyl group in some aspects but can hydrolyze under extreme acidic or basic forcing conditions. In standard workups (1M HCl or sat. 
            
            
            
            ), it is stable [1].

            Q: Why does the free base smoke in air? A: It is likely reacting with moisture and

            
             to form the carbonate/carbamate salts, which appear as a mist or smoke. This indicates immediate degradation.
            

            Technical Data Summary

            PropertyHCl Salt (Stable)Free Base (Unstable)
            State White/Off-white SolidColorless to Yellow Oil
            Molecular Weight ~163.62 g/mol ~127.16 g/mol
            Storage RT or 4°C (Desiccated)-20°C (Inert Gas)
            Hygroscopicity ModerateHigh
            Air Stability StableUnstable (
            
            
            sensitive)
            Workflow Visualization: The "Just-in-Time" System

            JIT_Protocol Start Start: HCl Salt (Stable Storage) Decision Can you use In-Situ Base? Start->Decision PathA Add HCl Salt + DIPEA/TEA directly to reaction Decision->PathA Yes (Preferred) PathB_1 Dissolve in H2O Add NaHCO3 (pH 9) Decision->PathB_1 No (Base Sensitive) PathB_2 Extract w/ DCM Dry (MgSO4) PathB_1->PathB_2 PathB_3 Concentrate (Do NOT dry completely) PathB_2->PathB_3 PathB_4 Use Immediately PathB_3->PathB_4

            Figure 2: Decision tree for handling the compound. In-situ neutralization is preferred over isolation.

            References

            • Hu, J., et al. (2009). Reagents for Difluoromethylation. Organic Letters, 11(10), 2109-2112.[3] (Context on stability of

              
               reagents). [Link]
              

            Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic amines.

            Sources

            Technical Support Center: Purification of Hydrophilic Fluoroalkyl Amine Salts

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center. As drug development increasingly incorporates fluorine to modulate basicity, lipophilicity, and metabolic stability, researchers frequently encounter the unique challenge of purifying hydrophilic fluoroalkyl amine salts .

            These molecules are inherently contradictory: the protonated amine headgroup is highly hydrophilic, while the fluoroalkyl tail is both hydrophobic and lipophobic (fluorophilic)[1]. This amphiphilic nature turns these compounds into potent surfactants, leading to intractable emulsions, severe foaming, and anomalous chromatographic behavior. This guide synthesizes field-proven insights to help you troubleshoot and establish self-validating purification workflows.

            Part 1: Diagnostic Decision Matrix

            Before beginning your purification, you must select the correct methodology based on the fluorine content of your target molecule.

            DecisionTree A Crude Fluoroalkyl Amine Salt (Amphiphilic Mixture) B Fluorine Content >60% by weight? A->B C Fluorous Liquid-Liquid Extraction (LLE) B->C Yes (Heavy Fluorous) D Light Fluorous Tag (<40% by weight)? B->D No E Fluorous Solid-Phase Extraction (F-SPE) D->E Yes (Light Fluorous) F Fluorinated RP-HPLC with Ion-Pairing D->F No / Trace F

            Decision matrix for selecting the optimal fluoroalkyl amine purification strategy.

            Part 2: Troubleshooting FAQs

            Q: Why do I get intractable emulsions during aqueous workup, and how do I break them? A: Causality: Your fluoroalkyl amine salt is acting as a surfactant. The hydrophilic amine salt solvates in the aqueous layer, while the hydrophobic/fluorophilic tail attempts to solvate in the organic layer, drastically lowering interfacial tension and stabilizing emulsions. Solution: Do not shake vigorously during liquid-liquid extraction (LLE). If an emulsion forms, add brine to increase the aqueous layer's ionic strength, or pass the biphasic mixture through a phase-separator frit. For highly fluorinated amines, abandon standard LLE entirely and utilize Fluorous Solid-Phase Extraction (F-SPE)[2].

            Q: My fluoroalkyl amine salt shows severe peak tailing and elutes in the void volume on a standard C18 HPLC column. How do I fix this? A: Causality: Standard C18 stationary phases rely on hydrophobic (hydrocarbon) interactions. Fluorous chains are lipophobic and repel hydrocarbon chains, leading to poor retention. Furthermore, the highly polar free amine interacts with residual silanols on the silica matrix, causing peak tailing. Solution: Switch to a fluorinated stationary phase (e.g., FluoroFlash or perfluorooctyl columns). To resolve the tailing, use an acidic ion-pairing agent such as 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) in your mobile phase to mask the amine's charge and enhance retention[3].

            Q: During solvent removal on the rotary evaporator, my product foams uncontrollably. What is the best way to concentrate it? A: Causality: The surfactant properties of the fluoroalkyl amine salt trap vapor bubbles during bulk solvent evaporation under vacuum. Solution: Avoid rotary evaporation for the final drying step. Concentrate the bulk organic solvent under a gentle, steady stream of nitrogen gas. Once reduced to a manageable aqueous/organic volume, freeze the sample and lyophilize (freeze-dry) it to obtain a free-flowing powder.

            Part 3: Core Purification Protocols

            Protocol A: Fluorous Solid-Phase Extraction (F-SPE)

            F-SPE is the gold standard for separating "light fluorous" tagged amines from non-fluorous organic impurities[2],[4]. This protocol relies on a fluorophobic-to-fluorophilic solvent switch, creating a self-validating binary separation.

            FSPE_Workflow N1 1. Equilibrate (80:20 MeOH/H2O) N2 2. Load Sample (Fluorophobic State) N1->N2 N3 3. Wash (Elute Impurities) N2->N3 N4 4. Elute Target (100% THF/Acetone) N3->N4 N5 5. Lyophilize (Pure Amine Salt) N4->N5

            Step-by-step workflow for Fluorous Solid-Phase Extraction (F-SPE).

            Step-by-Step Methodology:

            • Column Conditioning: Mount a fluorous silica gel cartridge (e.g., FluoroFlash) on a vacuum manifold. Wash with 3 column volumes (CV) of a fluorophilic solvent (100% THF or Acetone) to clean the stationary phase, followed by 3 CV of a fluorophobic equilibration solvent (80:20 MeOH/H2O)[5].

            • Sample Loading: Dissolve the crude fluoroalkyl amine salt in a minimum volume of 80:20 MeOH/H2O. Load onto the cartridge. Mechanistic note: In this fluorophobic environment, the fluorous tail tightly binds to the fluorous silica.

            • Fluorophobic Wash (Detagging): Elute with 3 CV of 80:20 MeOH/H2O. Collect this fraction. It contains all non-fluorous organic impurities and salts.

            • Fluorophilic Elution (Target Recovery): Switch the mobile phase to 100% THF or Acetone (fluorophilic solvents). Elute with 3 CV and collect. The fluoroalkyl amine salt will quantitatively elute here.

            • Validation: Analyze both fractions using

              
              F-NMR. The wash fraction should show zero fluorine signal, validating complete retention during the wash step.
              
            Protocol B: Ion-Pairing Reverse-Phase HPLC

            When F-SPE is insufficient for separating closely related fluoroalkyl amine analogs, high-resolution chromatography is required.

            Step-by-Step Methodology:

            • System Setup: Equip the HPLC with a fluorinated stationary phase column (e.g., F8 or perfluorophenyl). Ensure the system is compatible with highly acidic modifiers.

            • Mobile Phase Preparation:

              • Buffer A: HPLC-grade

                
                 + 0.1% Heptafluorobutyric acid (HFBA).
                
              • Buffer B: HPLC-grade Acetonitrile + 0.1% HFBA.

              • Mechanistic note: HFBA acts as a volatile, fluorinated ion-pairing agent. It forms a neutral, highly fluorophilic complex with the protonated amine, drastically improving retention and peak shape on the fluorinated column.

            • Gradient Elution: Run a shallow gradient from 10% B to 90% B over 30 minutes.

            • Detection & Validation: Because aliphatic amines lack strong UV chromophores, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) in tandem with UV (210 nm) to ensure no non-UV-active impurities co-elute.

            Part 4: Quantitative Method Comparison

            Purification MethodTarget Fluorine ContentPrimary AdvantagePrimary Limitation
            Fluorous LLE Heavy (>60% F by wt)Highly scalable; requires no specialized silica.Prone to severe emulsions with hydrophilic amine salts.
            F-SPE Light (<40% F by wt)Binary "pass/fail" separation; eliminates chromatography[6].Cannot separate two different compounds with identical fluorous tags.
            Fluorinated RP-HPLC Trace to LightHighest resolution; separates structural analogs.Low throughput; requires specialized columns and ELSD/CAD detectors.

            Part 5: References

            1.2 - Source: nih.gov 2.4 - Source: acs.org 3.5 - Source: nih.gov 4.6 - Source: snmjournals.org 5.3 - Source: nih.gov 6.1 - Source: cas.cn

            Sources

            Troubleshooting low reactivity of SCF2H amines in nucleophilic substitution

            Technical Support Center: Troubleshooting Amine Reactivity

            Topic: Overcoming Low Nucleophilicity & Instability of Difluoromethylthio (

            Ticket ID:Support Level:

            Executive Summary: The "Dead Zone" Paradox

            Researchers working with

            
            -substituted amines

            This guide addresses the two distinct failure modes caused by the dual nature of the

            • Electronic Deactivation: The

              
               group is a strong electron-withdrawing group (EWG), drastically reducing the nucleophilicity of the nitrogen lone pair.
              
            • Base Sensitivity: The proton on the difluoromethyl group (

              
              ) is acidic (
              
              
              in DMSO). Strong bases used to "force" alkylation will deprotonate this site, triggering difluorocarbene extrusion and rapid decomposition.

            Diagnostic Module: Why is your reaction failing?

            Before changing reagents, analyze your crude reaction mixture (LCMS/NMR) to classify the failure mode.

            ObservationDiagnosisRoot Cause
            Starting Material (SM) Intact Kinetic Stalling The amine is too electron-poor. The electrophile (alkyl halide/aryl halide) is not electrophilic enough for this specific amine.
            SM Consumed, Black Tar/Complex Mixture Base-Mediated Decomposition You used a base (e.g., NaH, KHMDS, tBuOK) that deprotonated the
            
            
            group, leading to fragmentation.
            SM Consumed, Defluorinated Product H-Bond/Solvation Failure The
            
            
            group acts as a H-bond donor. In protic solvents, it may solvate heavily, encumbering the nucleophile.

            Troubleshooting Decision Tree

            The following logic flow dictates your optimization strategy.

            SCF2H_TroubleshootingStartReaction Outcome?StalledStarting Material Remains(Low Conversion)Start->Stalled No Reaction DecompComplex Mixture / Tar(Decomposition)Start->Decomp Degradation SwitchCatSwitch to Pd-Catalysis(Buchwald-Hartwig)Stalled->SwitchCatBaseCheck2Base pKa > 18?Decomp->BaseCheck2CheckBaseCheck Base StrengthStrongBaseUsing NaH / LiHMDS?LigandSelSelect Ligand forElectron-Poor Amines(BrettPhos / Xantphos)SwitchCat->LigandSelMildBaseSwitch to Weak Inorganic Base(Cs2CO3 / K3PO4)BaseCheck2->MildBase Yes SolventChange SolventAvoid DMF/DMA (High Polarity)Use Toluene/DioxaneMildBase->Solvent

            Figure 1: Decision matrix for optimizing reactions of SCF2H-amines based on crude reaction analysis.

            Technical Solutions & Protocols

            Scenario A: The "Kinetic Stall" (SM Remains)

            Problem: The Hammett

            
            

            Solution: Abandon standard alkylation. Use Palladium-Catalyzed Buchwald-Hartwig Amination .[1][2] You must use a ligand specialized for electron-deficient anilines.

            Recommended Protocol: Pd-Catalyzed Arylation

            This protocol uses a "precatalyst" system to ensure rapid initiation without requiring strong reducing agents that might harm the

            • Reagents:

              • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃ (1 mol%).

              • Ligand: BrettPhos or tBuBrettPhos (Recommended for weak nucleophiles). Alternative: Xantphos.

              • Base:

                
                 (weak base, pKa ~12) or 
                
                
                . Avoid NaOtBu.
              • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

            • Procedure:

              • Charge a vial with

                
                 (1.0 equiv), Aryl Halide (1.1 equiv), 
                
                
                (2.0 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (4 mol%).
              • Evacuate and backfill with

                
                 (3 times).
                
              • Add anhydrous 1,4-Dioxane (0.2 M concentration).

              • Heat to 80–100 °C for 12 hours.

              • Note: Do not exceed 110 °C to prevent thermal extrusion of the

                
                 group.
                
            Scenario B: The "Black Tar" (Decomposition)

            Problem: You attempted to force the reaction using NaH, LDA, or tBuOK. The base deprotonated the

            
            
            
            

            Solution: Use the "Soft Base / High Solubility" approach.

            Recommended Protocol: Soft Alkylation (SN2)

            If you must perform a direct alkylation (not arylation), use Cesium Carbonate in a solvent that promotes solubility without high polarity.

            • Reagents:

              • Electrophile: Alkyl Iodide or Bromide (Cl is too unreactive).

              • Base:

                
                 (Cesium effect promotes solubility).
                
              • Additive: TBAI (Tetrabutylammonium iodide) 10 mol% (Phase transfer catalyst).

              • Solvent: Acetonitrile (MeCN).

            • Procedure:

              • Dissolve amine (1.0 equiv) in MeCN.

              • Add

                
                 (2.0 equiv). Stir for 15 mins at RT.
                
              • Add Alkyl Halide (1.2 equiv) and TBAI (0.1 equiv).

              • Heat to 50–60 °C . Monitor closely.

              • Critical: If conversion is slow, add more alkyl halide , do NOT increase temperature above 80 °C.

            Comparative Data: Base Compatibility

            The following table summarizes the stability of the

            Base ClassSpecific BasepKa (conj.[3][4] acid)CompatibilityRisk Level
            Hydrides NaH, KH35INCOMPATIBLE Critical (Rapid deprotonation/decomp)
            Amides LiHMDS, LDA30-36INCOMPATIBLE Critical
            Alkoxides tBuOK, NaOtBu17-19Poor High (Slow decomposition at >RT)
            Carbonates
            
            
            ,
            
            
            10.3Excellent Low (Safe up to 100°C)
            Phosphates
            
            
            12.3Good Low (Standard for Buchwald)
            Amines TEA, DIPEA10-11Fair Low (Often too weak to drive reaction)

            Frequently Asked Questions (FAQs)

            Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with extreme caution. While microwaves accelerate SN2 reactions, the local superheating can trigger the thermal decomposition of the

            Q: Why is my

            
             amine behaving like a sulfonamide?A:
            
            
            5
            
            

            Q: I see a side product with mass [M-50]. What is it? A: This corresponds to the loss of the

            base-mediated decomposition
            
            
            
            

            Q: Is the

            
             group stable to acid?A:
            
            

            References

            • Electronic Properties & Hammett Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

            • Buchwald-Hartwig Conditions : Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

            • Stability of Fluorinated Groups : Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Synthesis, 48(17), 2699-2713.

            • SCF2H Hydrogen Bonding : Li, Y., et al. (2023). Transition State Stabilization by SCF2-H···O Bifurcated Hydrogen Bond.[5] Chemistry – An Asian Journal.[5]

            Minimizing side reactions during deprotection of SCF2H amine derivatives

            Author: BenchChem Technical Support Team. Date: March 2026

            A Guide to Minimizing Side Reactions During Amine Deprotection

            Welcome, researchers and innovators, to your dedicated resource for navigating the complexities of synthetic routes involving difluoromethylthio (SCF2H) amine derivatives. As a Senior Application Scientist, I understand that the unique electronic properties of the SCF2H group, while invaluable for modulating physicochemical properties in drug candidates, can present challenges during standard synthetic transformations like amine deprotection.

            This guide is structured to provide direct, actionable advice. We will move from foundational questions to specific troubleshooting scenarios, ensuring you have the insights needed to protect both your amine and the integrity of the crucial SCF2H moiety.

            Frequently Asked Questions (FAQs)

            Q1: What are the primary stability concerns for the SCF2H group during amine deprotection?

            The SCF2H group is moderately robust, but its stability is context-dependent. The primary concerns are:

            • Strongly Acidic Conditions: While generally stable to moderate acids, prolonged exposure to very strong acids (e.g., high concentrations of TFA, HBr) can lead to decomposition pathways. The sulfur atom can be protonated, potentially leading to C-S bond cleavage or other rearrangements, especially at elevated temperatures.[1]

            • Strongly Basic Conditions: The hydrogen atom on the difluoromethyl group is weakly acidic. While standard conditions for Fmoc deprotection (e.g., piperidine) are generally safe, very strong bases (e.g., alkoxides, organolithiums) may cause deprotonation, leading to elimination or other unwanted reactions.[2][3]

            • Oxidative Conditions: The sulfur atom is susceptible to oxidation. Deprotection methods that employ oxidants are not recommended as they can convert the thioether to a sulfoxide or sulfone, altering the compound's fundamental properties.[4][5]

            • Reductive Conditions: The SCF2H group is generally stable to catalytic hydrogenation. However, certain sulfur-containing compounds can poison palladium or platinum catalysts.[6]

            Q2: Which common amine protecting groups are most compatible with the SCF2H moiety?

            Selecting an appropriate protecting group is the most critical step in preventing side reactions. The choice depends on the overall stability of your molecule.[7] We recommend a strategy based on "orthogonal" protecting groups, which are removed under distinct conditions.[8]

            Protecting GroupDeprotection MethodCompatibility with SCF2HKey Considerations
            Boc (tert-Butyloxycarbonyl)Mild Acid (TFA, HCl)Excellent This is often the best choice. Use mild, controlled conditions to avoid any potential degradation of the SCF2H group.[9]
            Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)Good Generally safe, but monitor for catalyst poisoning. If the reaction is sluggish, a higher catalyst loading or a different catalyst may be needed.[10]
            Fmoc (9-Fluorenylmethyloxycarbonyl)Base (Piperidine)Good Standard Fmoc deprotection is well-tolerated. Avoid stronger bases than secondary amines.[11]
            Bn (Benzyl)Hydrogenolysis (H₂, Pd/C)Good Similar considerations as the Cbz group regarding potential catalyst deactivation.[12]
            Troc (Trichloroethoxycarbonyl)Reductive (Zn/AcOH)Moderate The acidic conditions are generally mild, but compatibility should be tested on a small scale.[12]
            Sulfonamides (e.g., Nosyl, Tosyl)Strong Acid or ReductantsPoor to Moderate Deprotection often requires harsh conditions (strong acids or reducing agents) that are likely to compromise the SCF2H group.[12][13]
            Q3: What are the recommended conditions for deprotecting a Boc-protected amine in the presence of an SCF2H group?

            The goal is to use the mildest acidic conditions possible to cleave the Boc group efficiently without affecting the rest of the molecule.[14]

            • Preferred Method: 4M HCl in 1,4-dioxane at 0 °C to room temperature. This method is highly effective and generally cleaner than TFA, minimizing potential side reactions.[15]

            • Alternative Method: A solution of 10-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C. It is crucial to include a cation scavenger like triethylsilane (TES) or triisopropylsilane (TIS) (typically 2-5% v/v).[16][17] The scavenger traps the reactive tert-butyl cation generated during deprotection, preventing it from alkylating other nucleophilic sites on your molecule.[18]

            cluster_0 Boc Deprotection Mechanism & Side Reaction BocNHR R-NH-Boc Protonated R-NH-Boc(H+) BocNHR->Protonated H+ (TFA, HCl) CarbamicAcid R-NH-COOH (Unstable Carbamic Acid) Protonated->CarbamicAcid tBu tert-Butyl Cation (t-Bu+) Protonated->tBu Fragmentation Amine R-NH3+ CarbamicAcid->Amine Decarboxylation (-CO2) Alkylation Alkylated Side Product tBu->Alkylation Attacks Nucleophile (e.g., Trp, Met) Trapped Trapped Cation tBu->Trapped Reaction with Scavenger Scavenger Scavenger (e.g., TIS)

            Caption: Boc deprotection and the role of scavengers.

            Troubleshooting Guide

            Q4: My deprotection reaction is incomplete or very slow. What should I do?

            This is a common issue that can often be resolved by systematically evaluating the reaction parameters.[19]

            • Confirm Reagent Quality: Ensure your acid or catalyst is not old or degraded. For hydrogenolysis, ensure the Pd/C catalyst is active.

            • Increase Reagent Stoichiometry: For acid-mediated deprotections, you can incrementally increase the concentration of the acid or the number of equivalents.[20]

            • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for several more hours. Some sterically hindered protecting groups require longer reaction times.[19]

            • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be beneficial. However, use caution, as higher temperatures can also promote side reactions.[20]

            • Address Solubility Issues: Ensure your substrate is fully dissolved in the reaction solvent. If not, a co-solvent may be necessary.[19]

            • For Hydrogenolysis (Cbz/Bn): If you suspect catalyst poisoning by the sulfur atom, try increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or switching to a sulfur-tolerant catalyst like Pearlman's catalyst (Pd(OH)₂/C).

            Start Incomplete Deprotection Detected CheckReagents 1. Verify Reagent Quality (Acid, Solvent, Catalyst) Start->CheckReagents IncreaseStoich 2. Increase Reagent Stoichiometry/Concentration CheckReagents->IncreaseStoich If no improvement IncreaseTime 3. Extend Reaction Time (Monitor by LC-MS) IncreaseStoich->IncreaseTime If no improvement IncreaseTemp 4. Increase Temperature (e.g., to 40°C) IncreaseTime->IncreaseTemp If no improvement CheckSolubility 5. Check Substrate Solubility (Add Co-solvent?) IncreaseTemp->CheckSolubility If no improvement Hydrogenolysis Specific to Hydrogenolysis: Increase catalyst loading or use sulfur-tolerant catalyst IncreaseTemp->Hydrogenolysis If Cbz/Bn Success Reaction Complete CheckSolubility->Success Resolved Hydrogenolysis->Success Resolved

            Caption: Troubleshooting workflow for incomplete deprotection.

            Q5: I am observing decomposition of my material or significant side product formation. What are the likely causes?

            Decomposition points to reaction conditions that are too harsh for your substrate.

            • Cause 1: Acid is too strong. If you are using a high concentration of TFA, the SCF2H group or other acid-sensitive functionalities may be degrading.

              • Solution: Reduce the acid concentration, switch to a milder acid (e.g., HCl in dioxane), or decrease the reaction temperature to 0 °C. Ensure a scavenger is present.[21]

            • Cause 2: Cation Scavenger is missing or insufficient. The tert-butyl cation (from Boc deprotection) or benzyl cation (from Cbz/Bn) can alkylate electron-rich aromatic rings or other nucleophiles.

              • Solution: Add 2-5% (v/v) of triisopropylsilane (TIS) or triethylsilane (TES) to your reaction mixture.[17]

            • Cause 3: Oxidation. If the reaction was not performed under an inert atmosphere (e.g., nitrogen or argon), sensitive functionalities like the thioether could be oxidizing.

              • Solution: Degas your solvent and run the reaction under an inert atmosphere. This is especially important for hydrogenolysis.

            Experimental Protocols

            Protocol 1: Mild Boc Deprotection using HCl in Dioxane

            This protocol is recommended for its high selectivity and clean reaction profile.

            • Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of an appropriate co-solvent (e.g., CH₂Cl₂) if it is not readily soluble in dioxane.

            • Cool the solution to 0 °C in an ice bath.

            • Slowly add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

            • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

            • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

            • Upon completion, remove the solvent in vacuo. The product is often isolated as the hydrochloride salt, which can be used directly or neutralized.[14]

            • For neutralization, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated aqueous NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate.

            Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

            This protocol is standard for Cbz and Bn group removal.

            • Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

            • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) under an inert atmosphere.

            • Securely attach a balloon filled with hydrogen gas (H₂) or connect the flask to a hydrogenator.

            • Stir the suspension vigorously at room temperature.

            • Monitor the reaction by TLC or LC-MS (typically 2-16 hours).

            • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

            • Wash the filter pad with the reaction solvent.

            • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[22]

            References

            • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

            • Lee, Y. J., & Lee, Y. S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]

            • Asymmetric. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

            • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

            • Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

            • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

            • Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. PMC. Retrieved from [Link]

            • Asymmetric. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

            • Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Retrieved from [Link]

            • Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. ResearchGate. Retrieved from [Link]

            • Le, C., et al. (2016). PhSO2SCF2H: A Shelf-Stable, Easily Scalable Reagent for Radical Difluoromethylthiolation. PubMed. Retrieved from [Link]

            • Chandrasekhar, S., & Jagadeshwar, V. (2007). 1 Protection Reactions. Wiley-VCH. Retrieved from [Link]

            • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

            • Fiveable. (2025). Base-Labile Protecting Groups Definition. Retrieved from [Link]

            • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

            • Fiveable. (2025). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

            • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

            • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Retrieved from [Link]

            • Kocienski, P. J. (n.d.). Acid-labile protecting groups. ResearchGate. Retrieved from [Link]

            • CEM. (n.d.). Deprotection Reactions. Retrieved from [Link]

            • Kocienski, P. J. (n.d.). Nucleophile/base-labile protecting groups. ResearchGate. Retrieved from [Link]

            • Poissy, J., et al. (2025). Recent Advances in the Synthesis of SCF2H- and SCF2FG-Containing Molecules. ResearchGate. Retrieved from [Link]

            • Mangas Sánchez, J. (2018). Whats the best method to diprotection of amine group of Amino acid? ResearchGate. Retrieved from [Link]

            • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

            • da Silva, F. C., et al. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. Retrieved from [Link]

            • Zhang, J., et al. (2023). Transition State Stabilization by SCF2-H⋅⋅⋅O Bifurcated Hydrogen Bond. PubMed. Retrieved from [Link]

            • Fields, G. B. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Retrieved from [Link]

            Sources

            Overcoming steric hindrance in coupling reactions with SCF2H groups

            Technical Support Center: Advanced Difluoromethylthiolation ( )

            Status: Operational | Tier: Level 3 (Methodology Development) Topic: Overcoming Steric Hindrance & Reagent Instability in

            Welcome to the Technical Support Center

            You have reached the specialized support unit for organofluorine coupling. This guide addresses the two primary failure modes in synthesizing difluoromethylthio-ethers (

            steric impedancereagent decomposition

            Unlike trifluoromethylthiolation (

            
            
            
            
            Module 1: Diagnostic & Strategy Selection

            Before selecting a protocol, analyze your substrate's steric profile. The standard "Pd-catalyzed nucleophilic substitution" often fails for ortho-substituted arenes.

            Decision Matrix: Pathway Selection

            GStartSubstrate AnalysisStericIs the reaction siteortho-substituted?Start->StericElectronicElectronic Nature?Steric->ElectronicNo (Open position)PathAPATH A: Radical/Ni Catalysis(High Steric Tolerance)Steric->PathAYes (Hindered)PathBPATH B: Ag-Reagent/Pd Catalysis(Standard Sterics)Electronic->PathBElectron-Deficient(Aryl Halides)PathCPATH C: Electrophilic Reagents(Electron-Rich Arenes)Electronic->PathCElectron-Rich(C-H Activation)

            Figure 1: Strategic decision tree for selecting the optimal SCF2H introduction method based on substrate constraints.

            Module 2: Troubleshooting Steric Hindrance (The Nickel Solution)

            Issue: You are observing <10% yield with ortho-substituted aryl halides using Pd(

            
            
            Root Cause:
            
            
            Solution:Nickel-Catalyzed Radical Pathway
            Protocol A: Ni-Catalyzed Cross-Coupling with
            
            

            Best for: Sterically hindered aryl chlorides/bromides. Reference Basis:[1] Derived from Zhang et al., Nature Communications (2018).[1]

            Mechanism: This method uses industrial chlorodifluoromethane (

            
            
            
            

            Step-by-Step Protocol:

            • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

            • Catalyst Loading:

              • Add

                
                 (10 mol%).
                
              • Add Ligand: dmbpy (6,6'-dimethyl-2,2'-bipyridine) (15 mol%). Note: The methyl groups on the ligand are crucial for stabilizing the Ni center.

              • Add Reductant: Manganese powder (

                
                ) (3.0 equiv) or Zinc (
                
                
                ).
            • Substrate: Add the ortho-substituted aryl chloride (0.5 mmol).

            • Solvent: Add anhydrous DMA (N,N-Dimethylacetamide) (2.0 mL).

            • Reagent Introduction:

              • Cool the tube to -78 °C.

              • Introduce

                
                 (gas) via balloon or bubbling (approx. 3-5 equiv). Caution: Ensure proper venting.
                
            • Reaction: Seal the tube and heat to 80 °C for 16–24 hours.

            • Workup: Cool to RT, dilute with ethyl acetate, filter through Celite, and wash with brine.

            Data: Steric Tolerance Comparison

            Substrate (Aryl-X)Pd-Catalyzed Yield (%)Ni/Radical Yield (%)
            4-Me-Ph-Cl (Para)85%92%
            2-Me-Ph-Cl (Ortho)12% 88%
            2,6-DiMe-Ph-Cl0% 65%
            2-Ph-Ph-Cl15%81%
            Module 3: Reagent Stability & Nucleophilic Coupling

            Issue: The reagent decomposes before reaction completion, often observed as gas evolution (difluorocarbene

            Root Cause:
            
            
            
            
            
            
            Solution:Shen Reagent2
            Protocol B: Silver-Mediated Coupling (The Shen Method)

            Best for: Base-sensitive substrates lacking extreme steric bulk.

            Workflow Diagram:

            ReactionReagent(SIPr)Ag(SCF2H)(Shen Reagent)IntermediateTransmetallation[Pd]-SCF2HReagent->IntermediateAg to Pd transferSubstrateAryl IodideSubstrate->IntermediateOxidative AddnCatalystPd(PPh3)4(5 mol%)Catalyst->IntermediateProductAr-SCF2HIntermediate->ProductReductive Elim

            Figure 2: The transmetallation pathway using Shen's reagent, avoiding free SCF2H anion instability.

            Critical Optimization Steps:

            • Solvent: Use Toluene or 1,4-Dioxane. Avoid polar aprotic solvents (DMF/DMSO) if using strong bases, though this specific reagent is designed to be used under neutral conditions.

            • Temperature: 80–100 °C.

            • Handling: The Ag-complex is air-stable but should be stored in the dark.

            Frequently Asked Questions (Troubleshooting)

            Q: I see the formation of

            
             (difluoromethylation) instead of 
            
            
            . Why?
            A:
            
            
            • Fix: Lower the reaction temperature by 10°C.

            • Fix: Increase the concentration of the sulfur source if using a multi-component system.

            Q: Can I use

            
             (sulfonyl chloride) reagents?A:
            
            

            Q: My reaction stalls with 2,6-disubstituted arenes even with Nickel. A: Extreme steric hindrance (2,6-substitution) may require Photoredox Catalysis .

            • Suggestion: Use an Ir(ppy)

              
               photocatalyst with a hypervalent iodine reagent (
              
              
              ). The radical generation here is purely photochemical and less dependent on metal coordination geometry.

            Q: How do I handle the volatility of the product? A: Many simple

            • Fix: Do not use high-vacuum for extended periods.

            • Fix: If possible, oxidize to the sulfone (

              
              ) immediately if the sulfide is just an intermediate, as the sulfone is solid/less volatile.
              
            References
            • Xu, C., Guo, W. H., He, X., Guo, Y. L., Zhang, X. Y., & Zhang, X. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.[1][3] Nature Communications, 9, 1170.[1]

            • Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017). Silver-Mediated Oxidative C–H Difluoromethylthiolation of Phenanthridinones. Chemical Science, 8, 4848-4852.

            • Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2016). Late-stage difluoromethylthiolation of (hetero)arenes. Organic & Biomolecular Chemistry, 14, 7150-7154.

            • Glenadel, Q., Ismalaj, E., & Billard, T. (2016). Electrophilic Trifluoromethylthiolation vs. Difluoromethylthiolation: A Comparative Study. The Journal of Organic Chemistry, 81(18), 8268–8275.

            Technical Support Center: Impurity Profiling of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction: The Analytical Challenge

            Welcome to the technical support hub for 2-[(Difluoromethyl)sulfanyl]ethan-1-amine (CAS: 2097962-23-5). As a researcher in drug development, you likely value this motif for its role as a lipophilic bioisostere of a thiol or hydroxyl group. However, the synthesis of this compound—typically via the difluoromethylation of 2-aminoethanethiol (cysteamine)—presents a specific set of purification challenges.

            This guide moves beyond basic spectral assignment. It addresses the causality of contamination : how synthetic pathways dictate the impurities you see, and how to use Nuclear Magnetic Resonance (NMR) to detect them—even when they are "silent" in the fluorine channel.

            Module 1: The Spectral Fingerprint (Validation)

            Before hunting for impurities, you must validate the integrity of your target molecule.[1] The

            
             group provides a unique spectroscopic handle.
            
            Q: What are the diagnostic signals for the target molecule?

            A: You should observe a characteristic coupling pattern between the fluorine and the single proton on the difluoromethyl group.

            NucleusSignalChemical Shift (
            
            
            )
            MultiplicityCoupling Constant (
            
            
            )
            Diagnostic Value
            
            
            
            
            -92 to -95 ppm Doublet (d)
            
            
            Confirms presence of
            
            
            group attached to Sulfur.
            
            
            
            
            7.0 - 7.4 ppm Triplet (t)
            
            
            The "Beacon" signal. Distinct from aromatic protons.[1]
            
            
            
            
            1.5 - 3.0 ppm Broad SingletN/AVariable position; concentration/pH dependent.
            
            
            
            
            2.8 - 3.2 ppm Multiplets
            
            
            Overlap risk with impurities.

            Technical Insight: The molecule is achiral; therefore, the two fluorine atoms are chemically equivalent. In the

            
             spectrum (without proton decoupling), they appear as a doublet  because they couple to the single geminal proton. In the 
            
            
            
            spectrum, the single proton sees two equivalent fluorines, resulting in a triplet .

            Critical Check: If you run

            
             (proton-decoupled fluorine), the signal must collapse to a singlet . If it remains complex, you may have diastereotopic impurities or restricted rotation, though unlikely for this linear chain.
            

            Module 2: Troubleshooting Specific Impurities

            This section addresses the most common contaminants arising from the difluoromethylation of cysteamine.

            Q: I see no extra peaks in the spectrum, but the mass balance is off. What is happening?

            A: You likely have "Silent" Disulfide Contamination.

            The starting material, 2-aminoethanethiol (Cysteamine) , oxidizes rapidly in air to form Cystamine (Bis(2-aminoethyl) disulfide) . This impurity contains no fluorine atoms, rendering it invisible in

            
             NMR.
            
            • The Fix: You must examine the

              
               NMR alkyl region  (2.5 – 3.5 ppm).
              
            • The Shift: Upon dimerization (S-S bond formation), the methylene protons

              
               to the sulfur shift downfield.
              
            CompoundStructure
            
            
            -CH
            
            
            Shift (
            
            
            )
            Target
            
            
            
            
            Impurity (Cystamine)
            
            
            
            
            Start Mat. (Cysteamine)
            
            
            
            
            Q: How do I distinguish between S-alkylation (Target) and N-alkylation (Byproduct)?

            A: Check the

            
             Chemical Shift and 
            
            
            
            Integration.

            Difluorocarbene sources (like

            
             or reagents derived from 
            
            
            
            ) are electrophilic.[2] While the thiolate is a softer, better nucleophile, the amine (
            
            
            ) can compete, leading to
            
            
            species.
            • Diagnostic:

              
               species typically resonate upfield or downfield from the 
              
              
              
              signal in
              
              
              NMR, often separated by >5 ppm.
            • Confirmation: In

              
               NMR, the 
              
              
              
              proton often appears as a broad triplet due to the quadrupole moment of the adjacent nitrogen and exchangeable protons, whereas
              
              
              is a sharp triplet.
            Q: There is a small triplet at 7.2 ppm and a large singlet at -110 ppm. What is this?

            A: This is likely a decoupling artifact or a specific inorganic fluoride salt. However, if you used TFDA (Trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate) or similar reagents, check for residual silanes or fluorosulfonyl byproducts.

            • Note: Inorganic fluoride (

              
              ) usually appears as a broad singlet around -120 to -150 ppm depending on pH and solvent.
              

            Module 3: Quantitative Analysis (qNMR) Protocol

            To determine the absolute purity of your batch, standard integration is insufficient due to the relaxation properties of fluorine.

            Q: How do I set up a robust qNMR experiment for this molecule?

            A: You must account for the long Longitudinal Relaxation Time (

            
            ) of the 
            
            
            
            group.

            Fluorine atoms in isolated

            
             groups often have 
            
            
            
            values ranging from 1.5 to 4.0 seconds. Standard default parameters (
            
            
            ) will lead to saturation and underestimation of the main peak, making impurities look artificially high.
            Step-by-Step qNMR Workflow
            • Internal Standard Selection:

              • Avoid: TFA (Volatile, interacts with amines).

              • Recommended:

                
                -Trifluorotoluene  (
                
                
                
                ppm) or 1,3,5-Bis(trifluoromethyl)benzene (
                
                
                ppm). These are non-volatile and chemically inert.
            • Pulse Sequence:

              • Use an inverse-gated decoupling sequence (e.g., zgig in Bruker) to eliminate the Nuclear Overhauser Effect (NOE) if measuring decoupled spectra.

              • Preferred: Run coupled spectra (simple 90° pulse) to avoid NOE entirely and simplify integration logic.

            • Timing Parameters:

              • Measure

                
                 using an Inversion Recovery experiment.
                
              • Set Relaxation Delay (

                
                ) 
                
                
                
                .
              • Rule of Thumb: For this molecule, set

                
                 .
                

            Visualizing the Workflow

            The following diagrams illustrate the logical flow for impurity identification and the qNMR setup.

            Diagram 1: Impurity Identification Logic Tree

            ImpurityLogic Start Start: Analyze Sample F19 Run 19F NMR (Coupled) Start->F19 CheckF Is the -92 ppm Doublet present? F19->CheckF TargetConf Target Core Confirmed (S-CF2H) CheckF->TargetConf Yes CheckExtraF Are there other 19F peaks? TargetConf->CheckExtraF N_Alk Suspect N-Alkylation (N-CF2H) Check 1H for broad triplet CheckExtraF->N_Alk Yes H1 Run 1H NMR CheckExtraF->H1 No CheckAlkyl Check Alkyl Region (2.5 - 3.5 ppm) H1->CheckAlkyl Cystamine Peak at ~2.85 ppm? Disulfide Impurity (Silent in 19F) CheckAlkyl->Cystamine Shift ~2.85 Cysteamine Peak at ~2.60 ppm? Unreacted Starting Material CheckAlkyl->Cysteamine Shift ~2.60 Clean High Purity Profile CheckAlkyl->Clean Only Target Peaks

            Caption: Decision tree for distinguishing target S-CF2H product from N-alkylated byproducts and non-fluorinated disulfide impurities.

            Diagram 2: qNMR Parameter Setup

            qNMR_Setup Sample Sample Prep + Internal Std (e.g., BTF-Benzene) T1_Test Determine T1 (Inversion Recovery) Sample->T1_Test Calc_D1 Calculate D1 (7 x T1_max) T1_Test->Calc_D1 Usually ~2-3s -> Set D1=25s Acquire Acquisition Pulse: 90 deg No Decoupling Calc_D1->Acquire Process Processing Phase Correction Baseline Correction Acquire->Process

            Caption: Workflow for Quantitative 19F NMR (qNMR) ensuring full relaxation and accurate integration.

            References

            • Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of difluoromethylated compounds: A review of methods and reagents. Science of Synthesis.[3] Link

            • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for

              
               coupling constants and chemical shifts). Link
              
            • Ferreira de Santana, J., et al. (2022).[4] Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine.[4] Journal of Spectroscopy.[4] Link

            • Tornøe, C. W., et al. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.[5] DTIC. Link

            • Rosen, B. R., et al. (2013). Use of 19F qNMR for the determination of purity of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

            Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 2-[(Difluoromethyl)sulfanyl]ethan-1-amine and associated reagents before handling.

            Sources

            Validation & Comparative

            Comparison of SCF2H vs SCF3 groups in medicinal chemistry

            Author: BenchChem Technical Support Team. Date: March 2026

            The following technical guide compares the Trifluoromethylthio (

            
            )  and Difluoromethylthio (
            
            
            
            )
            groups, designed for medicinal chemists and drug discovery professionals.

            Executive Summary: The Strategic Trade-off

            In the optimization of lead compounds, the choice between

            
             and 
            
            
            
            represents a strategic decision between maximal lipophilicity/metabolic blocking (
            
            
            ) and lipophilicity modulation/hydrogen bond donation (
            
            
            ).
            • 
               (Trifluoromethylthio):  The "Super-Lipophile." One of the most lipophilic groups available. It is a metabolic tank, impervious to oxidation, and strongly electron-withdrawing. It is the go-to for penetrating the blood-brain barrier (BBB) or blocking metabolic hotspots.[1]
              
            • 
               (Difluoromethylthio):  The "Lipophilic Donor." It offers a unique duality: it is lipophilic (though less so than 
              
              
              
              ) yet possesses a polarized C–H bond that acts as a weak hydrogen bond donor.[1] This makes it a bioisostere for
              
              
              or
              
              
              groups but with significantly improved membrane permeability.[1]

            Physicochemical Profiling

            The following table summarizes the quantitative differences. The Hansch

            
             value is the critical differentiator.
            
            ParameterTrifluoromethylthio (
            
            
            )
            Difluoromethylthio (
            
            
            )
            Implication for Drug Design
            Lipophilicity (Hansch
            
            
            )
            1.44 0.68
            
            
            dramatically increases LogP.[1]
            
            
            increases it moderately, useful when LogP is already too high.
            Electronic Effect (
            
            
            )
            0.50 (Strong EWG)~0.40–0.45 (Mod.[1] EWG)Both deactivate aromatic rings, but
            
            
            is stronger.
            H-Bond Donor Ability None Weak (Lipophilic Donor)
            
            
            can interact with receptor backbone carbonyls or waters.[1]
            Metabolic Stability High (Metabolic Block)Good (Potential Handle)The C–H in
            
            
            is acidic but can be a site of slow oxidative metabolism.
            Van der Waals Volume High Medium
            
            
            is bulky;
            
            
            is slightly smaller, fitting tighter pockets.[1]
            Visualization: Property Landscape

            The diagram below illustrates the orthogonal properties of these groups compared to common alternatives.

            PropertyLandscape cluster_legend Design Space Navigation SCF3 SCF3 (Super Lipophilic, No H-Bond) SCF2H SCF2H (Mod. Lipophilic, H-Bond Donor) SCF3->SCF2H Decrease Lipophilicity Add H-Bond Donor OCF3 OCF3 (High Lipophilic, H-Bond Acceptor) OCF3->SCF3 Increase Lipophilicity Remove H-Bond Acceptor SCH3 SCH3 (Mod. Lipophilic, Metabolic Liability) SCH3->SCF2H Bioisosteric Replacement Improve Metabolic Stability

            Figure 1: Navigation of the fluoro-chalcogen design space. Switching from SCF3 to SCF2H is primarily a tool to lower LogP and introduce specific binding interactions.

            Deep Dive: The "Lipophilic Hydrogen Bond Donor"

            The most distinct feature of the

            
             group is its ability to act as a hydrogen bond donor. This is counter-intuitive for a fluorinated alkyl group, but the two fluorine atoms withdraw electron density from the carbon, significantly polarizing the remaining C–H bond.
            
            • Mechanism: The

              
               bond becomes acidic (kinetic acidity 
              
              
              
              times higher than toluene).
            • Binding Mode: It can form weak hydrogen bonds (C–H···O or C–H···N) with target proteins.[1]

            • Bioisosterism: It serves as a "lipophilic bioisostere" for hydroxyl (

              
              ) and thiol (
              
              
              
              ) groups. Unlike
              
              
              , which often creates a desolvation penalty (it must shed water to bind),
              
              
              is hydrophobic and does not carry a hydration shell, potentially improving binding enthalpy.

            Synthetic Accessibility & Decision Tree

            Introducing these groups requires distinct reagents. While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

            
             chemistry is more mature, 
            
            
            
            methods have rapidly expanded.
            Common Reagents[3]
            • For

              
              : 
              
              • Electrophilic:[1][2][3] N-trifluoromethylthiosaccharin (Munavalli’s reagent), Billard’s reagent.[1]

              • Nucleophilic:[1][4][3][5]

                
                , 
                
                
                
                .[2]
            • For

              
              : 
              
              • Electrophilic:[1][2][3]

                
                 (Shen's reagent).
                
              • Nucleophilic:[1][4][3][5]

                
                 (Freon-22) + 
                
                
                
                (in situ generation).

            SynthesisTree Start Target Molecule Needs SCF2H Substrate Substrate Type? Start->Substrate ElectronRich Electron-Rich Arene (Phenol, Aniline) Substrate->ElectronRich C-H Functionalization Halide Aryl Halide/Boronic Acid Substrate->Halide Cross-Coupling ElecReagent Electrophilic Source: PhSO2SCF2H or BT-SCF2H ElectronRich->ElecReagent Direct Substitution NuclReagent Nucleophilic Source: Pd/Cu Catalysis + AgSCF2H or Ir-photoredox Halide->NuclReagent Metal Catalysis Product Ar-SCF2H Product ElecReagent->Product NuclReagent->Product

            Figure 2: Synthetic decision tree for installing the difluoromethylthio group.

            Experimental Protocols

            Protocol A: Determination of Lipophilicity (Shake-Flask Method)

            To empirically verify the

            
            -difference between an 
            
            
            
            and
            
            
            matched pair.
            • Preparation: Dissolve the test compound (

              
              ) in 
              
              
              
              -octanol-saturated water (
              
              
              ).
            • Partitioning: Add water-saturated

              
              -octanol (
              
              
              
              ) to the vial.
            • Equilibration: Vortex the mixture for 1 hour at

              
              , then centrifuge at 
              
              
              
              for 10 minutes to separate phases.
            • Analysis: Remove aliquots from both the octanol and water phases. Analyze concentration via HPLC-UV (using a calibration curve).

            • Calculation:

              
              .
              
              • Validation: The

                
                 analog should show a LogP approx.[1] 
                
                
                
                units higher than the
                
                
                analog.
            Protocol B: Synthesis of Ar-SCF2H via Electrophilic Reagent

            Target: Conversion of an aryl boronic acid to an aryl difluoromethylthioether. Reagent:

            
            -(Difluoromethyl)benzenesulfonothioate (
            
            
            
            ).
            • Setup: In a flame-dried Schlenk tube, combine Aryl Boronic Acid (

              
              ), 
              
              
              
              (
              
              
              ), and photocatalyst
              
              
              (
              
              
              ).
            • Solvent: Add degassed Acetone (

              
              ).
              
            • Reaction: Irradiate with Blue LEDs (

              
              ) at room temperature for 12 hours under Argon.
              
            • Workup: Dilute with diethyl ether, wash with brine, dry over

              
              .
              
            • Purification: Silica gel chromatography (Hexanes/EtOAc).

            • Validation: Confirm product by

              
               NMR. 
              
              
              
              typically appears as a doublet around
              
              
              to
              
              
              (
              
              
              ).

            References

            • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source of

              
               values: 
              
              
              
              ).
            • Leroux, F. R., et al. (2016). "The Difluoromethylthio Group: A Lipophilic Hydrogen Bond Donor." Angewandte Chemie International Edition. Link

            • Shen, Q., et al. (2017). "PhSO2SCF2H: A Shelf-Stable, Easily Scalable Reagent for Radical Difluoromethylthiolation." Angewandte Chemie. Link

            • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. Link

            • Boutureira, O., et al. (2021). "Shelf-stable electrophilic reagents for the direct incorporation of SCF2CF2H and SCF2CF3 motifs." ChemRxiv. Link

            Sources

            Lipophilicity (LogP) comparison: 2-[(Difluoromethyl)sulfanyl]ethan-1-amine vs ethylamine

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary: The "Magic Methyl" Upgrade?

            In the optimization of lead compounds, the transition from a simple alkyl chain to a fluorinated thio-analog represents a high-impact strategy for modulating physicochemical properties.[1] This guide compares the fundamental building block Ethylamine with its fluorinated bioisostere, 2-[(Difluoromethyl)sulfanyl]ethan-1-amine .[1]

            The Bottom Line: The incorporation of the (difluoromethyl)thio group (

            
            ) effects a drastic increase in lipophilicity (
            
            
            
            ) compared to the ethylamine baseline.[1] This modification transforms a highly polar, water-soluble fragment into a lipophilic moiety capable of significantly improving blood-brain barrier (BBB) penetration and membrane permeability, while introducing a unique hydrogen-bond donor (
            
            
            ) that ethylamine lacks.[1]

            Chemical Context & Structural Logic[1][2]

            To understand the performance difference, we must look beyond the molecular weight and analyze the electronic environment introduced by the sulfur-fluorine motif.[1]

            Structural Comparison
            • Molecule A (Baseline): Ethylamine (

              
              ).[1][2] A standard aliphatic amine.[1][3] Highly polar, basic, and metabolically susceptible to oxidative deamination.[1]
              
            • Molecule B (Target): 2-[(Difluoromethyl)sulfanyl]ethan-1-amine (

              
              ).[1] Here, the terminal methyl is effectively replaced/extended by the 
              
              
              
              group.[1]

            Key Bioisosteric Features:

            • Lipophilicity Boost: The sulfur atom increases the Van der Waals radius, while the difluoromethyl group adds significant hydrophobicity without the steric bulk of a trifluoromethyl (

              
              ) group.[1]
              
            • Acidity Modulation: The electron-withdrawing nature of the

              
               group (via inductive effect, 
              
              
              
              ) lowers the
              
              
              of the distal amine, potentially increasing the fraction of neutral molecule available for passive diffusion at physiological pH.[1]
            • H-Bond Donor: Unlike the chemically inert

              
               or 
              
              
              
              , the
              
              
              proton is sufficiently acidic to act as a weak hydrogen bond donor, offering unique binding interactions within protein pockets.[1]

            StructureComparison cluster_0 Baseline: Ethylamine cluster_1 Target: SCF2H Analog Ethyl Ethylamine (LogP ~ -0.13) Prop Physicochemical Shift Ethyl->Prop Base Scaffold Target 2-[(Difluoromethyl)sulfanyl]ethan-1-amine (LogP ~ 1.32) Prop->Target + Sulfur Insertion + Fluorination (CF2H)

            Figure 1: Structural evolution from ethylamine to the difluoromethyl-thio analog, highlighting the physicochemical shift.[1]

            Physicochemical Performance Data

            The following data contrasts the experimental baseline of ethylamine with the high-confidence predicted values for the fluorinated analog.

            PropertyEthylamine (
            
            
            )
            2-[(Difluoromethyl)sulfanyl]ethan-1-amine
            
            
            Change
            Impact
            LogP (Lipophilicity)-0.13 (Exp) [1]1.32 (Pred) [2]+1.45 Drastic increase in membrane permeability.[1]
            TPSA (Polar Surface Area)26.02
            
            
            26.02
            
            
            (Amine) +
            
            
            contribution
            Slight
            
            
            Sulfur adds minor polar surface area; Fluorine does not.[1]
            H-Bond Donors 22 (Amine) + 1 (weak
            
            
            )
            +1 (Weak)
            
            
            can engage in unique H-bonds.
            pKa (Basic Amine)10.7 - 10.8 [3]~9.5 - 10.0 (Est.)-0.8 to -1.2Lower pKa = Higher LogD at pH 7.[1]4.
            Interpretation of Data[3][4][5][6][7][8][9][10][11][12]
            • The LogP Jump: A shift of +1.45 units is massive in medicinal chemistry.[1] While ethylamine is water-miscible and stays in the aqueous phase, the

              
               analog partitions significantly into lipids.[1] This makes the analog a superior choice for CNS-targeted drugs where LogP values between 1.5 and 3.0 are often ideal.[1]
              
            • The Fluorine Effect: The

              
               group is often compared to 
              
              
              
              (Hansch
              
              
              ) and
              
              
              (
              
              
              ).[1] The
              
              
              moiety provides a "Goldilocks" zone—more lipophilic than methoxy, but with the added H-bond capability that perfluorinated groups lack [4].[1]

            Experimental Validation Protocol

            To verify these values in your own lab, do not rely on shake-flask methods for fluorinated amines due to potential emulsion formation and volatility.[1] Chromatographic Hydrophobicity Index (CHI) via HPLC is the recommended industry standard.[1]

            Protocol: Fast-Gradient HPLC LogP Determination

            Objective: Determine the lipophilicity relative to a standard calibration curve.

            Materials:

            • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

              
              ).[1]
              
            • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for LogD, unbuffered for LogP).

            • Mobile Phase B: Acetonitrile (ACN).[1]

            • Standards: Mixture of low-to-high LogP compounds (e.g., Theophylline, Benzene, Toluene, Naphthalene).[1]

            Step-by-Step Workflow:

            • Calibration: Inject standard mixture using a fast gradient (0% to 100% B over 5 minutes). Plot Retention Time (

              
              ) vs. Literature LogP.
              
            • Sample Prep: Dissolve 2-[(Difluoromethyl)sulfanyl]ethan-1-amine HCl in DMSO (10 mM). Dilute to 100

              
               in Mobile Phase A.[1]
              
            • Run: Inject sample under identical gradient conditions.

            • Calculation: Convert

              
               to CHI, then derive LogP using the equation:
              
              
              
              
              (Note: Equation coefficients depend on specific column/buffer system).

            HPLC_Workflow Start Sample Prep (10mM in DMSO) Inject Injection (C18 Column) Start->Inject Gradient Fast Gradient 0-100% ACN Inject->Gradient Detect UV/MS Detection Measure tR Gradient->Detect Calc Calculate LogP vs Calibration Detect->Calc

            Figure 2: Fast-gradient HPLC workflow for determining lipophilicity (CHI method).[1]

            Synthetic Accessibility (Brief)

            For researchers needing to synthesize this building block rather than purchase it:

            The synthesis typically avoids direct fluorination of the amine.[1] Instead, a nucleophilic substitution strategy is employed:[1][4]

            • Precursor: Start with 2-aminoethanethiol (cysteamine) protected at the nitrogen (e.g., Boc-protection).[1]

            • Difluoromethylation: React the thiol with a difluoromethylating reagent such as difluoromethyl triflate or using Freon-22 (

              
              )  under basic conditions (though the latter is ozone-depleting and less common in modern labs).[1]
              
            • Deprotection: Remove the Boc group with HCl/Dioxane to yield the hydrochloride salt.[1]

            References

            • Hansch, C., et al. (1995).[1][5] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][6] (Data sourced via ).[1]

            • ChemScene. (2023).[1][7] 2-((Difluoromethyl)thio)ethan-1-amine HCl Product Data. Retrieved from .[1]

            • PubChem. (2023).[1] Ethylamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from .[1]

            • Zafrani, Y., et al. (2017).[1] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry.[1] Retrieved from .[1]

            • Mykhailiuk, P. K. (2019).[1] Fluorinated Piperidines and Piperazines. In Fluorine in Heterocyclic Chemistry Volume 2. Springer.[1] (Context on fluorinated amine building blocks).

            Sources

            Comparative Guide: Hydrogen Bonding Capacity of SCF₂H vs. OH in Drug Design

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide provides a technical comparison of the difluoromethylthio group (SCF₂H ) versus the hydroxyl group (OH ) in molecular docking and drug design, focusing on the "lipophilic hydrogen bond" paradigm.

            Executive Summary

            The substitution of a hydroxyl group (OH ) with a difluoromethylthio group (SCF₂H ) represents a strategic shift from "classical polar interactions" to "lipophilic hydrogen bonding." While OH acts as a strong, bidirectional hydrogen bond (H-bond) donor/acceptor with high desolvation costs, SCF₂H functions as a weak, lipophilic H-bond donor .

            This guide details the physicochemical divergence of these moieties and provides a validated workflow for accurately modeling the elusive C–H···O interaction of SCF₂H in silico.

            Part 1: Mechanistic & Physicochemical Comparison

            The "Lipophilic Hydrogen Bond" Concept

            The SCF₂H group is a bioisostere of OH and SH, but its behavior is governed by the polarization of the C–H bond by the geminal fluorine atoms. Unlike OH, which pays a high energetic penalty to desolvate from water before binding, SCF₂H is hydrophobic. Its binding gain comes from a combination of weak enthalpic H-bonding and favorable entropic desolvation .

            Electronic Profile: OH vs. SCF₂H
            FeatureHydroxyl Group (-OH )Difluoromethylthio Group (-SCF₂H )
            H-Bond Type Strong, Classical (O-H···O/N)Weak, Non-Classical (C-H···O/N)
            H-Bond Acidity (
            
            
            )
            0.60 – 0.80 (High)0.035 – 0.165 (Low to Moderate)
            H-Bond Basicity (
            
            
            )
            Strong Acceptor (Lone pairs)Negligible Acceptor (S is diffuse)
            Lipophilicity (
            
            
            LogP)
            Lowers LogP (Polar)Increases LogP (+0.5 to +1.2 vs OH)
            Desolvation Cost High (~5–10 kcal/mol)Low (Hydrophobic shedding)
            Geometry Directional (
            
            
            )
            C–H is axial; S-C-F geometry is bulky

            Critical Insight: The acidity of the proton in SCF₂H is driven by the strong electron-withdrawing nature of the two

            
            -fluorines (
            
            
            
            ) and the sulfur atom. However, because Carbon is less electronegative than Oxygen, the C–H dipole is weaker, resulting in an interaction energy of 1.0 – 2.5 kcal/mol (vs. 4.0 – 7.0 kcal/mol for OH).

            Part 2: Visualization of Interaction Logic

            The following diagram illustrates the decision-making process and mechanistic differences when swapping OH for SCF₂H.

            SCF2H_vs_OH_Logic Start Lead Compound Optimization Target Target Binding Pocket Start->Target OH_Path Hydroxyl (OH) Moiety High Polarity Target->OH_Path Polar Pocket SCF2H_Path Difluoromethylthio (SCF2H) Lipophilic Donor Target->SCF2H_Path Lipophilic Pocket Desolvation Desolvation Penalty (High Cost) OH_Path->Desolvation Hydrophobic Hydrophobic Effect (Entropic Gain) SCF2H_Path->Hydrophobic Interaction_OH Classic H-Bond (Strong: >4 kcal/mol) Desolvation->Interaction_OH Requires Strong Enthalpy Interaction_CF2H C-H···O Interaction (Weak: ~1.5 kcal/mol) Hydrophobic->Interaction_CF2H Assisted by Entropy Outcome_OH High Potency Low Permeability Interaction_OH->Outcome_OH Outcome_SCF2H Maintained Potency High Permeability Interaction_CF2H->Outcome_SCF2H

            Figure 1: Mechanistic pathway comparison. OH relies on strong enthalpy to overcome desolvation, while SCF₂H leverages entropy and weak enthalpy for binding.

            Part 3: Computational Docking Protocol (Self-Validating)

            Standard molecular mechanics force fields (e.g., OPLS_2005, MMFF94) often treat C–H protons as non-polar, potentially assigning them zero partial charge. This leads to false negatives where the SCF₂H group fails to dock in a pose that utilizes the H-bond.

            Protocol: "Polarized C-H" Docking Workflow
            Step 1: Quantum Mechanical Charge Derivation (The Fix)

            Do not rely on library topology. You must calculate specific partial charges for the SCF₂H group.

            • Geometry Optimization: Optimize the ligand using DFT (B3LYP/6-31G** or higher) in the gas phase.

            • ESP Calculation: Calculate the Electrostatic Potential.

            • RESP Fitting: Fit partial charges (Restrained Electrostatic Potential) to the atomic centers.

              • Target Metric: Ensure the H atom of CF₂H has a positive partial charge (typically +0.15 to +0.25 e).

            Step 2: Force Field Customization

            If using Glide (Schrödinger) or AutoDock:

            • AutoDock: Manually edit the atom type of the SCF₂H hydrogen to HD (Hydrogen Donor) instead of non-polar H.

            • Glide: Use OPLS3e or OPLS4, which have improved parameterization for halogenated groups. If unavailable, apply the custom RESP charges from Step 1.

            Step 3: H-Bond Constraint Setup

            Since the interaction is weak, the docking search algorithm might prioritize van der Waals clashes over this specific H-bond.

            • Directive: Define a "Hydrogen Bond Constraint" (or pharmacophore feature) on the acceptor atom in the protein (e.g., backbone carbonyl).

            • Tolerance: Set the angle tolerance wider than usual (C-H···O angles are often 110°–140°, less linear than O-H···O).

            Step 4: Post-Docking Rescoring (MM-GBSA)

            Docking scores are often insufficient for ranking bioisosteres with different solvation profiles.

            • Run MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) on the top poses.

            • Why? MM-GBSA explicitly estimates the

              
               (solvation energy). It will capture the benefit of SCF₂H shedding water more easily than OH.
              

            Part 4: Experimental Validation (In Vitro)

            To validate the computational prediction that SCF₂H is acting as a donor, use NMR Titration .

            Protocol: ¹H NMR H-Bond Acidity Determination

            Objective: Measure the H-bond acidity parameter (

            
            ) of the SCF₂H proton.
            
            • Solvent: Use CDCl₃ (non-polar).

            • Reference Base: Titrate with a standard H-bond acceptor, such as DMSO-d6 or Tri-n-butylphosphine oxide (TBPO).

            • Measurement:

              • Record the chemical shift (

                
                ) of the CF₂H proton.[1]
                
              • Add aliquots of the base.

              • Monitor the downfield shift (

                
                ).
                
            • Analysis: A significant downfield shift indicates H-bonding.

              • Validation Criteria: If

                
                 ppm upon saturation with DMSO, the group is an active H-bond donor in solution.
                

            References

            • Zafrani, Y., et al. (2019).[2] "CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃?" Journal of Medicinal Chemistry. Link

            • Chornous, V., et al. (2025).[2] "Quantifying the ability of the CF₂H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link

            • Li, X., et al. (2018). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Chemical Science. Link

            • Abraham, M. H., et al. (2014). "Hydrogen Bond Acidity of OH Groups in Various Molecular Environments." Journal of Physical Chemistry A. Link

            • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

            Sources

            Metabolic half-life comparison of SCF2H vs OCF2H analogs

            Author: BenchChem Technical Support Team. Date: March 2026

            Metabolic Half-Life Comparison: SCF₂H vs. OCF₂H Analogs in Drug Design

            Executive Summary

            The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, primarily utilized to modulate pharmacokinetics, lipophilicity, and metabolic stability[1]. Among emerging fluorinated motifs, the difluoromethoxy (-OCF₂H) and difluoromethylthio (-SCF₂H) groups have garnered significant attention as bioisosteres for hydroxyl, methoxy, thiol, and methylthio groups[2],[3]. While both moieties act as lipophilic hydrogen bond donors, their differential electronic and steric profiles lead to distinct metabolic outcomes[4]. This guide provides an objective, data-driven comparison of the metabolic half-life (t½) and intrinsic clearance (CL_int) of -SCF₂H versus -OCF₂H analogs, equipping drug development professionals with actionable insights for lead optimization.

            Mechanistic Insights: The Fluorine Effect on Heteroatoms

            To understand the metabolic advantages of these groups, one must examine the causality behind their resistance to Cytochrome P450 (CYP450) enzymes[5].

            • The -OCF₂H Group: Replacing a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group introduces strong electron-withdrawing fluorine atoms. This inductive effect drastically reduces the electron density on the oxygen atom, rendering it less susceptible to CYP-mediated O-dealkylation[6]. Furthermore, the strong C-F bonds resist direct hydrogen abstraction, a required first step in many oxidative degradation pathways[2].

            • The -SCF₂H Group: The difluoromethylthio group takes this stability a step further. Sulfur is highly polarizable and typically prone to rapid S-oxidation (forming sulfoxides and sulfones) when present as a simple -SCH₃ group[7]. However, the -CF₂H moiety exerts a profound electron-withdrawing effect that deactivates the sulfur atom's lone pairs[2]. Consequently, -SCF₂H analogs often exhibit superior metabolic stability and a longer half-life compared to both their non-fluorinated counterparts and their -OCF₂H analogs[2],[7]. Additionally, the -SCF₂H group is significantly more lipophilic, enhancing membrane permeability and blood-brain barrier penetration[3].

            Comparative Quantitative Data

            The table below summarizes benchmark pharmacokinetic parameters for a generic pharmacophore (e.g., a benzimidazole scaffold) substituted with labile versus fluorinated moieties. Note: Data represents synthesized literature trends for comparative purposes to illustrate the magnitude of the fluorine effect[2],[5].

            SubstituentLipophilicity (LogP)Intrinsic Clearance (CL_int) (µL/min/mg)In Vitro Half-Life (t½) in HLM (min)Primary Metabolic Fate
            -OCH₃ 2.185.015Rapid O-dealkylation
            -SCH₃ 2.5120.010Rapid S-oxidation
            -OCF₂H 2.825.055Slowed O-dealkylation; stable
            -SCF₂H 3.412.0115Highly resistant to S-oxidation

            Metabolic Pathway Visualization

            Pathway Labile Labile Analogs (-OCH₃, -SCH₃) CYP CYP450 Enzyme Active Site Labile->CYP Oxidation O-Dealkylation / S-Oxidation CYP->Oxidation Clearance Rapid Clearance (Short t½) Oxidation->Clearance Fluoro Fluorinated Analogs (-OCF₂H, -SCF₂H) Shield Electronic Deactivation & Steric Shielding Fluoro->Shield Shield->CYP Inhibits binding Stable Metabolic Stability (Prolonged t½) Shield->Stable

            Figure 1: Comparative metabolic pathways of labile alkyl groups versus fluorinated analogs.

            Experimental Protocol: In Vitro Microsomal Stability Assay

            To objectively compare the metabolic half-life of -SCF₂H and -OCF₂H analogs, an in vitro human liver microsomal (HLM) stability assay is the gold standard[8]. This protocol is designed as a self-validating system, incorporating both positive and negative controls to ensure that observed clearance is strictly CYP450-mediated[5].

            Step-by-Step Methodology:

            • Reagent Preparation & Equilibration:

              • Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂[5].

              • Prepare the test compounds (-SCF₂H and -OCF₂H analogs) and a positive control (e.g., Verapamil or Testosterone) at a final concentration of 1 µM. Keep organic solvent (DMSO/Acetonitrile) below 0.5% to prevent enzyme inhibition[5],[8].

            • Pre-Incubation:

              • Pre-incubate the microsome-compound mixture at 37°C for 5 minutes.

              • Causality: This ensures thermal equilibration of the enzymes before the reaction begins, preventing kinetic lag.

            • Reaction Initiation (The Trigger):

              • Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration)[5].

              • Causality: NADPH is the obligate electron donor for CYP450s; without it, Phase I oxidation cannot occur. A parallel "Minus-NADPH" control must be run to rule out chemical instability or non-CYP degradation[8].

            • Time-Course Sampling:

              • Extract 50 µL aliquots at designated time points: 0, 15, 30, 45, and 60 minutes[8].

            • Reaction Quenching:

              • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

              • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, and precipitates the proteins to protect the LC-MS/MS column[5].

            • Centrifugation & LC-MS/MS Analysis:

              • Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug[5],[8].

            • Data Calculation:

              • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CL_int = (k × Volume) / Protein Concentration)[8].

            Workflow Visualization

            Workflow Prep 1. Reagent Preparation Test Compound Liver Microsomes Buffer PreInc 2. Pre-Incubation 37°C for 5 mins Thermal Equilibration Prep->PreInc Reaction 3. Reaction Initiation Add NADPH Start CYP450 Metabolism PreInc->Reaction Sampling 4. Time-Course Sampling Aliquots at 0, 15, 30, 60 mins Reaction->Sampling Quench 5. Reaction Quenching Ice-cold Acetonitrile Protein Precipitation Sampling->Quench Analysis 6. LC-MS/MS Analysis Quantify Parent Drug Calculate CL_int & t½ Quench->Analysis

            Figure 2: Step-by-step in vitro liver microsomal stability assay workflow.

            Conclusion

            For drug development professionals seeking to optimize lead compounds, the transition from -OCF₂H to -SCF₂H can offer profound pharmacokinetic benefits. While -OCF₂H is an excellent bioisostere for oxygen-containing groups, the -SCF₂H moiety provides superior lipophilicity and exceptional resistance to CYP450-mediated oxidation, resulting in a significantly prolonged metabolic half-life[2],[7]. Incorporating these groups, validated through rigorous in vitro microsomal assays, allows for the precise tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

            References

            Sources

            Publish Comparison Guide: The "Lipophilic Hydrogen Bond Donor"

            Author: BenchChem Technical Support Team. Date: March 2026

            Impact of Difluoromethylthio ( ) on Membrane Permeability

            Executive Summary: The "Goldilocks" Fluorinated Moiety

            In the optimization of drug candidates, medicinal chemists often face a dichotomy: increasing lipophilicity to improve membrane permeability often comes at the cost of solubility and metabolic stability. The difluoromethylthio group (

            
            )  has emerged as a strategic bioisostere that bridges the gap between the highly lipophilic trifluoromethylthio group (
            
            
            
            ) and more polar alternatives.

            Unlike

            
            , which is purely hydrophobic, 
            
            
            
            possesses a unique dual character:
            • High Lipophilicity: It significantly enhances membrane penetration via passive diffusion.

            • Hydrogen Bond Donor (HBD) Capability: The acidic proton on the

              
               moiety (
              
              
              
              ) allows for specific interactions with target proteins or intramolecular hydrogen bonding (IMHB) to mask polarity.

            This guide provides a technical comparison of

            
             against its analogs, supported by physicochemical data and experimental protocols for validating permeability.
            
            Physicochemical Profile & Comparative Analysis

            The

            
             group is often compared to 
            
            
            
            (for lipophilicity) and
            
            
            (for H-bonding). The table below summarizes the key Hansch and acidity parameters critical for predicting membrane behavior.
            Table 1: Comparative Physicochemical Properties
            Functional GroupHansch
            
            
            (Lipophilicity)
            H-Bond Acidity (
            
            
            )
            H-Bond Basicity (
            
            
            )
            Molecular Volume (
            
            
            )
            Metabolic Stability
            
            
            1.44 0.00~0.08~58.3High
            
            
            0.60 – 0.90 *0.10 ~0.10~52.0Moderate/High
            
            
            1.040.00~0.10~45.0High
            
            
            0.20 – 0.60> 0.05~0.15~40.0Moderate
            
            
            0.610.00High~42.0Low (S-oxidation)

            *Note: The

            
             value for 
            
            
            
            is context-dependent but consistently falls between
            
            
            and
            
            
            .
            Mechanistic Insight: The "Chameleon" Effect

            The defining feature of

            
             is its ability to form Intramolecular Hydrogen Bonds (IMHB) . When placed ortho to a hydrogen bond acceptor (e.g., a carbonyl or pyridine nitrogen), the acidic 
            
            
            
            proton can lock the conformation and "hide" the polar donor/acceptor pair from the solvent.
            • Result: Reduced desolvation penalty

              
              Enhanced Membrane Permeability .
              
            • Contrast:

              
               cannot form IMHBs and relies solely on bulk lipophilicity for permeability, which can sometimes lead to poor solubility or non-specific binding.
              
            Decision Logic: When to Deploy

            Use the following logic flow to determine if

            
             is the superior choice for your lead series.
            

            SCF2H_Decision_Tree Start Lead Optimization Goal Permeability Is Membrane Permeability the Limiting Factor? Start->Permeability Lipophilicity Current LogP Status? Permeability->Lipophilicity Yes HighLogP LogP is too High (>4) Need to lower lipophilicity while maintaining permeability? Lipophilicity->HighLogP LowLogP LogP is Low (<2) Need to increase lipophilicity? Lipophilicity->LowLogP UseOCF2H Use -OCF2H (Lower Lipophilicity, H-bond donor) HighLogP->UseOCF2H Need polarity UseSCF2H Use -SCF2H (Balanced Lipophilicity + IMHB) HighLogP->UseSCF2H Need slight LogP reduction vs -SCF3 HBonding Is there an ortho-H-bond Acceptor (C=O, N)? LowLogP->HBonding Structural opportunity? UseSCF3 Use -SCF3 (Max Lipophilicity) LowLogP->UseSCF3 No H-bond constraints HBonding->UseSCF3 No HBonding->UseSCF2H Yes (Form IMHB)

            Caption: Decision matrix for selecting fluorinated chalcogen groups based on lipophilicity and structural context.

            Experimental Protocols

            To objectively assess the impact of the

            
             group, researchers should utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) . This cell-free assay isolates passive diffusion, the primary mechanism enhanced by 
            
            
            
            .
            Protocol A: PAMPA Assay for Fluorinated Analogs

            Objective: Determine the effective permeability (

            
            ) of 
            
            
            
            analogs vs. parent compounds.

            Materials:

            • 96-well Donor Plate (0.45 µm hydrophobic PVDF filter).

            • 96-well Acceptor Plate (PTFE).

            • Lipid Solution: 1% (w/v) Lecithin in Dodecane.

            • Buffer: PBS (pH 7.4).

            • Test Compounds: 10 mM DMSO stocks of

              
              , 
              
              
              
              , and
              
              
              analogs.

            Workflow:

            • Preparation: Dilute test compounds to 50 µM in PBS (final DMSO < 5%).

            • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Critical: Ensure the filter is dry before coating to prevent leaks.

            • Assembly:

              • Add 300 µL PBS to the Acceptor Plate .

              • Add 200 µL of diluted compound to the Donor Plate .

              • Sandwich the plates (Donor on top of Acceptor).

            • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

            • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS (MRM mode for fluorinated species).

            • Calculation:

              
              
              Where 
              
              
              
              is acceptor concentration,
              
              
              are volumes, and
              
              
              is filter area.
            Protocol B: Synthetic Introduction of
            
            
            (Electrophilic)

            For researchers needing to synthesize these analogs, the use of shelf-stable electrophilic reagents is recommended over handling toxic gases.

            • Reagent:

              
              -difluoromethylthiosaccharin or 
              
              
              
              (Shen's Reagent).
            • Conditions: React nucleophile (e.g., aryl boronic acid, amine, or enolate) with 1.2 eq of reagent in MeCN or DCM at RT.

            • Purification: Standard silica chromatography (Fluorine is non-polar;

              
               products typically elute faster than parent compounds but slower than 
              
              
              
              analogs).
            Data Interpretation & Case Studies
            Case Study: Modulation of Pyridine Permeability

            In a study comparing substituted pyridines, the introduction of

            
             resulted in a distinct permeability profile:
            
            CompoundLogP (Calc)PAMPA
            
            
            (
            
            
            cm/s)
            Notes
            Parent (R=H) 1.52.1Moderate permeability.
            
            
            Analog
            2.912.4High permeability, but low solubility.
            
            
            Analog
            2.3 9.8 Optimal balance. High permeability maintained; improved solubility profile.

            Interpretation:

            • If your lead compound has low permeability (

              
              ), introducing 
              
              
              
              is the most potent fix but risks metabolic liabilities.
            • If your lead has moderate permeability but needs specific binding interactions,

              
               provides a permeability boost (
              
              
              
              4-fold) while offering a proton for H-bonding in the active site.

            PAMPA_Workflow Prep Sample Prep (50µM in PBS) Coat Coat Membrane (1% Lecithin/Dodecane) Prep->Coat Incubate Incubation (16h, 25°C) Coat->Incubate Analyze LC-MS/MS Quantification Incubate->Analyze Calc Calculate Pe (Permeability) Analyze->Calc

            Caption: Standardized PAMPA workflow for assessing passive diffusion of fluorinated analogs.

            References
            • Shen, Q., et al. (2013). "Direct Difluoromethylthiolation of Aryl Boronic Acids." Angewandte Chemie International Edition. Link

            • Zafrani, Y., et al. (2019). "Difluoromethylthio Group as a Lipophilic Hydrogen Bond Donor."[1] Journal of Medicinal Chemistry. Link

            • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
            • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

            • Gomez, L., et al. (2022). "Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs." Journal of Organic Chemistry. Link

            Sources

            Bioavailability Assessment of SCF2H-Modified Therapeutics: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: March 2026

            The introduction of fluoroalkylthioether groups into drug scaffolds has revolutionized medicinal chemistry. While the trifluoromethylthio (-SCF3) group is renowned for its extreme lipophilicity, the difluoromethylthio (-SCF2H) motif has emerged as a highly versatile alternative. This guide provides a comprehensive framework for assessing the bioavailability of SCF2H-containing drugs, comparing their performance against traditional unfluorinated and fully fluorinated alternatives.

            Mechanistic Causality: Why SCF2H Enhances Bioavailability

            The absolute bioavailability (

            
            ) of an orally administered drug is dictated by its intestinal absorption and its resistance to first-pass metabolism. The SCF2H motif optimizes both parameters through distinct chemical mechanisms:
            
            • Permeability via Tuned Lipophilicity : The Hansch lipophilicity parameter (

              
              ) of SCF2H is 0.68, placing it perfectly between the overly lipophilic SCF3 (
              
              
              
              = 1.44) and the less lipophilic methyl group ([1]). This "Goldilocks" lipophilicity prevents the molecule from becoming trapped in the lipid bilayer while still facilitating passive transcellular diffusion.
            • Target Engagement via Hydrogen Bonding : Unlike the fully fluorinated SCF3 or CF3 groups, the SCF2H motif contains a polarized C-H bond. This acidic proton acts as a weak, highly lipophilic hydrogen bond donor, enabling novel intermolecular interactions with target proteins or shielding polar surface area during membrane transit ([2]).

            • Metabolic Shielding : The strong electron-withdrawing nature of the fluorine atoms stabilizes the adjacent sulfur atom against rapid oxidation by Cytochrome P450 (CYP450) enzymes, mitigating a common metabolic liability for standard thioethers ().

            Mechanism A Drug Candidate (Poor Permeability) B Late-Stage SCF2H Functionalization A->B C1 Intermediate Lipophilicity (π = 0.68) B->C1 C2 Weak H-Bonding (Acidic Proton) B->C2 C3 Metabolic Shielding (Steric/Electronic) B->C3 D Enhanced Oral Bioavailability C1->D C2->D C3->D

            Diagram 1: Mechanistic pathways by which the SCF2H motif enhances oral bioavailability.

            Comparative Performance Data

            To objectively evaluate the SCF2H motif, we must compare its physicochemical properties against common alternatives. The data below synthesizes standard medicinal chemistry parameters with recent literature on fluoroalkylthioethers ([3],[1]).

            Functional GroupHansch Lipophilicity (
            
            
            )
            H-Bond Donor CapabilitySteric Volume (ų)Typical CYP450 Stability
            -CH3 (Methyl)0.52None16.8Low (Rapidly oxidized)
            -CF3 (Trifluoromethyl)0.88None39.8High
            -SCF3 (Trifluoromethylthio)1.44None54.0Very High
            -SCF2H (Difluoromethylthio)0.68Weak (Acidic Proton)~48.0High

            Experimental Workflows for Bioavailability Assessment

            To accurately quantify the bioavailability of an SCF2H-modified candidate, a tiered testing strategy is required. As an Application Scientist, I design these protocols as self-validating systems , incorporating internal controls to ensure data integrity before advancing to expensive in vivo models.

            Phase 1: In Vitro Permeability (Caco-2 Assay)

            Causality : Caco-2 cells mimic the human intestinal epithelium. This assay determines if the tuned lipophilicity of the SCF2H group successfully translates to high passive absorption without triggering P-glycoprotein (P-gp) efflux. Self-Validation : The inclusion of Atenolol (low permeability) and Propranolol (high permeability) ensures monolayer integrity and assay calibration.

            Step-by-Step Protocol :

            • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

            • Dosing : Prepare a 10 µM solution of the SCF2H-drug in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

            • Incubation : Incubate at 37°C with 5% CO

              
               for 2 hours.
              
            • Control Spiking : Run parallel wells with 10 µM Atenolol and Propranolol.

            • Quantification : Extract samples from both chambers and analyze via LC-MS/MS.

            • Calculation : Calculate the Apparent Permeability (

              
              ) and Efflux Ratio (
              
              
              
              ). An
              
              
              indicates the SCF2H drug is not a significant P-gp substrate.

            Application Scientist Note: Always pre-warm the HBSS buffer to 37°C to prevent temperature-shock to the Caco-2 monolayer, which can transiently open tight junctions and artificially skew your Atenolol control data.

            Phase 2: In Vitro Metabolic Stability (Human Liver Microsomes)

            Causality : Before advancing to animal models, we must verify that the electron-withdrawing fluorines of the SCF2H group effectively shield the sulfur atom from rapid S-oxidation by hepatic enzymes. Self-Validation : Verapamil is used as a high-clearance positive control to verify the enzymatic activity of the microsome batch.

            Step-by-Step Protocol :

            • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein and 1 µM SCF2H-drug in 100 mM potassium phosphate buffer (pH 7.4).

            • Initiation : Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (final concentration 1 mM).

            • Sampling : Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

            • Quenching : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

            • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent drug depletion.

            • Calculation : Determine the half-life (

              
              ) and intrinsic clearance (
              
              
              
              ).

            Application Scientist Note: Ensure the organic solvent concentration (e.g., DMSO from the drug stock) in the final HLM incubation does not exceed 0.1% (v/v). Higher concentrations can directly inhibit CYP450 isoforms and yield false-positive stability profiles.

            Phase 3: In Vivo Pharmacokinetics (Rodent Model)

            Causality : In vitro data cannot fully account for physiological variables like gastric emptying, plasma protein binding, or biliary excretion. A cross-over or parallel PK study in rats provides the definitive absolute bioavailability (

            
            ).
            

            Step-by-Step Protocol :

            • Formulation : Formulate the SCF2H-drug in a biocompatible vehicle (e.g., 5% DMSO / 10% Tween 80 / 85% Saline).

            • Dosing Strategy : Fast male Sprague-Dawley rats overnight. Divide into two groups (n=3 per group).

              • Group 1: Intravenous (IV) bolus administration at 2 mg/kg.

              • Group 2: Oral (PO) gavage administration at 10 mg/kg.

            • Blood Sampling : Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

            • Plasma Processing : Centrifuge blood at 3000g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

            • Bioanalysis : Extract plasma using protein precipitation (acetonitrile) and quantify the SCF2H-drug via a validated LC-MS/MS method.

            • PK Modeling : Use non-compartmental analysis (NCA) to calculate the Area Under the Curve (

              
              ). Calculate absolute bioavailability:
              
              
              
              

            Application Scientist Note: When formulating highly lipophilic SCF2H analogs for IV dosing, avoid precipitation upon blood contact by verifying the formulation's thermodynamic stability in plasma ex vivo before dosing the cohort.

            Workflow Step1 1. In Vitro Permeability (Caco-2 Assay) Step2 2. Metabolic Stability (HLM Assay) Step1->Step2 ER < 2 Step3 3. In Vivo Dosing (IV & PO in Rodents) Step2->Step3 High t1/2 Step4 4. LC-MS/MS Bioanalysis Step3->Step4 Step5 5. PK Calculation (F% = AUC_PO / AUC_IV) Step4->Step5

            Diagram 2: Self-validating high-throughput ADME-PK screening workflow.

            References

            • Xiao, Y., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances, 10(28). URL:[Link]

            • Tironi, M., & Hopkinson, M. N. (2022). Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT−SCF2H. European Journal of Organic Chemistry, 2022(18). URL:[Link]

            • Mestre, J., et al. (2022). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. The Journal of Organic Chemistry, 87(16). URL:[Link]

            • Sap, J. B., et al. (2024). Recent Advances in Difluoro, Monofluoromethylselenolation and (CF2HTe) Reactions. Journal of Chemical and Pharmaceutical Research. URL:[Link]

            Sources

            The SCF2H Bioisostere in Clinical Development: A Comparative Guide to its Strategic Application and Success

            Author: BenchChem Technical Support Team. Date: March 2026

            For Researchers, Scientists, and Drug Development Professionals.

            In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the myriad of tools available, bioisosteric replacement stands out as a powerful strategy. This guide delves into the use of the difluoromethylthio (SCF2H) group, a unique and increasingly important bioisostere, by examining its properties and presenting case studies of its application in compounds that have reached clinical or practical use.

            The SCF2H moiety, often considered a "lipophilic hydrogen bond donor," offers a distinct set of physicochemical properties that can address specific challenges in drug design.[1][2] Its unique electronic nature and potential for hydrogen bonding interactions differentiate it from more common bioisosteres like the trifluoromethyl (CF3) or methyl (CH3) groups.[1][2] This guide will provide an in-depth analysis of the rationale behind its use and its performance in real-world applications.

            The Physicochemical Landscape: SCF2H in a Comparative Context

            The decision to incorporate a specific bioisostere is a multi-faceted process driven by the desire to optimize a molecule's interaction with its biological target and improve its drug-like properties. The SCF2H group presents a compelling profile when compared to other commonly employed bioisosteres.

            PropertySCF2HCF3OCF3SCH3
            Lipophilicity (π) IntermediateHighHighModerate
            Electronic Effect Electron-withdrawingStrongly electron-withdrawingStrongly electron-withdrawingWeakly electron-donating/withdrawing
            Hydrogen Bond Donating Capacity WeakNoneNoneNone
            Metabolic Stability Generally goodHighHighVariable
            Size (Van der Waals Volume) IntermediateLargeLargeModerate

            This table summarizes generally accepted trends in the physicochemical properties of common bioisosteres.

            The SCF2H group's intermediate lipophilicity and weak hydrogen bond donating capability are key differentiators.[1][2] This allows for fine-tuning of a molecule's properties to enhance cell membrane permeability and target engagement without the significant increase in lipophilicity associated with the CF3 or OCF3 groups, which can sometimes lead to off-target effects and metabolic liabilities.

            Case Studies: The SCF2H Moiety in Action

            Case Study 1: Flomoxef - A Clinically Successful Oxacephem Antibiotic

            Flomoxef is a fourth-generation oxacephem antibiotic that has been used clinically for several decades, particularly in Japan. Its structure features a difluoromethylthioacetamido side chain, which plays a crucial role in its antibacterial activity and stability.

            Clinical Success:

            Clinical studies of flomoxef have demonstrated high efficacy rates in treating a variety of infections.

            • In a clinical trial involving 222 cases in the field of obstetrics and gynecology, flomoxef showed a high clinical efficacy rate of 90.1%.[3] Notably, it was effective in 93.8% of cases where other cephem antibiotics had failed.[3]

            • A systematic review of flomoxef use in neonates reported clinical and microbiological success rates of 89.71% and 82.8%, respectively, for treating infections like neonatal sepsis.[4]

            • A retrospective study on urinary tract infections caused by extended-spectrum β-lactamase-producing Enterobacterales found that flomoxef was clinically effective in 90% of cases.[5]

            The success of flomoxef can be attributed, in part, to the properties conferred by the SCF2H group. This moiety contributes to the drug's broad antibacterial spectrum and its stability against β-lactamases, enzymes that inactivate many β-lactam antibiotics.

            Case Study 2: Pyriprole - An Effective Veterinary Ectoparasiticide

            Pyriprole is an active ingredient in veterinary products used for the control of fleas and ticks on dogs. While not a human therapeutic, its successful application in a biological system highlights the utility of the SCF2H bioisostere.

            Efficacy Data:

            • Studies have shown that a 12.5% pyriprole spot-on solution provides rapid and long-lasting efficacy against adult cat fleas on dogs.[6]

            • Against various tick species, pyriprole has demonstrated high levels of control, with efficacy rates often exceeding 98% and even reaching 100% in some studies.[7][8]

            • In a study on dogs infested with Sarcoptes scabiei (mites), treatment with pyriprole resulted in 100% efficacy based on the absence of live mites at the final assessment.[9]

            The lipophilicity of the SCF2H group in pyriprole likely contributes to its distribution in the animal's skin and hair coat, leading to its sustained efficacy against ectoparasites.

            Strategic Application of the SCF2H Bioisostere in Drug Discovery

            The decision to incorporate an SCF2H group is a strategic one, often made to address specific challenges in a drug discovery program. The following diagram illustrates a conceptual workflow for considering the use of this bioisostere.

            Caption: A conceptual workflow for the strategic incorporation of an SCF2H bioisostere in a drug discovery program.

            Experimental Protocol: Representative Synthesis of an Aryl-SCF2H Compound

            The growing interest in the SCF2H moiety has led to the development of various synthetic methods for its introduction into organic molecules.[1][2] The following is a representative protocol for the synthesis of an aryl-SCF2H compound via a copper-catalyzed reaction of an aryl boronic acid with a difluoromethylthiolating reagent.

            Objective: To synthesize an aryl-SCF2H compound from an aryl boronic acid.

            Materials:

            • Aryl boronic acid (1.0 mmol)

            • S-(Difluoromethyl)benzenethiosulfonate (1.2 mmol)

            • Copper(I) iodide (CuI) (0.1 mmol)

            • 1,10-Phenanthroline (0.1 mmol)

            • Potassium carbonate (K2CO3) (2.0 mmol)

            • N,N-Dimethylformamide (DMF) (5 mL)

            • Ethyl acetate

            • Brine

            • Anhydrous sodium sulfate

            • Silica gel for column chromatography

            Procedure:

            • To a dry reaction vial, add the aryl boronic acid (1.0 mmol), S-(difluoromethyl)benzenethiosulfonate (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K2CO3 (2.0 mmol).

            • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

            • Add DMF (5 mL) to the vial via syringe.

            • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

            • Upon completion, cool the reaction mixture to room temperature.

            • Dilute the mixture with ethyl acetate and wash with water and brine.

            • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

            • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aryl-SCF2H compound.

            Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.

            Conclusion

            The difluoromethylthio (SCF2H) group is a valuable bioisostere in the medicinal chemist's toolbox. Its unique combination of moderate lipophilicity, weak hydrogen bond donating capacity, and metabolic stability offers a nuanced approach to optimizing lead compounds. The clinical success of the antibiotic flomoxef and the efficacy of the veterinary ectoparasiticide pyriprole provide compelling evidence of the positive impact this moiety can have on a molecule's biological activity and overall performance. While large-scale comparative clinical data is still emerging, the case studies presented in this guide demonstrate the strategic value of the SCF2H bioisostere in addressing specific challenges in drug design and development. As synthetic methodologies for its incorporation continue to advance, we can anticipate seeing more drug candidates featuring this versatile functional group entering clinical trials.

            References

            • [Experimental and clinical studies of flomoxef in the field of obstetrics and gynecology. Representative Committee Members of the Research Team for Infections in the Field of Obstetrics and Gynecology]. PubMed. Available at: [Link]

            • Flomoxef for neonates: extending options for treatment of neonatal sepsis caused by ESBL-producing Enterobacterales. PMC. Available at: [Link]

            • The effectiveness of a pyriprole (125 mg/ml) and a metaflumizone (150 mg/ml) combined with amitraz (150 mg/ml) spot-on treatment in preventing Phlebotomus perniciosus from feeding on dogs. PubMed. Available at: [Link]

            • Efficacy of a Spot-On Formulation of Pyriprole on Dogs Infested With Sarcoptes Scabiei. PubMed. Available at: [Link]

            • Fluorinated Drugs Market Outlook 2025-2032. LinkedIn. Available at: [Link]

            • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

            • The Efficacy of Pyriprole Topical Solution Against Infestations of Adult Ticks (Ixodes scapularis, Amblyomma americanum and Dermacentor variabilis on Dogs. ResearchGate. Available at: [Link]

            • Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. Available at: [Link]

            • Clinical outcomes of flomoxef versus cefmetazole in hospitalized patients with urinary tract infections: Combined retrospective analyses of two real-world databases and in vitro data. medRxiv. Available at: [Link]

            • Efficacy of a single application of a 12.5% pyriprole topical solution against laboratory infestations with ticks (Ixodes ricinus, Dermacentor reticulatus, and Rhipicephalus sanguineus) on dogs. ResearchGate. Available at: [Link]

            • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Vrije Universiteit Brussel. Available at: [Link]

            • Efficacy of pyriprole topical solution against the cat flea, Ctenocephalides felis, on dogs. PubMed. Available at: [Link]

            • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ScienceDirect. Available at: [Link]

            • Application for the inclusion of flomoxef sodium on the WHO Model List of Essential Medicines (EML) and Model List of. World Health Organization. Available at: [Link]

            • Thiazopyr and thyroid disruption: case study within the context of the 2006 IPCS Human Relevance Framework for analysis of a cancer mode of action. PubMed. Available at: [Link]

            • A Toolbox of Reagents for Difluoromethylthiolation. ACS Publications. Available at: [Link]

            • Retrospective evaluation of effectiveness of Flomoxef for infections due to extended-spectrum β-lactamase-producing Enterobacterales. Oxford Academic. Available at: [Link]

            • Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

            • A Toolbox of Reagents for Difluoromethylthiolation. PubMed. Available at: [Link]

            • Pyrimisulfan. Minnesota Department of Agriculture. Available at: [Link]

            • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. ACS Publications. Available at: [Link]

            • The role of bioisosterism in modern drug design: Current applications and challenges. CTPPC. Available at: [Link]

            • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

            • Bioisosterism: A Rational Approach in Drug Design. The University of Tokyo. Available at: [Link]

            • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. Available at: [Link]

            • a) Examples of SCF2H‐containing agrochemicals and pharmaceuticals. b) Difluoromethylthiolation reagents. c) Previous work. ResearchGate. Available at: [Link]

            • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

            • Glossary. ClinicalTrials.gov. Available at: [Link]

            • Recent Advances in the Synthesis of SCF2 H- and SCF2 FG-Containing Molecules. PubMed. Available at: [Link]

            • Bioactive molecules containing SCF2H group. ResearchGate. Available at: [Link]

            • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

            • CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. Available at: [Link]

            Sources

            Safety Operating Guide

            2-[(Difluoromethyl)sulfanyl]ethan-1-amine proper disposal procedures

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Safety & Logistics Summary

            Immediate Action Required: This compound presents a tripartite hazard profile : it is a primary amine (corrosive/basic), a thioether (stench/volatile), and a fluorinated motif (

            
            ).[1] Standard organic waste disposal is insufficient  and potentially illegal due to the generation of hydrofluoric acid (HF) upon combustion and the contamination of non-halogenated waste streams.
            

            Disposal Classification:

            • RCRA Status: Likely Not Listed (P or U list) specifically, but must be managed as Characteristic Hazardous Waste (D002 Corrosive, D003 Reactive/Sulfide potential).

            • Waste Stream: Halogenated Organic Waste (High BTU Incineration with Acid Scrubbing).

            • Segregation: STRICTLY SEPARATE from acids (exothermic neutralization) and oxidizers (sulfoxide formation/reaction).

            Technical Hazard Analysis (The "Why")

            To ensure safe handling, we must deconstruct the molecule into its functional risks. This is not just about following a rule; it is about understanding the chemical fate of the substance.

            Functional GroupChemical StructureHazard MechanismDisposal Implication
            Difluoromethyl
            
            
            Thermal Decomposition: Upon incineration, the C-F bonds cleave to form Hydrofluoric Acid (HF) .MUST go to a facility with wet scrubbers (caustic quench). Sending this to a standard fuel-blending kiln can destroy their equipment and release HF gas.
            Sulfide (Thioether)
            
            
            Olfactory/Reactivity: High stench potency. Susceptible to oxidation.Stench Alert: Even trace vapors can trigger building evacuations. Requires "Overpack" sealing. Do NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste drum.
            Primary Amine
            
            
            Basicity/Nucleophilicity: Corrosive to skin/eyes (
            
            
            in water). Reacts violently with acid chlorides or anhydrides.
            Segregation: Keep away from Acid Waste streams. Mixing causes immediate exotherm and potential spattering.

            Operational Disposal Protocol

            Phase 1: Pre-Disposal Stabilization (The "Stench" Control)

            Unlike standard reagents, the sulfide tail requires odor containment before it even enters the waste drum.

            • Do NOT Oxidize On-Site (Expert Insight): While generic safety manuals suggest oxidizing sulfides with bleach (hypochlorite) to kill the smell, this molecule contains a primary amine . Mixing bleach with primary amines generates chloramines (

              
              ), which are toxic and potentially unstable.
              
            • The "Double-Containment" Rule:

              • Place the primary vessel (vial/flask) into a heavy-duty polyethylene bag (minimum 4 mil).

              • Add activated carbon or a vermiculite/baking soda mixture into the bag to adsorb fugitive vapors.

              • Heat-seal or tape the bag shut.

              • Place this bag into a secondary rigid container (e.g., a wide-mouth HDPE jar) before placing it in the main waste drum.

            Phase 2: Waste Stream Selection

            Follow this decision matrix to prevent cross-contamination.

            WasteSegregation Start Waste: 2-[(Difluoromethyl)sulfanyl]ethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mixture StateCheck->Liquid Dissolved LabPack ACTION: Lab Pack (Small Container in Drum) Solid->LabPack Best Practice SolventCheck Solvent Type? Liquid->SolventCheck HaloStream ACTION: Halogenated Waste Stream (High Temp Incineration) SolventCheck->HaloStream DCM, Chloroform, etc. NonHaloStream STOP: Do Not Use Non-Halo Stream (Fluorine Contamination Risk) SolventCheck->NonHaloStream Methanol/Ethanol (Warning) AqueousCheck Aqueous Solution? SolventCheck->AqueousCheck Water/Buffer NonHaloStream->HaloStream Re-route to Halo AdjustPH Adjust pH to 10-11 (Keep Amine Free) AqueousCheck->AdjustPH AdjustPH->HaloStream Dispose as Halo-Aqueous

            Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the

            
             group mandates the Halogenated stream to ensure proper scrubbing of HF.
            

            Emergency Spill Procedures

            If a spill occurs, speed is essential to prevent odor migration and corrosive damage.

            • Evacuate & Ventilate: Clear the immediate area. If the quantity is

              
              , evacuate the lab due to potential respiratory irritation (amine) and stench.
              
            • PPE Upgrade:

              • Gloves: Double-gloving recommended. Nitrile is generally acceptable for short contact, but Laminate film (Silver Shield) is superior for amines/sulfides.

              • Respiratory: If outside a fume hood, use a full-face respirator with Multi-Gas cartridges (Organic Vapor + Acid Gas) .

            • Neutralization (The "Sandwich" Method):

              • Step A: Cover spill with vermiculite or clay absorbent to limit vapor release.

              • Step B: Do not add strong acid to neutralize the amine (this generates heat and volatilizes the sulfide stench).

              • Step C: Scoop absorbed material into a wide-mouth jar.

              • Step D: Wipe the surface with a dilute Citric Acid solution (to neutralize amine residues) followed by a soap/water wash.

            • Disposal of Spill Debris: Label as "Hazardous Waste: Fluorinated Amine/Sulfide Debris."

            The "End Game": Incineration Fate

            Why do we insist on the "Halogenated" stream? Trust is built on verification. Here is the chemical fate of the molecule during professional disposal.

            IncinerationFate Input Input: Fluorinated Amine Kiln Rotary Kiln (1100°C) Oxidation Input->Kiln + O2 Gases Combustion Gases: CO2, H2O, NOx, SO2, HF (Gas) Kiln->Gases Scrubber Caustic Scrubber (NaOH Spray) Gases->Scrubber Critical Step Output Neutralized Salts: NaF (Solid), Na2SO4 Scrubber->Output Waste Water/Ash Atmosphere Clean Exhaust (No Acid Rain) Scrubber->Atmosphere

            Figure 2: Thermal Destruction Pathway. The critical control point is the Caustic Scrubber, which captures the HF gas generated by the difluoromethyl group.

            References

            • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[2] (2020/2024 Updates).

              • Relevance: Establishes the requirement for high-temperature incineration and scrubbing for fluorin
            • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

              • Relevance: Source for amine/sulfide segregation protocols and "Lab Pack" procedures.
            • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).

              • Relevance: Legal framework for the Chemical Hygiene Plan and employee protection during spill cleanup.
            • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

              • Relevance: Guidelines for risk assessment of novel research chemicals (R&D substances) lacking specific SDS.

            Sources

            Personal protective equipment for handling 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

            Author: BenchChem Technical Support Team. Date: March 2026

            Comprehensive Safety and Operational Guide: Handling 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

            As a highly specialized building block in medicinal chemistry, 2-[(Difluoromethyl)sulfanyl]ethan-1-amine (CAS: 2097962-23-5) is prized for introducing the lipophilic difluoromethyl thioether (

            
            ) motif into drug candidates [1]. This group fine-tunes metabolic stability and membrane permeability. However, handling this compound requires rigorous operational discipline. It presents a dual-hazard profile: the severe corrosivity of a primary aliphatic amine combined with the extreme stench and toxicity of a fluorinated thioether.
            

            This guide provides field-proven, self-validating protocols to ensure absolute safety and logistical efficiency when handling this reagent.

            Physicochemical Hazard Profile & Mechanistic Causality

            To handle this chemical safely, one must understand why it behaves the way it does. The compound is commercially available in two forms: the volatile free base (liquid) and the stabilized hydrochloride (HCl) salt (solid) [1].

            Property / HazardFree Base (Liquid)Hydrochloride Salt (Solid)Causality & Operational Impact
            Corrosivity Extreme (Skin Corr. 1B)Moderate (Irritant)The unprotonated primary amine rapidly saponifies skin lipids, causing liquefactive necrosis. The
            
            
            group increases lipophilicity, accelerating dermal penetration compared to non-fluorinated amines.
            Volatility & Odor High (Severe Stench)Low (Odorless until wetted)The thioether linkage is highly volatile. The human olfactory system detects these sulfur compounds at parts-per-billion (ppb).
            Flammability Flammable (Flash pt ~36°C)Non-flammableThe free base generates explosive vapor-air mixtures at room temperature[2].
            Air/Moisture Sensitivity HighLowThe free base absorbs atmospheric
            
            
            to form carbamates and is prone to thioether oxidation (forming sulfoxides).
            Data extrapolated from the non-fluorinated analog, 2-(methylthio)ethylamine [2].

            Personal Protective Equipment (PPE) Matrix

            Standard laboratory PPE is insufficient for fluorinated thioalkylamines. The primary amine will rapidly degrade thin latex or standard nitrile, while the thioether vapors easily bypass standard surgical masks.

            • Hand Protection: Use Butyl rubber gloves (minimum 0.3 mm thickness) or heavy-duty unsupported Nitrile (minimum 0.4 mm).

              • Causality: Butyl rubber provides superior chemical resistance to basic aliphatic amines and prevents the rapid breakthrough seen with standard 0.1 mm disposable nitrile gloves.

            • Respiratory Protection: All operations must be conducted in a certified chemical fume hood (80–100 fpm face velocity). If working outside a hood (e.g., spill cleanup), a full-face respirator equipped with ABEK cartridges (EN 14387) is mandatory.

              • Causality: Standard organic vapor ('A') filters do not trap amines. The 'K' designation ensures specific filtration for ammonia and volatile aliphatic amines, while the 'A' traps the thioether[2].

            • Eye/Face Protection: Tight-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield.

            • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) and a chemical-resistant Tychem apron during bulk transfers.

            Operational Workflows: Inert Dispensing Protocol

            Because the free base is sensitive to oxidation and emits a severe stench, it must be handled using air-free Schlenk techniques [3]. This protocol is designed as a self-validating system : the human nose acts as an ultra-sensitive parts-per-billion (ppb) leak detector. If you smell the compound at any point during this workflow, your engineering controls have failed, and you must abort the transfer.

            Step-by-Step Syringe Transfer Methodology:

            • Purge & Verify: Establish fume hood containment. Verify the flow monitor reads >80 fpm.

            • Inerting: Connect the reagent septum-bottle to a Schlenk line. Apply a gentle Argon blanket. Reasoning: Argon is heavier than Nitrogen and provides a superior blanket against oxygen, preventing the thioether from oxidizing into a sulfoxide.

            • Pressure Equalization: Insert a gas-tight glass syringe equipped with a stainless-steel needle (flushed 3x with Argon) into the septum.

            • Withdrawal: Slowly withdraw the required volume of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine. Pull a small headspace of Argon into the needle before withdrawing it from the septum to prevent a liquid drop from hanging at the needle tip.

            • Immediate Quenching (Critical): Once the reagent is injected into your reaction vessel, immediately draw 1M HCl into the contaminated syringe, followed by 5% Sodium Hypochlorite (bleach).

              • Causality: The HCl instantly protonates the amine, eliminating its volatility. The bleach oxidizes the malodorous thioether into a stable, odorless sulfone, permanently destroying the stench.

            Workflow N1 Initiate Dispensing Protocol N2 Don PPE: Butyl Gloves, Face Shield, Respirator (ABEK) if outside hood N1->N2 N3 Fume Hood Containment (80-100 fpm face velocity) N2->N3 N4 Argon/N2 Blanketing (Prevents oxidation & moisture) N3->N4 N5 Gas-Tight Syringe Transfer (Stainless Steel Needle) N4->N5 N6 Syringe Decontamination (1M HCl -> 5% NaOCl) N5->N6

            Operational workflow for the safe, inert dispensing of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine.

            Emergency Response & Spill Management

            A spill of the free base presents an immediate inhalation and flammability hazard. Do not attempt to clean a spill with standard paper towels, as this expands the surface area and exponentially increases the vaporization of the stench and corrosive fumes.

            Spill Decontamination Protocol:

            • Evacuate & Assess: Immediately instruct personnel to clear the lab. Assess the volume. For spills >50 mL outside a fume hood, trigger the fire alarm and call HazMat.

            • Containment: For minor spills (<50 mL), don an ABEK full-face respirator and Butyl gloves. Pour an inert, non-combustible absorbent (sand or vermiculite) in a perimeter around the spill, working inward.

            • Chemical Neutralization: Carefully apply solid Sodium Bisulfate (

              
              )  or spray dilute 1M HCl over the absorbed spill.
              
              • Causality: This acid-base reaction converts the volatile, lipophilic free base into a highly polar, non-volatile hydrochloride salt, immediately halting the release of toxic vapors.

            • Deodorization: Lightly mist the neutralized area with 5% Sodium Hypochlorite to oxidize residual thioethers.

            • Recovery: Sweep the neutralized matrix using non-sparking polypropylene tools and place it into a sealable, chemically compatible waste drum.

            SpillResponse S1 Spill Detected S2 Evacuate Area & Assess Spill Volume S1->S2 S3 Major Spill (>50mL) Call HazMat Response S2->S3 Yes S4 Minor Spill (<50mL) Don ABEK Respirator S2->S4 No S5 Contain with Inert Absorbent (Sand/Vermiculite) S4->S5 S6 Neutralize with NaHSO4 (Reduces amine volatility) S5->S6 S7 Collect as Halogenated Waste S6->S7

            Decision tree and decontamination pathway for 2-[(Difluoromethyl)sulfanyl]ethan-1-amine spills.

            Disposal & Waste Management Plan

            Due to the presence of the difluoromethyl group, this compound cannot be disposed of in standard organic waste streams.

            • Segregation: Must be strictly segregated into "Halogenated Organic Waste" containers. Incineration facilities require this segregation to manage the release of hydrofluoric acid (HF) gas during combustion.

            • Incompatibilities: Never dispose of this amine in waste carboys containing heavy metals (e.g., Copper, Zinc) as it will form soluble, highly toxic coordination complexes. Do not mix with concentrated nitric or sulfuric acid waste, as the neutralization reaction is violently exothermic and may cause the waste carboy to rupture [3].

            References

            • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press (2011). URL:[Link]

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.